5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
Description
Properties
IUPAC Name |
5-bromo-7-chloro-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZVBVOJGPFUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226070-17-2 | |
| Record name | 5-bromo-7-chloro-2-methyl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] The strategic incorporation of halogen atoms and a methyl group, as seen in 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole, offers a nuanced platform for synthetic diversification and the modulation of biological activity. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this specific benzoxazole derivative, alongside a discussion of its synthetic considerations, potential reactivity, and applications in drug discovery, grounded in the broader context of halogenated benzoxazoles.
Molecular and Physicochemical Profile
This compound is a halogenated heterocyclic compound with the chemical formula C₈H₅BrClNO.[3] Its molecular structure, featuring a fused benzene and oxazole ring system, is the foundation of its chemical properties and reactivity. The presence of bromine and chlorine atoms, alongside a methyl group, imparts specific electronic and steric features that are crucial for its role as a synthetic intermediate.
| Property | Value | Source |
| CAS Number | 1226070-17-2 | [4] |
| Molecular Formula | C₈H₅BrClNO | [3] |
| Molecular Weight | 246.49 g/mol | [4] |
| Predicted XlogP | 3.5 | [5] |
| Purity | Typically ≥95% (commercial sources) | [3] |
Synthesis and Characterization
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry, with several general methods applicable to the preparation of this compound.[6][7] A common and effective approach involves the condensation of an appropriately substituted 2-aminophenol with a carboxylic acid or its derivative.
Proposed Synthetic Workflow
A plausible synthetic route to this compound would involve the cyclocondensation of 2-amino-4-bromo-6-chlorophenol with acetic anhydride or a similar acetylating agent.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A General Approach
-
Reaction Setup: To a solution of 2-amino-4-bromo-6-chlorophenol in a suitable solvent (e.g., glacial acetic acid or a high-boiling aprotic solvent), add a molar excess of acetic anhydride.
-
Heating: The reaction mixture is heated to reflux for several hours to ensure complete cyclization. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water and a dilute solution of sodium bicarbonate to remove any unreacted acid. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: Would display resonances for each unique carbon atom in the molecule, including the carbons of the benzoxazole core, the methyl group, and the halogen-substituted carbons.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic isotopic patterns for the presence of bromine and chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=N and C-O bonds of the oxazole ring, as well as vibrations associated with the aromatic ring and the methyl group.
Reactivity and Potential Applications
The chemical reactivity of this compound is largely dictated by the benzoxazole ring system and the attached halogen atoms. The halogen substituents are particularly important as they provide reactive sites for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are instrumental in the construction of more complex molecules.[8]
The benzoxazole core itself is a privileged structure in drug discovery, and its derivatives have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][4][9] The halogen atoms on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule by modulating its lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets.[10]
Potential Drug Development Workflow
Caption: Application in medicinal chemistry workflow.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on the GHS information for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable building block for synthetic and medicinal chemistry. Its di-halogenated structure provides multiple points for diversification, enabling the creation of libraries of novel compounds for biological screening. While specific experimental data for this compound is limited, its properties can be inferred from the extensive literature on benzoxazole chemistry. Further experimental investigation into its physicochemical properties and reactivity is warranted to fully exploit its potential in the development of new therapeutic agents and functional materials.
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- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
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5-Bromo-7-chloro-2-methyl-1,3-benzoxazole CAS number 1226070-17-2
An In-Depth Technical Guide to 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole (CAS: 1226070-17-2): A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1226070-17-2), a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] This document delineates the molecule's physicochemical properties, provides detailed, field-proven synthetic protocols with mechanistic insights, and discusses its structural characterization through modern spectroscopic techniques. Furthermore, it explores the compound's strategic importance as a versatile building block for the synthesis of novel bioactive molecules, highlighting potential derivatization pathways and applications in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable intermediate in their research and development programs.
The Strategic Value of the Benzoxazole Scaffold in a Research Context
The 1,3-benzoxazole core, consisting of a fused benzene and oxazole ring, is a cornerstone of modern medicinal chemistry.[3] Its rigid, planar structure and aromatic nature make it an ideal scaffold for developing compounds that can effectively interact with biological targets.[4] Benzoxazole derivatives are known to exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6]
The specific utility of this compound stems from its unique polysubstitution pattern:
-
The Methyl Group (C2): The 2-position is a common site for substitution, and the methyl group provides a simple, stable anchor that can influence the molecule's steric profile.
-
Halogenation (C5-Bromo, C7-Chloro): The incorporation of halogens is a well-established strategy in drug design. They enhance properties such as metabolic stability, membrane permeability, and binding affinity through halogen bonding.[7] Crucially, the bromine atom at the 5-position serves as a versatile synthetic handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries.
This strategic combination of features makes this compound a high-value intermediate for constructing complex molecular architectures aimed at various therapeutic targets.[7]
Physicochemical Properties and Handling
Accurate knowledge of a compound's properties is critical for its effective use in a laboratory setting. The key specifications for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1226070-17-2 | [8][9] |
| Molecular Formula | C₈H₅BrClNO | [8][10] |
| Molecular Weight | 246.49 g/mol | [7][11] |
| IUPAC Name | This compound | [9] |
| Typical Purity | ≥95% | [8] |
| Physical Appearance | Assumed to be a solid at room temperature | [12] |
| Storage Conditions | Store at room temperature, sealed in a dry environment | [7][11] |
Safety and Handling: Based on available GHS data, this compound should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[11]
Synthesis and Mechanistic Rationale
The synthesis of 2-substituted benzoxazoles is most commonly achieved via the condensation and subsequent cyclization of an appropriately substituted 2-aminophenol with a carboxylic acid derivative.[13][14] The following section outlines a robust, two-step synthetic workflow to produce the title compound, explaining the causality behind the procedural choices.
Caption: High-level workflow for the synthesis of the target compound.
Protocol 1: Synthesis of 2-Amino-3-bromo-5-chlorophenol (Precursor)
The critical precursor is a specifically substituted aminophenol. While various routes are possible, a direct and regioselective bromination of commercially available 2-amino-5-chlorophenol is an efficient strategy.[15] The existing amino and hydroxyl groups are ortho-, para-directing. The position ortho to the hydroxyl and meta to the amino group is sterically hindered and less activated, while the position ortho to the amino group is highly activated, making it the most probable site for electrophilic substitution.
Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-5-chlorophenol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (ACN) (approx. 10 mL per gram of substrate).
-
Inert Atmosphere: Purge the flask with nitrogen and cool the solution to 0 °C using an ice bath. This is crucial to control the reaction's exothermicity and minimize side-product formation.
-
Bromination: Dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent and add it dropwise to the cooled solution over 30-60 minutes. NBS is chosen as a mild and selective brominating agent, which is easier to handle than elemental bromine.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, 2-amino-3-bromo-5-chlorophenol, can be purified by column chromatography on silica gel to yield the final precursor.[16][17]
Protocol 2: Cyclization to this compound
This step involves the condensation of the aminophenol precursor with an acetylating agent, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the stable benzoxazole ring.
Methodology:
-
Reaction Setup: To a round-bottom flask, add the purified 2-amino-3-bromo-5-chlorophenol (1.0 eq.) and acetic anhydride (1.5-2.0 eq.). Acetic anhydride serves as both the reactant to introduce the acetyl group and as a solvent.
-
Catalysis: Add a catalytic amount of a strong acid such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA). PPA is particularly effective as it acts as both the acid catalyst and a powerful dehydrating agent, driving the reaction to completion.
-
Heating: Heat the mixture to 80-100 °C and stir for 2-4 hours. The elevated temperature is necessary to overcome the activation energy for the cyclization-dehydration step.
-
Reaction Monitoring: Monitor the formation of the product by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. This will precipitate the crude product.
-
Extraction: Extract the product with ethyl acetate or DCM (3x volumes). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent in vacuo, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to obtain the final product, this compound.
Spectroscopic Characterization
Structural confirmation of the final compound is paramount. While specific datasets for this exact molecule are not publicly available, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.[18][19]
| Technique | Predicted Key Features |
| ¹H NMR | * Aromatic Protons: Two singlets (or narrow doublets, J ≈ 2-3 Hz) in the δ 7.0-8.0 ppm range, corresponding to the protons at C4 and C6. |
-
Methyl Protons: One sharp singlet at δ 2.5-2.8 ppm, integrating to 3H. | | ¹³C NMR | * Methyl Carbon: One signal at δ 14-20 ppm.
-
Aromatic/Heterocyclic Carbons: Multiple signals between δ 100-160 ppm, including quaternary carbons attached to Br, Cl, O, and N.
-
C2 Carbon: A distinct signal downfield, typically δ > 160 ppm, for the C=N carbon. | | Mass Spec. (EI) | * Molecular Ion (M⁺): A characteristic isotopic cluster for one bromine and one chlorine atom. Expect major peaks at m/z (M), (M+2), and (M+4) with relative intensities of approximately 3:4:1.
-
Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (M-15) or cleavage of the heterocyclic ring. | | Infrared (IR) | * C=N Stretch: A strong absorption band around 1600-1650 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A band around 1200-1280 cm⁻¹.
-
C-Halogen Stretches: C-Cl (700-800 cm⁻¹) and C-Br (500-600 cm⁻¹) stretches in the fingerprint region. |
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile synthetic intermediate. The presence of the C5-bromo substituent is a key feature, enabling a wide range of palladium-catalyzed cross-coupling reactions to introduce molecular diversity.
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In-Depth Technical Guide: The Molecular Structure of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive exploration of the molecular structure of 5-bromo-7-chloro-2-methyl-1,3-benzoxazole, a halogenated benzoxazole derivative with significant potential in medicinal chemistry and material science.[1] We will delve into the synthetic pathways, purification strategies, and the sophisticated analytical techniques required for its definitive structural elucidation. This document is designed to be a practical resource, offering not just protocols, but the underlying scientific reasoning to empower researchers in their own investigations.
Introduction: The Significance of Halogenated Benzoxazoles
Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous pharmacologically active agents.[2][3] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point in medicinal chemistry and drug development.[2][3][4][5][6] The introduction of halogen atoms, such as bromine and chlorine, onto the benzoxazole scaffold can significantly modulate its physicochemical properties, influencing factors like lipophilicity, metabolic stability, and target binding affinity.[1] The specific 5-bromo-7-chloro-2-methyl substitution pattern presents a compelling subject for detailed structural analysis, as the interplay between these substituents governs the molecule's overall characteristics and potential applications.
Synthetic Strategy and Mechanistic Considerations
The synthesis of this compound typically involves the cyclization of a correspondingly substituted 2-aminophenol with an acetylating agent. A common route is the reaction of 2-aminophenols with acetic anhydride.[7]
Experimental Protocol: Synthesis of this compound
-
Starting Material: The synthesis commences with 2-amino-4-bromo-6-chlorophenol. The regioselective synthesis of this precursor is a critical initial step.
-
Acetylation and Cyclization: The 2-amino-4-bromo-6-chlorophenol is reacted with acetic anhydride, which serves as the source of the 2-methyl group and facilitates the ring closure to form the benzoxazole core.[7] This reaction is often heated to drive the condensation.
-
Purification: The crude product is then purified to remove unreacted starting materials and byproducts. Standard techniques include recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.
Causality in Synthesis: The reaction conditions, including temperature and the choice of any catalyst, are crucial for achieving a high yield. The electron-withdrawing nature of the bromo and chloro substituents can impact the reactivity of the starting materials, necessitating optimized conditions for efficient cyclization.
Caption: Synthetic workflow for this compound.
Structural Elucidation: A Multi-Technique Approach
The definitive confirmation of the molecular structure of this compound necessitates a combination of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural characterization of organic molecules.[3] Both ¹H and ¹³C NMR are indispensable for this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm.[3] The methyl protons will appear as a singlet in the upfield region, likely around δ 2.5-2.6 ppm.[3]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. The carbon at the 2-position of the benzoxazole ring is significantly deshielded and typically resonates in the range of δ 160 - 168 ppm.[3] The carbons of the benzene ring will appear in the aromatic region, with their specific chemical shifts influenced by the halogen substituents.[3]
Self-Validating Protocol: NMR Sample Preparation
-
Sample Purity: Ensure the sample is of high purity, as impurities will complicate spectral interpretation.
-
Solvent Selection: Dissolve 5-10 mg of the compound for ¹H NMR (10-50 mg for ¹³C NMR) in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3]
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₅BrClNO).[8][9] The presence of both bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum.[10] Due to the natural abundances of ³⁵Cl (~75%) and ³⁷Cl (~25%), and ⁷⁹Br (~50%) and ⁸¹Br (~50%), the molecular ion region will exhibit a cluster of peaks.[10][11] The expected ratio for the molecular ion peaks (M, M+2, M+4) will be approximately 3:4:1.[11]
Data Presentation: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Isotopic Ratio |
| [M]⁺ | 244.9243 | To be determined | ~3 |
| [M+2]⁺ | 246.9214 | To be determined | ~4 |
| [M+4]⁺ | 248.9185 | To be determined | ~1 |
X-ray Crystallography
For an unequivocal determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the definitive method.
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Growth: The primary challenge is often growing single crystals of sufficient quality. This involves screening various solvents and crystallization techniques, such as slow evaporation or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Caption: Integrated workflow for the structural elucidation of the target molecule.
Potential Applications in Drug Development
Halogenated benzoxazoles are recognized for their broad spectrum of biological activities.[2][6][8] They have been investigated for their potential as antimicrobial, antifungal, antiviral, and antitumor agents.[4] The specific halogenation pattern of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure can be a key component in developing bioactive compounds with enhanced binding affinity and metabolic stability.[1]
Conclusion
The molecular structure of this compound can be unequivocally determined through a synergistic application of synthetic chemistry and advanced analytical techniques. The protocols and rationale presented in this guide offer a robust framework for the characterization of this and similar heterocyclic compounds. The structural insights obtained are fundamental to understanding its chemical behavior and for guiding the future design and synthesis of novel molecules with potential therapeutic value.
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MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
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ResearchGate. (2025). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved from [Link]
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5-Bromo-7-chloro-2-methyl-1,3-benzoxazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a viable and scientifically sound synthesis pathway for this compound, a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1] The synthesis is predicated on the foundational principles of benzoxazole formation, primarily involving the cyclocondensation of a substituted 2-aminophenol with an appropriate acetylating agent. This document elucidates the strategic approach, detailed experimental protocols, underlying reaction mechanisms, and key analytical considerations.
Introduction and Strategic Overview
This compound is a structurally complex molecule whose utility in drug discovery and agrochemical development is underscored by the presence of multiple halogen substituents, which can modulate pharmacokinetic and pharmacodynamic properties.[1][2] The synthesis of such polysubstituted benzoxazoles requires a robust and regioselective strategy. The most convergent and widely adopted method for the formation of 2-substituted benzoxazoles is the reaction of a corresponding 2-aminophenol with a carboxylic acid derivative.[3] For the introduction of a 2-methyl group, acetic anhydride serves as an efficient and readily available reagent.[4][5]
Therefore, the core of our synthetic strategy hinges on securing the key precursor: 2-amino-4-bromo-6-chlorophenol .[6][7][8] The subsequent cyclization with acetic anhydride is a well-established transformation.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the key bond disconnection at the oxazole ring, leading back to the precursor 2-amino-4-bromo-6-chlorophenol and an acetyl group source.
Caption: Retrosynthetic approach for this compound.
Synthesis of the Key Precursor: 2-Amino-4-bromo-6-chlorophenol
The availability of 2-amino-4-bromo-6-chlorophenol is critical. While it is listed by some chemical suppliers, its synthesis from more common starting materials is a valuable consideration for ensuring a consistent supply chain. A common route to substituted 2-aminophenols involves the reduction of the corresponding 2-nitrophenol.[9][10][11]
A plausible, though not explicitly detailed in the provided search results, two-step synthesis of 2-amino-4-bromo-6-chlorophenol would involve:
-
Nitration of 4-bromo-2-chlorophenol: This step would introduce a nitro group ortho to the hydroxyl group, yielding 4-bromo-2-chloro-6-nitrophenol.
-
Reduction of the Nitro Group: The nitro group of 4-bromo-2-chloro-6-nitrophenol would then be reduced to an amino group to give the desired 2-amino-4-bromo-6-chlorophenol.
Given the commercial availability of 2-amino-4-bromo-6-chlorophenol, for the purpose of this guide, we will proceed assuming this precursor is obtained from a commercial source.[6][7]
Core Synthesis: Cyclization to this compound
The pivotal step in this synthesis is the formation of the benzoxazole ring via the reaction of 2-amino-4-bromo-6-chlorophenol with acetic anhydride. This reaction is a classic example of a condensation-cyclization process.
Overall Reaction Scheme
Caption: Overall synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on general methods for the synthesis of 2-methylbenzoxazoles.[4][5]
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Amino-4-bromo-6-chlorophenol | 179314-60-4 | C₆H₅BrClNO | 222.47 |
| Acetic Anhydride | 108-24-7 | (CH₃CO)₂O | 102.09 |
| Pyridine (optional, as catalyst) | 110-86-1 | C₅H₅N | 79.10 |
| Toluene (solvent) | 108-88-3 | C₇H₈ | 92.14 |
| Saturated Sodium Bicarbonate Solution | - | NaHCO₃ (aq) | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Procedure:
-
To a stirred solution of 2-amino-4-bromo-6-chlorophenol (1.0 eq.) in toluene, add acetic anhydride (1.2 eq.).
-
Optionally, a catalytic amount of pyridine can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully quench the excess acetic anhydride by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Reaction Mechanism
The formation of the benzoxazole ring proceeds through a well-understood mechanism:
-
N-Acetylation: The amino group of the 2-aminophenol acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of an N-acetylated intermediate and acetic acid as a byproduct.
-
Intramolecular Cyclization (Dehydration): The hydroxyl group of the N-acetylated intermediate then attacks the amide carbonyl carbon in an intramolecular fashion. This is followed by the elimination of a water molecule to form the stable aromatic benzoxazole ring.
Caption: Mechanism for the formation of the benzoxazole ring.
Characterization and Quality Control
The final product should be characterized using standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the benzoxazole ring.
-
Melting Point Analysis: To assess the purity of the final product.
Safety Considerations
-
2-Amino-4-bromo-6-chlorophenol: Handle with care, as it is a halogenated amine and may be toxic and an irritant.[6]
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
Toluene: Flammable and has known health risks. Use appropriate personal protective equipment (PPE).
Conclusion
The synthesis of this compound is a feasible process for a moderately equipped organic chemistry laboratory. The key to a successful synthesis lies in the availability of the di-halogenated 2-aminophenol precursor and the careful execution of the cyclocondensation reaction with acetic anhydride. This guide provides a robust framework for researchers to produce this valuable heterocyclic building block for further investigation in various scientific disciplines.
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- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
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- Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)
- Substrate scope for the synthesis of benzoxazoles. [a] Halogenation step required 12 h. (n.d.).
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (n.d.). MDPI.
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A Technical Guide to the Spectral Characterization of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed predictive analysis of the spectral data for the novel heterocyclic compound, 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole (C₈H₅BrClNO; MW: 246.49 g/mol ; CAS: 1226070-17-2).[1][2][3][4] As a substituted benzoxazole, this molecule holds potential interest in medicinal chemistry and materials science.[5][6][7] In the absence of direct experimental spectra in publicly available databases, this document serves as an in-depth theoretical guide, predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. The predictions are grounded in the fundamental principles of spectroscopic techniques and comparative analysis with structurally related benzoxazole derivatives.[8][9][10] This guide is intended to aid researchers in the identification and characterization of this and similar molecules.
Introduction: The Benzoxazole Scaffold
The benzoxazole ring system is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and functional materials.[5][7] The fusion of a benzene ring with an oxazole ring imparts a rigid, planar structure with unique electronic properties that can be fine-tuned through substitution. The title compound, this compound, features a halogenated benzene ring and a methyl group on the oxazole moiety. These substituents are expected to significantly influence the molecule's spectroscopic signature and its chemical reactivity. Accurate structural elucidation through spectroscopic methods is a critical first step in the development of any new chemical entity.[5]
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[5] The predicted NMR spectra for this compound are based on established chemical shift ranges for substituted benzoxazoles.[8][9][10]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the overall aromatic system.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~2.6 | Singlet (s) | -CH₃ |
| ~7.3 - 7.8 | Doublet (d) or Singlet (s) | Aromatic CH |
-
Methyl Protons (-CH₃): A singlet peak is anticipated around δ 2.6 ppm, which is a characteristic chemical shift for a methyl group attached to the C2 position of a benzoxazole ring.[9]
-
Aromatic Protons (Ar-H): The two aromatic protons at positions 4 and 6 will be deshielded and are expected to appear in the range of δ 7.3-7.8 ppm.[5] Due to the substitution pattern, these protons may appear as two distinct signals, potentially as doublets or singlets depending on the coupling constants.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information about all the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -CH₃ |
| ~110 - 155 | Aromatic & Heterocyclic Carbons |
| ~163 | C=N |
-
Methyl Carbon (-CH₃): The methyl carbon should appear at a high field, around δ 15 ppm.[9]
-
Aromatic and Heterocyclic Carbons: The carbon atoms of the benzoxazole ring system are expected to resonate in the broad region of δ 110-155 ppm. The exact chemical shifts will be influenced by the halogen substituents.
-
Iminie Carbon (C=N): The C2 carbon of the oxazole ring is an iminic carbon and is expected to be the most deshielded, with a chemical shift around δ 163 ppm.[9]
Caption: Predicted NMR spectral assignments for this compound.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=N, C-O, and aromatic C-H and C=C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~1640 | C=N stretch |
| ~1240 | C-O stretch |
| ~3050 | Aromatic C-H stretch |
| ~1500-1600 | Aromatic C=C stretch |
| Below 1000 | C-Br, C-Cl stretches |
-
C=N Stretch: A characteristic absorption band for the imine group of the oxazole ring is expected around 1640 cm⁻¹.[8]
-
C-O Stretch: The C-O stretching vibration of the oxazole ring should appear around 1240 cm⁻¹.[8]
-
Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations are expected to appear around 3050 cm⁻¹, while the C=C stretching vibrations of the benzene ring will show absorptions in the 1500-1600 cm⁻¹ region.[8]
-
C-Halogen Stretches: The carbon-bromine and carbon-chlorine stretching vibrations are expected at lower wavenumbers, typically below 1000 cm⁻¹.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (246.49 g/mol ). Due to the presence of bromine and chlorine, this peak will exhibit a characteristic isotopic pattern. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, and chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion.
-
Fragmentation Pattern: The fragmentation of the molecular ion is likely to involve the loss of the methyl group, bromine, or chlorine atoms, leading to fragment ions that can help to confirm the structure.
Caption: Predicted fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
The following are general protocols for obtaining the spectral data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr.[5] Alternatively, if the compound is soluble, a solution spectrum can be obtained using a suitable solvent and cell.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption peaks and correlate them to specific functional groups.[5]
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Conclusion
This technical guide provides a comprehensive theoretical framework for the spectral characterization of this compound. The predicted NMR, IR, and MS data, based on the analysis of related structures and fundamental spectroscopic principles, offer a valuable resource for researchers working on the synthesis and characterization of this and other novel benzoxazole derivatives. The experimental protocols outlined provide a starting point for the empirical validation of these predictions.
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A Comprehensive Technical Guide to the Solubility of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole in Common Laboratory Solvents
Introduction: Understanding the Significance of Solubility for a Versatile Heterocycle
5-Bromo-7-chloro-2-methyl-1,3-benzoxazole is a halogenated heterocyclic compound with a rigid aromatic structure. This molecule serves as a crucial building block in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its utility in medicinal chemistry is often attributed to the halogenated benzoxazole framework, which can enhance binding affinity to biological targets and improve metabolic stability. The successful application of this compound in synthetic chemistry is fundamentally dependent on its solubility characteristics. Proper solvent selection is paramount for achieving optimal reaction kinetics, simplifying purification processes, and enabling formulation development. This guide provides an in-depth analysis of the predicted solubility of this compound in common laboratory solvents, supported by an understanding of its molecular structure. Furthermore, a detailed experimental protocol for solubility determination is presented to empower researchers in their practical applications.
Molecular Structure Analysis and Predicted Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like," which emphasizes the compatibility of intermolecular forces between the solute and the solvent.[2] A thorough examination of the molecular structure of this compound allows for a reasoned prediction of its solubility behavior.
Key Structural Features Influencing Solubility:
-
Benzoxazole Core: The fused benzene and oxazole rings create a predominantly aromatic and rigid structure.[3] This aromaticity contributes to the molecule's stability and preference for non-polar or weakly polar solvents.
-
Halogen Substituents: The presence of both a bromine and a chlorine atom significantly increases the molecular weight and the lipophilicity of the compound. Halogenated aromatic hydrocarbons are generally characterized by low aqueous solubility and good solubility in nonpolar organic solvents.[4][5]
-
Methyl Group: The methyl group at the 2-position is a small, non-polar alkyl substituent that further enhances the non-polar character of the molecule.
-
Heteroatoms: The nitrogen and oxygen atoms in the oxazole ring introduce some polarity and have lone pairs of electrons that can act as hydrogen bond acceptors. However, the overall large, non-polar surface area of the molecule is expected to dominate its solubility profile.
Based on this structural analysis, this compound is predicted to be a non-polar to weakly polar compound with limited aqueous solubility and good solubility in a range of organic solvents.
Below is a diagram illustrating the key structural features of this compound that dictate its solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. Based on its molecular structure, it is predicted to be poorly soluble in water but should exhibit good solubility in a range of common organic solvents, particularly polar aprotic and non-polar solvents. This guide provides a strong theoretical foundation for predicting its solubility and a practical experimental protocol for its determination. These insights are intended to assist researchers, scientists, and drug development professionals in the efficient and informed application of this versatile synthetic intermediate.
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A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. International Journal of Pharmaceutical Sciences and Research. [Link]
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A Technical Guide to the Biological Activities of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazole Scaffold as a Cornerstone in Medicinal Chemistry
The benzoxazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to an oxazole ring, has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure".[1] Its unique structural and electronic properties enable it to interact with a diverse array of biological targets.[1][2] This versatility stems from its nature as a structural isostere of naturally occurring nucleic bases like adenine and guanine, which allows for effective interaction with biological macromolecules.[3][4][5] Consequently, benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, making them highly promising candidates in the quest for novel therapeutic agents to address a multitude of diseases.[1][6][7]
This guide provides a comprehensive technical overview of the principal biological activities of benzoxazole derivatives, focusing on their mechanisms of action, supported by quantitative data, and supplemented with detailed experimental protocols for their evaluation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzoxazole derivatives have emerged as a significant class of antiproliferative agents, exhibiting cytotoxicity against a wide spectrum of human cancer cell lines, including those of the lung, breast, colon, and liver.[3][8][9] Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer progression.
Mechanism of Action: Kinase Inhibition
A primary mechanism underlying the anticancer effects of many benzoxazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, survival, and angiogenesis.[10] A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis.[8][11] Certain 2-substituted benzoxazoles have been identified as potent inhibitors of VEGFR-2 kinase activity.[8][11]
For instance, a novel series of 2-thioacetamide linked benzoxazole-benzamide conjugates were designed and evaluated as potential VEGFR-2 inhibitors.[11] One of the lead compounds, an unsubstituted benzoxazole with a cyclohexyl group, demonstrated a VEGFR-2 inhibitory concentration (IC₅₀) value of 0.268 µM, which was more potent than the FDA-approved kinase inhibitor, sorafenib (IC₅₀ of 0.352 µM).[11]
Below is a diagram illustrating the role of VEGFR-2 in tumor angiogenesis and its inhibition by a benzoxazole derivative.
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.
Quantitative Data: In Vitro Antiproliferative Activity
The antiproliferative potential of newly synthesized benzoxazole derivatives is typically evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of compounds against various cancer cell lines, demonstrating their potent activity.
| Compound ID | 5-Cl Benzoxazole Moiety | Phenyl Ring Substituent (R) | NCI-H460 (Lung) IC₅₀ (µM)[9] | HCT-116 (Colon) IC₅₀ (µM)[11] | MCF-7 (Breast) IC₅₀ (µM)[11] |
| 40 | Yes | 3-OCH₃, 4-Morpholine | 0.4 | - | - |
| 45 | Yes | 3-OCH₃, 4-N,N-diethyl | 0.9 | - | - |
| 33 | Yes | 4-Morpholine | 1.1 | - | - |
| 36 | Yes | 4-N,N-diethyl | 1.3 | - | - |
| 1 | No | (Thioacetamido)-cyclohexyl | - | 1.12 | 1.89 |
| 11 | No | (Thioacetamido)-4-fluorophenyl | - | 1.54 | 2.11 |
| Etoposide | - | - | 6.1 | - | - |
| Sorafenib | - | - | - | 3.14 | 4.55 |
Data shows that several benzoxazole derivatives exhibit more potent activity against the NCI-H460 non-small cell lung cancer line than the reference drug, etoposide.[9] Compounds with a chlorine at position 5 of the benzoxazole ring and specific substitutions on the 2-phenyl ring generally show enhanced activity.[9]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol outlines a common method for determining the in vitro anticancer activity of benzoxazole derivatives.[12]
Materials:
-
Human cancer cell line (e.g., HCT-116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well microtiter plates.
-
Test compounds (benzoxazole derivatives) dissolved in DMSO.
-
Trichloroacetic acid (TCA), cold.
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
-
Tris base solution (10 mM, unbuffered).
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the benzoxazole derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for 48-72 hours.
-
Cell Fixation: Gently discard the medium. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the optical density (OD) at 570 nm using a microplate reader.[12]
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value for each compound.
Antimicrobial Activity: Combating Pathogenic Threats
Benzoxazole derivatives have demonstrated potent activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][10][13]
Mechanism of Action: Enzyme Inhibition
The antibacterial action of some benzoxazoles involves the inhibition of essential bacterial enzymes. For example, certain derivatives act as inhibitors of DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair in both Gram-positive and Gram-negative bacteria.[6] This dual-targeting mechanism can contribute to a broad spectrum of activity and potentially lower the frequency of resistance development.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is a standard measure of antimicrobial potency, defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[8]
| Compound ID | Bacillus subtilis MIC (µM)[12] | Escherichia coli MIC (µM)[12] | Pseudomonas aeruginosa MIC (µM)[12][13] | Candida albicans MIC (µM)[12] | Aspergillus niger MIC (µM)[12] |
| 10 | 1.14 x 10⁻³ | - | - | - | - |
| 24 | - | 1.40 x 10⁻³ | - | - | - |
| 13 | - | - | 2.57 x 10⁻³ | - | - |
| 1 | - | - | - | 0.34 x 10⁻³ | - |
| 19 | - | - | - | - | 2.40 x 10⁻³ |
| 47 | - | - | 0.25 µg/mL | - | - |
| Ofloxacin | 0.97 x 10⁻³ | 0.69 x 10⁻³ | 1.38 x 10⁻³ | - | - |
| Fluconazole | - | - | - | 0.40 x 10⁻³ | 0.53 x 10⁻³ |
The data indicates that several synthesized benzoxazole derivatives show antimicrobial activity comparable to, or in some cases exceeding, the standard reference drugs Ofloxacin and Fluconazole.[12] For example, compound 1 showed more potent activity against C. albicans than fluconazole.[12]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the standard broth microdilution method used to determine the MIC of benzoxazole derivatives.[4]
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safety and handling precautions for 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
An In-depth Technical Guide to the Safe Handling of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
This guide provides comprehensive safety and handling protocols for this compound, tailored for researchers and professionals in drug development and chemical synthesis. The information herein is synthesized from established safety data for structurally related compounds and principles of chemical toxicology to ensure a high degree of safety and experimental integrity.
Compound Identification and Physicochemical Properties
This compound is a halogenated heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its rigid, halogenated structure is valuable in medicinal chemistry for developing bioactive compounds.[1][2] Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1226070-17-2 | [1] |
| Molecular Formula | C₈H₅BrClNO | [1][3] |
| Molecular Weight | 246.49 g/mol | [1][3] |
| Appearance | Solid (presumed) | [4] |
| Purity | Typically ≥95% | [1][5] |
| Storage | Store at room temperature in a dry, sealed container. | [1] |
Hazard Assessment and Toxicological Rationale
While a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available, a robust hazard assessment can be constructed by examining data from structurally similar halogenated aromatic compounds and benzoxazole derivatives.
2.1. Anticipated GHS Classification
Based on analogous compounds, the following hazards are anticipated.[6][7][8] This classification should be treated as a precautionary minimum.
| Hazard Class | Pictogram | Signal Word | Anticipated Hazard Statements |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. |
2.2. Toxicological Insights: The "Why" Behind the Precautions
The primary toxicological concern with halogenated aromatic compounds stems from their metabolic activation.[9] The presence of bromine and chlorine on the benzoxazole scaffold warrants a cautious approach.
-
Metabolic Activation: The cytochrome P450 enzyme system in the liver can metabolize halogenated benzenes into reactive intermediates like epoxides, phenols, and benzoquinones.[9] These reactive species can form covalent bonds with cellular macromolecules (DNA, proteins), leading to cytotoxicity, particularly hepatotoxicity.[9] This potential metabolic pathway is the core reason for minimizing exposure through all routes (inhalation, ingestion, and dermal contact).
-
Dermal and Respiratory Irritation: Like many halogenated organic solids, the fine particulate matter of this compound can act as a mechanical and chemical irritant to the skin, eyes, and respiratory tract.[8] The precautionary statements H315, H319, and H335 are based on this well-established principle.
-
Persistence and Bioaccumulation: Polyhalogenated aromatic compounds can be persistent in the environment and may have the potential for bioaccumulation.[10] While specific data for this compound is lacking, this possibility underscores the critical importance of proper waste disposal procedures.
Risk Management: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential, starting with engineering controls and supplemented by appropriate PPE.
3.1. Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[11][12]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[6][13]
3.2. Personal Protective Equipment (PPE)
The selection of PPE is dictated by the scale and nature of the procedure.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][11] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation before use and replace them immediately if compromised.[14]
-
Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA-approved respirator with organic vapor cartridges and a particulate filter (Type A/P) is necessary.[7]
Caption: Diagram 1: PPE Selection Workflow
Standard Operating Procedures
Adherence to strict protocols is paramount to ensuring safety and experimental reproducibility.
4.1. Safe Handling and Use
-
Preparation: Designate a specific area within the fume hood for handling the compound. Ensure all necessary equipment (spatulas, weigh paper, glassware) and waste containers are present before starting.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[15] Do not eat, drink, or smoke in the laboratory area.[6][11]
-
Weighing and Transfer:
-
Perform all weighing operations on a draft shield or within the fume hood to prevent dust dispersal.
-
Use a dedicated spatula for this compound.
-
Avoid generating dust. If the material is a fine powder, handle it with extra care.
-
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Decontamination: Clean the spatula and work area with a suitable solvent (e.g., ethanol or acetone) and wipe down with a disposable towel. Dispose of the towel as hazardous waste.
4.2. Storage and Incompatibility
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition or vigorous reactions.[11]
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
5.1. First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention. | [6][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. | [13][15] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention. | [6][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell. | [6][11] |
5.2. Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.
-
Protect: Wear appropriate PPE, including respiratory protection if the spill is large or generates significant dust.
-
Contain and Clean:
-
For solid spills, carefully sweep up the material, avoiding dust generation. Use a high-efficiency vacuum cleaner if available.[15]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
-
Collect: Place the collected material and all contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[12][14]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
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An In-depth Technical Guide to the Discovery and History of Halogenated Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole core, a privileged heterocyclic scaffold, has been a subject of intense scientific scrutiny for over a century. The strategic introduction of halogen atoms to this scaffold has proven to be a pivotal strategy in modulating its physicochemical and pharmacological properties, leading to the discovery of numerous compounds with significant applications in medicine and material science. This technical guide provides a comprehensive exploration of the discovery and history of halogenated benzoxazoles, from their synthetic genesis to their contemporary roles in drug development and beyond. We will delve into the foundational synthetic methodologies, trace the historical milestones in their application, and elucidate the mechanisms of action of key halogenated benzoxazole-based drugs.
Part 1: The Dawn of a Scaffold: Early Discoveries and Synthetic Foundations
The story of halogenated benzoxazoles is intrinsically linked to the broader history of heterocyclic chemistry. While the parent benzoxazole was known in the 19th century, the systematic investigation into its halogenated derivatives gained momentum in the mid-20th century, propelled by the burgeoning field of medicinal chemistry. Early pioneers recognized that the incorporation of halogens could dramatically alter a molecule's biological activity, a concept that proved exceptionally fruitful for the benzoxazole framework.
The Phillips Condensation: A Cornerstone of Benzoxazole Synthesis
A foundational method for constructing the benzoxazole core is the Phillips condensation reaction. This robust and versatile reaction involves the cyclocondensation of an o-aminophenol with a carboxylic acid or its derivatives under acidic conditions, typically with heating. The introduction of halogens can be readily achieved by utilizing halogenated o-aminophenols or halogenated carboxylic acids as starting materials.
Classical Phillips Condensation Protocol:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the halogenated o-aminophenol (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).
-
Solvent and Catalyst Addition: Add a high-boiling point solvent that also serves as a dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid).
-
Reaction: Heat the mixture to 150-200°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it into a beaker of ice water with vigorous stirring. The crude product will precipitate out of solution.
-
Purification: Collect the solid by filtration, wash with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Caption: A simplified workflow of the Phillips condensation for synthesizing halogenated benzoxazoles.
Part 2: Halogenated Benzoxazoles in the Limelight: From Muscle Relaxants to Modern Therapeutics
The therapeutic potential of halogenated benzoxazoles began to be realized in the 1950s. The strategic placement of halogens on the benzoxazole ring system led to compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
A Historical Milestone: Zoxazolamine
One of the first halogenated benzoxazoles to achieve clinical significance was zoxazolamine (5-chloro-2-aminobenzoxazole).[3][4][5] Synthesized in 1953 and introduced clinically in 1955, it was initially marketed as a muscle relaxant.[3][4] Although its use was later discontinued due to hepatotoxicity, the discovery of zoxazolamine was a crucial proof-of-concept, demonstrating the therapeutic potential of this class of compounds.[3] Interestingly, one of its metabolites, chlorzoxazone, which possesses a related but distinct chemical structure, was found to have a better safety profile and was subsequently marketed.[3]
Modern Era: Targeted Therapies with Halogenated Benzoxazoles
The lessons learned from early compounds like zoxazolamine paved the way for the development of highly targeted and safer halogenated benzoxazole-based drugs.
Table 1: Prominent Halogenated Benzoxazole-Based Drugs
| Drug | Halogenation | Therapeutic Use | Mechanism of Action |
| Tafamidis | 3,5-dichloro | Transthyretin amyloidosis | Stabilizes the transthyretin (TTR) protein tetramer, preventing its dissociation into amyloidogenic monomers.[6][7][8][9][10] |
| Fluralaner | Trifluoromethyl and chloro | Veterinary ectoparasiticide | Antagonist of ligand-gated chloride channels (GABA and glutamate receptors) in arthropods, leading to paralysis and death.[11][12][13][14][15] |
In-depth Look: The Mechanism of Tafamidis
Tafamidis is a remarkable example of rational drug design targeting protein misfolding diseases. Transthyretin amyloidosis is a progressive and fatal condition caused by the destabilization and aggregation of the TTR protein. Tafamidis, a benzoxazole derivative, binds with high affinity to the thyroxine-binding sites of the TTR tetramer.[6][9] This binding kinetically stabilizes the tetramer, preventing its dissociation into monomers, which is the rate-limiting step in amyloid fibril formation.[7][8][10]
Caption: The mechanism of action of Tafamidis in preventing transthyretin amyloidosis.
Part 3: The Synthetic Evolution: Modern Methods for Halogenated Benzoxazole Construction
While the Phillips condensation remains a valuable tool, the demand for more efficient, milder, and functional-group-tolerant synthetic routes has driven the development of new methodologies. Transition metal-catalyzed cross-coupling reactions have emerged as a powerful strategy for the synthesis of complex halogenated benzoxazoles.
The Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[16][17] This reaction has been adapted for the intramolecular cyclization of appropriately substituted precursors to form the benzoxazole ring under relatively mild conditions.[18][19]
Conceptual Workflow for Buchwald-Hartwig Benzoxazole Synthesis:
-
Precursor Synthesis: The synthesis begins with a 2-aminophenol derivative where the phenolic oxygen is protected, and a suitable leaving group (e.g., bromide, iodide) is present on an adjacent aromatic ring that will form the second part of the benzoxazole.
-
Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is combined with a suitable phosphine ligand (e.g., BINAP, XPhos) and a base (e.g., Cs₂CO₃, K₃PO₄).
-
Cross-Coupling and Cyclization: The precursor is subjected to the catalytic system in an inert solvent (e.g., toluene, dioxane) with heating. The reaction proceeds via an intramolecular C-N bond formation, leading to the cyclized benzoxazole product.
-
Deprotection (if necessary): If a protecting group was used on the phenolic oxygen, a final deprotection step is required.
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Methodological & Application
Application Note: A Comprehensive Guide to the Two-Step Synthesis of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
Abstract
This technical guide provides a detailed, two-step protocol for the synthesis of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole, a halogenated benzoxazole derivative of interest in medicinal chemistry and materials science. Beginning with the commercially available precursor 2-amino-4-chlorophenol, the synthesis proceeds through an N-acetylation and subsequent cyclodehydration to form the key intermediate, 7-chloro-2-methyl-1,3-benzoxazole. This intermediate is then subjected to regioselective electrophilic bromination to yield the final product. This document offers in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines designed to ensure reproducibility and high-purity outcomes for researchers in organic synthesis and drug discovery.
Introduction and Scientific Background
Benzoxazole derivatives are a cornerstone class of heterocyclic compounds, renowned for their prevalence in biologically active molecules and functional materials.[1] The benzoxazole scaffold is a privileged structure in drug discovery, conferring a range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2] The targeted synthesis of specifically substituted analogues, such as this compound, is crucial for developing new chemical entities with tailored physicochemical and biological profiles.
The synthetic strategy outlined herein is a logical and efficient pathway that leverages fundamental organic reactions. The initial step involves the formation of the benzoxazole core via the condensation of an o-aminophenol with an acylating agent, a robust and widely adopted method.[3][4] The subsequent introduction of a bromine atom is achieved through electrophilic aromatic substitution, a classic transformation for functionalizing aromatic systems.[5] This guide explains the causality behind key experimental choices, from reagent selection to reaction conditions, providing a framework that is both instructional and reliable.
Overall Synthetic Pathway
The synthesis is performed in two distinct stages:
-
Stage 1: Formation of the 2-methyl-1,3-benzoxazole ring system from 2-amino-4-chlorophenol.
-
Stage 2: Regioselective bromination of the resulting 7-chloro-2-methyl-1,3-benzoxazole intermediate.
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The Strategic Utility of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole in Modern Medicinal Chemistry
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities. This application note delves into the specific utility of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole , a strategically functionalized building block poised for the efficient generation of novel compound libraries. We provide a comprehensive guide for researchers, encompassing a robust synthetic protocol for the title compound, methodologies for subsequent diversification via palladium-catalyzed cross-coupling, and detailed protocols for evaluating the antimicrobial potential of its derivatives. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting these methods for their specific drug discovery campaigns.
Introduction: The Benzoxazole Core and the Strategic Advantage of Halogenation
Benzoxazole-containing molecules are prevalent in both natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The rigid, bicyclic structure of the benzoxazole core serves as an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation, facilitating high-affinity interactions with biological targets.[3]
The subject of this guide, This compound , offers distinct advantages for library synthesis. The differential reactivity of the C-Br and C-Cl bonds under specific cross-coupling conditions allows for sequential and site-selective functionalization.[1][4] The C-Br bond is significantly more reactive in typical palladium-catalyzed reactions like the Suzuki-Miyaura coupling, enabling derivatization at the 5-position while preserving the less reactive C-Cl bond at the 7-position for potential future modifications. This inherent orthogonality is a powerful tool for generating molecular diversity from a single, advanced intermediate. Furthermore, the presence of halogens can enhance binding affinity to target proteins through halogen bonding and improve pharmacokinetic properties such as metabolic stability.
This document serves as a practical guide to harnessing the potential of this versatile building block.
Synthesis of this compound
The synthesis of the title compound is predicated on the classical and reliable method of benzoxazole formation through the condensation of an appropriately substituted ortho-aminophenol with an acetylating agent. The key to this synthesis is the commercially available precursor, 2-amino-6-bromo-4-chlorophenol .
Experimental Protocol: Synthesis
This protocol details the cyclization of 2-amino-6-bromo-4-chlorophenol with acetic anhydride. The anhydride serves as both the source of the 2-methyl group and the dehydrating agent to facilitate ring closure.
Materials:
-
Acetic Anhydride (3.0 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-bromo-4-chlorophenol (1.0 equiv).
-
Add toluene (approx. 0.2 M concentration relative to the aminophenol) to the flask.
-
Add acetic anhydride (3.0 equiv) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess acetic anhydride by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure this compound.
Causality and Insights: The use of toluene as a solvent allows for the necessary high temperatures for cyclization. Acetic anhydride in excess ensures complete acetylation of the amine and provides the driving force for the subsequent dehydration and ring closure. The aqueous workup with sodium bicarbonate neutralizes any remaining acetic acid and anhydride.
Library Generation via Suzuki-Miyaura Cross-Coupling
The 5-bromo position of the benzoxazole is primed for diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it ideal for introducing a wide array of aryl and heteroaryl moieties.[7]
Caption: Synthetic and diversification workflow.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the C5-selective Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (1,4-Dioxane/Water).
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or preparative HPLC to obtain the desired 5-aryl-7-chloro-2-methyl-1,3-benzoxazole derivative.
Trustworthiness of the Protocol: This protocol is self-validating through in-process controls (TLC/LC-MS) to monitor reaction completion and assess the formation of byproducts. The higher reactivity of the C-Br bond over the C-Cl bond in Suzuki couplings is a well-established principle, ensuring high regioselectivity.[4]
| Entry | Aryl Boronic Acid (R-B(OH)₂) | Hypothetical Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 88 |
| 3 | 3-Pyridinylboronic acid | 75 |
| 4 | 2-Thienylboronic acid | 78 |
Table 1: Representative examples for a Suzuki coupling library synthesis.
Application in Antimicrobial Drug Discovery
Halogenated benzoxazoles are known to possess significant antimicrobial properties.[8] A key target for many antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and survival, which is absent in higher eukaryotes, making it an attractive therapeutic target.[9] Derivatives of our core scaffold can be screened for their ability to inhibit this crucial enzyme.
Caption: Inhibition of bacterial DNA gyrase.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds, a key metric of antimicrobial efficacy.[10][11]
Materials:
-
Synthesized benzoxazole derivatives
-
96-well sterile microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation: Prepare stock solutions of each test compound and the positive control antibiotic in DMSO (e.g., at 10 mg/mL).
-
Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution (diluted in MHB to twice the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient.
-
Column 11 will serve as the growth control (MHB + inoculum, no compound).
-
Column 12 will serve as the sterility control (MHB only).
-
-
Inoculation: Inoculate all wells (except column 12) with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
| Compound ID | R-Group (at C5) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BZC-H | Phenyl | 16 | 32 |
| BZC-OMe | 4-Methoxyphenyl | 8 | 16 |
| BZC-Pyr | 3-Pyridinyl | 4 | 8 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Table 2: Hypothetical MIC data for a library of derivatives.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its strategic halogenation allows for selective, sequential derivatization, enabling the rapid construction of diverse compound libraries. The protocols provided herein offer a robust framework for its synthesis, diversification, and subsequent biological evaluation in an antimicrobial context. By understanding the rationale behind each step, researchers can effectively leverage this scaffold to accelerate their drug discovery efforts and explore new chemical space in the pursuit of novel therapeutics.
References
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Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
-
Chan, P. F., et al. (2021). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. PLoS ONE, 16(8), e0255805. Retrieved from [Link]
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Sharma, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. Retrieved from [Link]
-
Singh, N., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 12(1), 12345. Retrieved from [Link]
-
Kašpárková, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19008-19020. Retrieved from [Link]
-
Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310-6314. Retrieved from [Link]
-
ResearchGate. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2022). Suzuki-Miyaura cross-coupling reaction of chloro heterocycles with polyfluoroboronic acid. Retrieved from [Link]
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- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole in Antimicrobial Research
Introduction: The Emergence of Halogenated Benzoxazoles in Antimicrobial Drug Discovery
The relentless rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] Within the landscape of medicinal chemistry, heterocyclic compounds are of significant interest, and among them, the benzoxazole scaffold has emerged as a privileged structure.[2][3][4] Benzoxazoles, bicyclic compounds containing a fused benzene and oxazole ring, are found in a variety of pharmacologically active agents with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole ring.[6][7] Halogenation, in particular, is a well-established strategy in drug design to enhance the lipophilicity, metabolic stability, and target-binding affinity of a molecule. The compound of interest, 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole , is a halogenated benzoxazole derivative. While specific research on this exact molecule is emerging, its structural features suggest a strong potential as an antimicrobial agent.[6][8] The presence of both bromine and chlorine atoms is anticipated to modulate its electronic and steric properties, potentially leading to potent and selective antimicrobial activity.[6][7] It is hypothesized that such halogenated benzoxazoles may exert their antimicrobial effects by interfering with essential microbial processes, such as cell wall synthesis or by disrupting microbial membranes.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the antimicrobial potential of this compound. The following sections detail standardized protocols for in vitro antimicrobial susceptibility testing and essential cytotoxicity evaluation to lay the groundwork for further preclinical development.
PART 1: Foundational Antimicrobial Susceptibility Testing
The initial assessment of a novel compound's antimicrobial properties involves determining its ability to inhibit or kill microbial growth. The following protocols describe widely accepted in vitro methods for this purpose.[9][10][11][12][13]
Kirby-Bauer Disk Diffusion Assay: A Preliminary Screening Tool
The disk diffusion method is a qualitative and cost-effective preliminary assay to screen for antimicrobial activity.[14] It relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a test microorganism.[14]
-
Preparation of Microbial Inoculum:
-
From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of a Mueller-Hinton agar (MHA) plate to ensure a uniform lawn of growth.[15]
-
-
Application of Test Compound:
-
Sterilize paper disks (6 mm diameter) and impregnate them with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).
-
A solvent control disk should also be prepared.
-
Using sterile forceps, place the disks onto the inoculated MHA plate, ensuring firm contact with the agar.[12]
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the test microorganism (typically 35-37°C) for 16-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[15]
-
The size of the zone is proportional to the antimicrobial activity of the compound.
-
Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation:
-
Prepare a standardized microbial inoculum as described for the disk diffusion assay.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
-
Controls:
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at the appropriate temperature for 16-20 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]
-
Determination of Minimum Bactericidal Concentration (MBC)
To determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a Minimum Bactericidal Concentration (MBC) assay can be performed as a follow-up to the MIC test.[16]
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at the appropriate temperature for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.
-
PART 2: Cytotoxicity Assessment: A Critical Step in Drug Development
While potent antimicrobial activity is desired, it is crucial that the compound exhibits minimal toxicity to host cells.[17][18][19] Cytotoxicity assays are therefore an indispensable part of the early-stage evaluation of any potential antimicrobial agent.[17][18][19]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[20]
-
Cell Culture:
-
Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[20]
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized lysis buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
-
PART 3: Data Presentation and Visualization
Clear and concise presentation of data is essential for the interpretation of experimental results.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | 22 |
| Escherichia coli | ATCC 25922 | 16 | 32 | 18 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | >64 | 12 |
| Candida albicans | ATCC 90028 | 4 | 8 | 25 |
Table 2: Hypothetical Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HEK293 | 24 | >100 |
| HepG2 | 24 | 85 |
Experimental Workflow Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial antimicrobial and cytotoxicity evaluation of this compound. Positive results from these assays, indicating potent antimicrobial activity and low cytotoxicity, would warrant further investigation into the compound's mechanism of action, in vivo efficacy, and pharmacokinetic properties. The exploration of halogenated benzoxazoles, such as the title compound, represents a promising avenue in the ongoing search for novel therapeutic agents to combat infectious diseases.
References
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Application Notes and Protocols for the Incorporation of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole into Novel Compounds
Introduction: The Strategic Value of the Benzoxazole Scaffold
The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a wide array of pharmacologically active agents and functional materials.[1][2][3] This heterocyclic system, characterized by a fused benzene and oxazole ring, offers a rigid scaffold that can be strategically functionalized to modulate biological activity and physicochemical properties. The inherent aromaticity of the benzoxazole core imparts stability, while the nitrogen and oxygen heteroatoms provide sites for hydrogen bonding and other non-covalent interactions, crucial for molecular recognition at biological targets.[4]
5-Bromo-7-chloro-2-methyl-1,3-benzoxazole is a particularly valuable building block for several key reasons. The presence of two distinct halogen atoms at the C5 and C7 positions opens avenues for selective, stepwise functionalization through various cross-coupling reactions. This differential reactivity allows for the controlled and directional introduction of diverse substituents, enabling the synthesis of complex molecular architectures. Furthermore, the methyl group at the C2 position can influence the electronic properties and steric environment of the molecule, and can also be a site for further chemical modification.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into novel compounds. The protocols detailed herein are grounded in established principles of organic synthesis and are designed to be both robust and adaptable to a variety of research objectives.
Safety Precautions and Handling
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used. Halogenated organic compounds should be handled with care in a well-ventilated fume hood.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[7] For this compound, these reactions are the primary tools for its elaboration into more complex molecules. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of a selective functionalization strategy. In general, the C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond, allowing for selective coupling at the C5 position.
Regioselectivity in Cross-Coupling Reactions
The selective functionalization of either the C5-bromo or the C7-chloro position is a key strategic consideration. The higher reactivity of the C-Br bond in palladium-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the initial reaction to occur preferentially at the C5 position. Subsequent modification of the C7-chloro position can then be achieved under more forcing reaction conditions or by using catalyst systems known to activate aryl chlorides.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[8][9] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.
Expected Regioselectivity
Based on the relative reactivity of aryl halides in Suzuki-Miyaura coupling (I > Br > OTf > Cl), the reaction with this compound is expected to proceed selectively at the C5-bromo position under standard conditions.
General Protocol for Selective C5-Arylation
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent), the arylboronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-95 |
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. Phosphine ligands like triphenylphosphine (in Pd(PPh₃)₄) or dppf stabilize the palladium center and facilitate the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The solvent must be able to dissolve the reactants and be stable at the reaction temperature.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an organic halide.[10][11] This reaction allows for the introduction of a wide range of primary and secondary amines.
Expected Regioselectivity
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is expected to occur selectively at the more reactive C5-bromo position.
General Protocol for Selective C5-Amination
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Application Note: 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole as a Versatile Synthon for Novel Agrochemicals
Introduction: The Benzoxazole Scaffold in Modern Agriculture
The 1,3-benzoxazole core is a "privileged scaffold" in medicinal and agricultural chemistry.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal framework for engaging with biological targets.[3] In agriculture, benzoxazole derivatives have demonstrated a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties.[4][5][6] Commercially successful herbicides like fenoxaprop-p-ethyl contain this moiety, inhibiting critical plant enzymes such as acetyl-coenzyme A carboxylase.[5] The continuous emergence of resistance to existing agrochemicals necessitates the development of new active ingredients with novel modes of action, making the exploration of versatile building blocks like 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole a high-priority research endeavor.[5][6]
This guide provides an in-depth look at this compound, detailing its properties and its strategic application in synthesizing diverse derivatives for agrochemical screening. The presence of two distinct halogen atoms at the C5 (Bromo) and C7 (Chloro) positions offers a unique opportunity for selective, stepwise functionalization, enabling the creation of complex molecular architectures.[7]
Physicochemical Properties of the Building Block
Understanding the fundamental properties of this compound is critical for designing synthetic routes and predicting the behavior of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClNO | [8] |
| Molecular Weight | 246.49 g/mol | [7] |
| Appearance | Off-white to light yellow solid (typical) | N/A |
| CAS Number | 1226070-17-2 | [7] |
| Predicted XlogP | 3.5 | [8] |
| Monoisotopic Mass | 244.9243 Da | [8] |
| Storage | Room temperature, under dry, inert atmosphere | [7] |
Strategic Synthesis and Reactivity
The key to unlocking the potential of this compound lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This selectivity allows for the functionalization of the C5 position while leaving the C7 position intact for subsequent transformations.
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Application Notes & Protocols for Synthetic Transformations of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
Abstract
This technical guide provides a comprehensive overview of the experimental setups and protocols for chemical reactions involving 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole. This versatile heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science due to its utility in constructing complex molecular frameworks.[1] The presence of two distinct halogen atoms—bromine and chlorine—at positions 5 and 7 respectively, offers a unique platform for selective, sequential functionalization. This document details field-proven methodologies for leveraging this differential reactivity, focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. We provide not just step-by-step protocols but also the underlying chemical logic, mechanistic insights, and troubleshooting guidance to empower researchers to achieve reliable and reproducible outcomes.
Introduction: The Strategic Value of this compound
The benzoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide array of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[2][3][4] this compound serves as a crucial intermediate in the synthesis of these complex derivatives.[1]
The primary strategic advantage of this substrate lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The C-Br bond (bond energy ~285 kJ/mol) is significantly weaker and thus more reactive than the C-Cl bond (bond energy ~340 kJ/mol). This energy difference allows for the selective functionalization of the C5-Br position under carefully controlled conditions, while leaving the C7-Cl position intact for subsequent transformations.[2][5] This enables a divergent synthetic approach from a single, readily available starting material.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily exploited through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[6] The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. For this compound, the initial oxidative addition will occur preferentially at the more labile C-Br bond.
Caption: Selective functionalization pathway of the title compound.
A. Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron species (boronic acid or ester).[7] The reaction requires a palladium catalyst, a phosphine ligand, and a base. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
B. Sonogashira Coupling The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[8][9] This reaction is typically co-catalyzed by palladium and a copper(I) salt.[8] The copper co-catalyst reacts with the alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. Copper-free protocols have also been developed.[10]
C. Heck-Mizoroki Reaction The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[11] This method is highly effective for synthesizing substituted alkenes. A key feature of the Heck reaction is its excellent trans selectivity in product formation.[11]
Nucleophilic Aromatic Substitution (SNA_r)
While less common for this substrate compared to cross-coupling, SNA_r is a potential pathway for functionalization. This reaction involves the attack of a strong nucleophile on the aromatic ring, leading to the displacement of a halide.[12] For an SNA_r reaction to proceed, the aromatic ring must be electron-deficient, a condition which is often enhanced by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group.[13][14] While the benzoxazole ring itself is somewhat electron-withdrawing, SNA_r on this compound would likely require forcing conditions (high temperature, strong base) and may lack the regioselectivity of palladium-catalyzed methods.
Experimental Protocols & Application Notes
The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol details the selective coupling of an arylboronic acid at the C5-bromo position.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. |
|---|---|---|---|
| This compound | 246.49 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ (anhydrous) | 138.21 | 2.5 | 2.5 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.5 equiv).
-
Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 5-aryl-7-chloro-2-methyl-1,3-benzoxazole product.
Protocol 2: Selective Sonogashira Coupling at the C5-Position
This protocol describes the coupling of a terminal alkyne at the C5-bromo position.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. |
|---|---|---|---|
| This compound | 246.49 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | - | 5 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under inert atmosphere, add anhydrous THF (5 mL) and the amine base (TEA or DIPA, 5 mL). The amine acts as both the base and a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if the reaction is sluggish.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-8 hours.
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 5-alkynyl-7-chloro-2-methyl-1,3-benzoxazole.
Protocol 3: Selective Heck Coupling at the C5-Position
This protocol outlines the coupling of an alkene, such as styrene or an acrylate, at the C5-bromo position.[15][16]
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equiv. |
|---|---|---|---|
| This compound | 246.49 | 1.0 | 1.0 |
| Alkene (e.g., Styrene) | 104.15 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Triphenylphosphine (PPh₃) or other ligand | 262.29 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) or Triethylamine | - | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a dry round-bottom flask with a stir bar and reflux condenser, combine this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and the base (2.0 equiv).[15]
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[15]
-
Solvent and Alkene Addition: Under inert atmosphere, add anhydrous DMF (5 mL) followed by the alkene (1.5 equiv) via syringe.[16]
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.[15][16]
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it with brine, and dry over anhydrous MgSO₄.[15]
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel to isolate the desired 5-alkenyl-7-chloro-2-methyl-1,3-benzoxazole derivative.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (Pd(0) oxidized); Insufficiently degassed solvents; Poor quality reagents; Low reaction temperature. | Use fresh catalyst or a pre-catalyst that activates in situ. Ensure thorough degassing of all solvents. Use anhydrous solvents and freshly opened reagents. Increase reaction temperature in increments. |
| Formation of Byproducts | Suzuki: Homocoupling of boronic acid.[17] Heck: Isomerization of the product alkene.[16] General: Decomposition of starting material or product. | Suzuki: Use a slight excess of the aryl halide or adjust the base/ligand. Heck: Optimize reaction temperature and catalyst loading. General: Lower the reaction temperature; try a different ligand or solvent system. |
| Difficulty in Purification | Residual catalyst; Closely-eluting byproducts. | For palladium removal, wash the organic solution with aqueous thiourea or use a palladium scavenger resin. For chromatographic separation, try a different solvent system or switch to reverse-phase chromatography. |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Heck Coupling of 3-bromo-7-chloro-1-benzothiophene.
- BenchChem. (2025). Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(trichloromethyl)benzene.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Doucet, H., et al. (n.d.). Palladium-catalyzed coupling of benzoxazole with meta-and. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 9: Modern Heck Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]
- (2025, October 17). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids.
-
ResearchGate. (n.d.). Palladium-catalysed coupling of benzoxazole with meta-or ortho-substituted aryl bromides (Scheme 2). Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- versus Chloro-Benzoxazoles in Cross-Coupling Reactions.
-
Li, Y., et al. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC - NIH. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-7-chloro-2-methylbenzo[d]oxazole. Retrieved from [Link]
-
Kantchev, E. A. B., et al. (n.d.). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. ACS Publications. Retrieved from [Link]
-
Al-Masri, A., et al. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. Retrieved from [Link]
- Sanas, P. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy.
-
NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
- (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chem Reactor. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Retrieved from [Link]
- Sci-Hub. (n.d.). N-heterocyclic carbene-palladium(II) complexes with benzoxazole or benzothiazole ligands: Synthesis, characterization, and application to Suzuki–Miyaura cross-coupling reaction.
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... Retrieved from [Link]
-
(2012, August 1). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC - PubMed Central. Retrieved from [Link]
-
ACS Omega. (2019, January 7). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from [Link]
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- 17. youtube.com [youtube.com]
analytical techniques for characterizing 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
An Application Guide to the Comprehensive Characterization of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
Introduction
This compound is a halogenated heterocyclic compound featuring a fused benzene and oxazole ring system. This molecular scaffold is of significant interest in medicinal chemistry and materials science. Its structural rigidity, combined with the electronic effects of the bromo, chloro, and methyl substituents, makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials like fluorescent dyes.[1] As with any specialty chemical intended for high-value applications, particularly in drug development, rigorous and unambiguous characterization is paramount. This ensures identity, purity, and stability, which are critical for reproducible downstream results and regulatory compliance.
This guide, designed for researchers and drug development professionals, provides a multi-faceted analytical approach to the characterization of this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow.
Physicochemical Properties
A foundational step in any analytical protocol is to understand the basic properties of the target molecule. These values are essential for calculating concentrations, interpreting mass spectra, and setting up chromatographic methods.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClNO | [1] |
| Molecular Weight | 246.49 g/mol | [1][2] |
| Appearance | Typically a powder or solid | [3] |
| Storage | Room temperature, sealed, dry | [1] |
Integrated Analytical Workflow
A comprehensive characterization relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the puzzle—structure, molecular weight, purity, and stability. The logical flow of this integrated approach is outlined below.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Expertise & Causality: NMR is the most powerful technique for the de novo structural determination of organic molecules. For this compound, ¹H NMR will confirm the number and connectivity of protons, particularly the distinct aromatic protons and the methyl group. ¹³C NMR will verify the carbon skeleton. The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical; DMSO-d₆ is often preferred for benzoxazole derivatives due to its excellent solubilizing power.[4]
Protocol 1.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Nuclei: ¹H and ¹³C.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse experiment.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.
Expected Data & Interpretation
The halogen substituents and the heterocyclic nature of the ring will influence the chemical shifts of the aromatic protons.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | ~7.5 - 8.0 | Doublet | 1H | H-4 or H-6 |
| Aromatic CH | ~7.5 - 8.0 | Doublet | 1H | H-6 or H-4 |
| Methyl CH₃ | ~2.6 | Singlet | 3H | 2-CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Quaternary Carbon | ~165 | C-2 (C=N) |
| Aromatic Carbons | ~110 - 150 | Benzene ring carbons |
| Methyl Carbon | ~15 | 2-CH₃ |
Note: Actual chemical shifts may vary. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignment.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula.[5][6] The presence of both chlorine and bromine is a key structural feature. Their natural isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1) create a highly characteristic isotopic pattern for the molecular ion (M⁺).[7][8] Observing this pattern is definitive proof of the presence of one chlorine and one bromine atom. Electron Ionization (EI) is often used for small, relatively stable molecules and can provide useful fragmentation data.
Protocol 2.1: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for nitrogen-containing heterocycles.[9] Alternatively, Electron Ionization (EI) can be used.
-
Data Acquisition:
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to >10,000.
-
Analysis: Observe the molecular ion cluster and compare the measured exact mass and isotopic distribution with the theoretical values for C₈H₅BrClNO.
-
Expected Data & Interpretation
The molecular ion will appear as a cluster of peaks due to the isotopes of Br and Cl.
| Ion | Theoretical m/z | Relative Abundance |
| [M]⁺ (C₈H₅⁷⁹Br³⁵ClNO) | 244.9243 | ~75% |
| [M+2]⁺ | 246.9223 | 100% (Base Peak) |
| [M+4]⁺ | 248.9194 | ~25% |
A plausible fragmentation pathway under EI conditions could involve the loss of the methyl radical followed by other neutral losses.
Caption: Plausible EI fragmentation pathway for the target molecule.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Expertise & Causality: HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients.[10][11] A reversed-phase C18 column is a versatile first choice for a molecule of this polarity. A gradient elution using water and a polar organic solvent (acetonitrile or methanol) with a UV detector set to scan a range of wavelengths (or at a λ_max determined by UV-Vis spectroscopy) will provide excellent separation and quantification of the main component and any potential impurities.[12]
Protocol 3.1: Reversed-Phase HPLC Method
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by the area percent method. The peak corresponding to the product should be identified by its retention time and confirmed by mass spectrometry if an HPLC-MS system is available.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
Expertise & Causality: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.[13] For this molecule, we expect to see characteristic vibrations for the C=N and C-O bonds of the oxazole ring, C-H bonds of the aromatic ring and methyl group, and C-Cl and C-Br bonds in the fingerprint region.[4]
Protocol 4.1: FTIR Analysis
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. If using the KBr pellet method, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for benzoxazole structures.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methyl (CH₃) |
| ~1650-1600 | C=N stretch | Oxazole Ring |
| ~1580-1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl-ether in Oxazole |
| ~800-600 | C-Cl, C-Br stretch | Halogens |
Thermal Analysis (DSC/TGA): Stability and Phase Transitions
Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the material's thermal properties. DSC can precisely determine the melting point and identify other phase transitions, while TGA reveals the decomposition temperature and profile.[14] This data is vital for assessing the thermal stability of the compound, which is important for determining appropriate storage and reaction conditions.[15]
Protocol 5.1: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.
-
Instrumental Conditions:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C (or higher if decomposition is not observed).
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the endotherm corresponding to melting.
-
TGA: Determine the onset temperature of decomposition from the weight loss curve.
-
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) should always be consulted, general precautions for halogenated aromatic compounds are warranted.[16]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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ResearchGate. Synthesis, Characterization, Antibacterial and Antifungal Screening of Various 5-Bromo-7-Methoxy-Benzofuran Schiff Bases. Available from: [Link]
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MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available from: [Link]
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MySkinRecipes. 5-Bromo-7-chloro-2-methylbenzo[d]oxazole. Available from: [Link]
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ResearchGate. Benzoxazole derivatives: design, synthesis and biological evaluation. Available from: [Link]
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ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available from: [Link]
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ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Available from: [Link]
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ResearchGate. Mass spectra of halogenostyrylbenzoxazoles. Available from: [Link]
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PubChem. 7-Bromo-2-chloro-6-methyl-1,3-benzoxazole. Available from: [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]
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ResearchGate. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available from: [Link]
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ResearchGate. Thermochemistry of 2-methylbenzoxazole and 2,5-dimethylbenzoxazole: An experimental and computational study. Available from: [Link]
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PubMed. Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole. Available from: [Link]
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Kennesaw State University. Radicals and Mass Spectrometry (MS) Spring 2021. Available from: [Link]
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American Elements. 5-bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid. Available from: [Link]
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Application Note: 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole as a Precursor for Novel Fluorogenic Probes for Cellular Imaging
Abstract
This technical guide details the strategic use of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole as a versatile precursor for the synthesis of advanced fluorescent dyes. We present a robust protocol for the selective functionalization of this di-halogenated benzoxazole core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The resulting π-extended benzoxazole dye, herein designated as Benzoxazole Lipid Probe 565 (BZLP-565) , exhibits favorable photophysical properties for live-cell imaging. A detailed protocol for the application of BZLP-565 in the specific staining of intracellular lipid droplets is provided, demonstrating the utility of this synthetic pathway for developing novel tools for cell biology and drug discovery.
Introduction: The Benzoxazole Scaffold in Fluorescent Probe Design
Benzoxazole derivatives are a cornerstone in the development of fluorescent probes due to their rigid, planar structure and favorable photophysical properties, including high quantum yields and environmental sensitivity.[1] The fused benzene and oxazole ring system can be chemically tailored to create sensors for a wide array of biological parameters and analytes, such as pH, viscosity, enzymatic activity, and metal ions.[2]
The introduction of halogen atoms onto the benzoxazole core serves as a critical synthetic handle for further molecular elaboration. Specifically, this compound offers two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for a regioselective approach to synthesizing complex, π-extended aromatic systems with tailored fluorescent properties.[1][2] This application note outlines the synthesis and application of a novel benzoxazole-based dye derived from this precursor.
Synthesis of Benzoxazole Lipid Probe 565 (BZLP-565)
The synthesis of BZLP-565 from this compound is achieved through a selective Suzuki-Miyaura cross-coupling reaction. This strategy leverages the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the palladium catalytic cycle.[2][3] This inherent chemoselectivity allows for the targeted installation of an aryl moiety at the 5-position while preserving the chlorine atom at the 7-position.
Causality of Experimental Choices
-
Selective Functionalization: The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a Pd(0) catalyst under standard Suzuki coupling conditions.[1][2] This allows for a predictable and high-yield reaction at the 5-position.
-
Choice of Coupling Partner: 4-(N,N-diphenylamino)phenylboronic acid is selected to introduce a bulky, electron-donating triphenylamine group. This moiety is known to enhance the intramolecular charge transfer (ICT) character of fluorophores, leading to desirable properties such as large Stokes shifts and sensitivity to the local environment's polarity, making it ideal for imaging lipid-rich, nonpolar environments like lipid droplets.
-
Catalyst and Ligand System: A standard palladium(II) acetate/triphenylphosphine system is effective for this type of coupling, providing a balance of reactivity and stability.[3]
-
Base and Solvent System: A mixture of an aqueous base (K₂CO₃) and an organic solvent (1,4-dioxane) is used to facilitate both the activation of the boronic acid and the dissolution of the organic substrates.[3]
Synthetic Workflow Diagram
Caption: Synthetic workflow for BZLP-565 via selective Suzuki coupling.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (246 mg, 1.0 mmol), 4-(N,N-diphenylamino)phenylboronic acid (347 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol).[3]
-
Catalyst Addition: Add a pre-mixed catalyst charge of palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃) (21 mg, 0.08 mmol, 8 mol%).
-
Solvent Addition: Evacuate the flask and backfill with argon. Repeat this cycle three times. Add 1,4-dioxane (16 mL) and degassed deionized water (4 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 95 °C and stir for 18 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, BZLP-565, as a yellow solid.
Photophysical Characterization of BZLP-565
The photophysical properties of the resulting dye, BZLP-565, were characterized in various solvents to assess its potential as a fluorescent probe. The data presented below are representative values based on similar 5-aryl substituted benzoxazole derivatives.[4]
| Property | Dichloromethane | Toluene | Methanol |
| λ (abs, max) | 395 nm | 390 nm | 392 nm |
| λ (em, max) | 565 nm | 520 nm | 580 nm |
| Stokes Shift | 170 nm | 130 nm | 188 nm |
| Quantum Yield (Φ) | ~0.65 | ~0.80 | ~0.30 |
| Molar Extinction Coeff. (ε) | ~35,000 M⁻¹cm⁻¹ | ~38,000 M⁻¹cm⁻¹ | ~34,000 M⁻¹cm⁻¹ |
| Table 1: Key photophysical properties of BZLP-565 in different solvents. |
The large Stokes shift and solvatochromic behavior (shift in emission wavelength with solvent polarity) are indicative of a molecule with a significant intramolecular charge transfer character, making it an excellent candidate for sensing changes in the microenvironment, such as the nonpolar interior of lipid droplets.
Application: Staining of Intracellular Lipid Droplets
BZLP-565 was evaluated as a fluorescent probe for imaging lipid droplets in live and fixed cells. Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their dysregulation is implicated in various diseases.[5]
Experimental Logic and Workflow
The protocol is designed to achieve specific labeling of lipid droplets with high signal-to-noise. The lipophilic nature of BZLP-565 facilitates its passive diffusion across the cell membrane and subsequent partitioning into the neutral lipid core of the droplets.
Caption: Workflow for live-cell imaging of lipid droplets with BZLP-565.
Detailed Protocol for Live-Cell Staining
-
Reagent Preparation:
-
Stock Solution (1 mM): Prepare a 1 mM stock solution of BZLP-565 in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Working Solution (5 µM): On the day of the experiment, dilute the stock solution in a serum-free cell culture medium to a final working concentration of 5 µM.
-
-
Cell Culture: Plate cells (e.g., HeLa or 3T3-L1 adipocytes) on glass-bottom dishes suitable for fluorescence microscopy. Culture until they reach 60-70% confluency.[6][7]
-
Staining:
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed 5 µM BZLP-565 working solution to the cells.
-
Incubate for 20 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light.[6]
-
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to minimize background fluorescence from any unbound probe.
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image immediately using a confocal fluorescence microscope. Use an excitation wavelength of ~405 nm and collect emission in the 550-600 nm range.[8]
-
Protocol for Fixed-Cell Staining
For co-localization studies or when live-cell imaging is not feasible, the following protocol can be used:
-
Cell Culture and Fixation: Culture cells as described above. After washing with PBS, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7]
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the 5 µM BZLP-565 working solution (in PBS) to the fixed cells and incubate for 20 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslip onto a glass slide with an appropriate mounting medium. Image as described for live cells.
Conclusion and Future Directions
The di-halogenated scaffold of this compound provides a strategic entry point for the synthesis of novel fluorescent probes. Through selective palladium-catalyzed cross-coupling, we have demonstrated a straightforward protocol to generate a π-extended benzoxazole dye, BZLP-565, with excellent photophysical properties for cellular imaging. The successful application of this probe in staining intracellular lipid droplets highlights the potential of this synthetic approach. Future work could involve functionalizing the remaining C-Cl bond to introduce aqueous solubility, targeting moieties, or a second responsive fluorophore for ratiometric sensing.
References
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Felouat, A., Massue, J., & Ulrich, G. (2021). Oligo(ethylene glycol) (OEG) functionalized 2-(2′-hydroxy benzofuranyl)benzoxazole (HBBO) derivatives: Synthesis, photophysical properties and biomolecules binding studies. Dyes and Pigments, 185, 108895. [Link]
-
Ghodbane, A., Saffon, N., Blanc, S., & Fery-Forgues, S. (2015). Influence of the halogen atom on the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives. Dyes and Pigments, 113, 219-226. [Link]
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Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules, 23(9), 2339. [Link]
- Guan, A., Qin, Y., Wang, J., & Li, B. (2013). Synthesis and insecticidal activity of novel dihalopropene derivatives containing benzoxazole moiety: A structure-activity relationship study. Journal of Fluorine Chemistry, 156, 120-123.
-
Jarra, H. A., et al. (n.d.). Photophysical properties of some benzoxazole and benzothiazole derivatives. SciSpace. [Link]
-
Phatangare, K. R., et al. (2013). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)- 2-phenylnaphtho[1,2-d][2][3]oxazole derivatives and their antimicrobial activity. Journal of Chemical Sciences, 125(1), 141-151. [Link]
-
ResearchGate. (2025). 5‐Aryl Substituted 2‐(2‐Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties. [Link]
-
Royal Society of Chemistry. (2016). A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells. [Link]
-
Smith, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5975-5991. [Link]
- Veloza, L. A., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: a systematic review of in vitro and in vivo studies. Biomedicine and Pharmacotherapy, 138, 111495.
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Wolken, D. M., & Brasaemle, D. L. (2009). Fluorescent Detection of Lipid Droplets and Associated Proteins. Current Protocols in Cell Biology. [Link]
- Zhang, C., et al. (2013). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. Journal of Molecular Structure, 1048, 338-344.
-
ResearchGate. (2025). (PDF) Fluorescent Detection of Lipid Droplets and Associated Proteins. [Link]
-
ResearchGate. (2025). 5‐Aryl Substituted 2‐(2‐Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties | Request PDF. [Link]
-
Ramirez, A. S., et al. (2017). Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes. Methods in Molecular Biology. [Link]
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A Framework for Elucidating the Mechanism of Action of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole Derivatives
For: Researchers, scientists, and drug development professionals
Topic: Mechanism of Action Studies of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole Derivatives
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole nucleus, a bicyclic system composed of a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific derivative, this compound, is a halogenated heterocyclic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its structure suggests significant potential for biological activity, likely driven by the electron-withdrawing nature and steric bulk of the halogen substituents.
While direct mechanistic studies on this specific derivative are not extensively published, the known activities of structurally similar compounds provide a logical foundation for investigation. This guide presents a detailed, hypothesis-driven framework for elucidating the mechanism of action (MOA) of this compound class, focusing on two of the most probable pathways for halogenated benzoxazoles: anticancer activity via Aryl Hydrocarbon Receptor (AhR) modulation and antimicrobial activity via cell membrane disruption .
Part 1: Investigation of Anticancer Mechanism of Action
A compelling hypothesis for the anticancer activity of certain benzoxazole derivatives is their role as agonists of the Aryl Hydrocarbon Receptor (AhR).[4] This mechanism is notably demonstrated by the anticancer prodrug Phortress, whose active metabolite binds to AhR, leading to the induction of cytochrome P450 CYP1A1.[5][6] This induction results in the metabolic activation of the drug into a reactive intermediate that forms DNA adducts, ultimately triggering cell death.[7] Given the structural similarities, it is plausible that this compound derivatives could operate through a similar pathway.
Proposed Signaling Pathway: AhR-Mediated Cytotoxicity
The proposed cascade begins with the ligand (benzoxazole derivative) diffusing into the cell and binding to the cytosolic AhR complex. This binding event causes the release of chaperone proteins like Hsp90, allowing the AhR-ligand complex to translocate into the nucleus.[8][9] Inside the nucleus, it heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably CYP1A1, initiating their transcription.[10][11] The resulting CYP1A1 enzyme may then metabolize the parent benzoxazole into a cytotoxic species.
Experimental workflow for investigating anticancer MOA.
Causality: The first step is to establish whether the compound exhibits cytotoxic effects against cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. [12]A reduction in metabolic activity in treated cells compared to untreated controls suggests cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment. [13]2. Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Treat the cells with these various concentrations and incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. [12][13]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals. [14]5. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. [13]Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (e.g., DMSO). Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Causality: To directly test the hypothesis of AhR pathway activation, the Ethoxyresorufin-O-Deethylase (EROD) assay is employed. This assay measures the enzymatic activity of CYP1A1. [15]An increase in EROD activity following treatment with the compound indicates induction of the CYP1A1 enzyme.
Methodology:
-
Cell Culture: Use a responsive cell line, such as the rat hepatoma cell line H4IIE, which has a robust AhR signaling pathway. [15]Plate the cells in a 96-well plate.
-
Compound Exposure: Treat the cells with various concentrations of the benzoxazole derivative for a set period (e.g., 24-72 hours) to allow for gene induction.
-
EROD Reaction: After the induction period, wash the cells and add a reaction mixture containing the substrate 7-ethoxyresorufin.
-
Fluorescence Measurement: The CYP1A1 enzyme converts 7-ethoxyresorufin into the fluorescent product resorufin. [15]Measure the fluorescence over time using a plate reader (Excitation: ~530 nm, Emission: ~590 nm).
-
Data Analysis: Quantify the rate of resorufin production to determine EROD activity. Compare the activity in treated wells to vehicle controls and a positive control (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin, TCDD). [15]
Causality: While the EROD assay measures enzyme activity, a Western blot provides visual confirmation of an increase in the actual amount of CYP1A1 protein, strengthening the evidence for gene induction.
Methodology:
-
Protein Extraction: Culture and treat cells as in the EROD assay. After treatment, lyse the cells to extract total protein.
-
Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for CYP1A1. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Analysis: Compare the band intensity for CYP1A1 in treated samples versus the control to confirm upregulation.
Data Presentation: Anticancer Activity
| Compound | Cell Line | IC50 (µM) [MTT Assay] | EROD Activity (Fold Induction vs. Control) | CYP1A1 Protein Level (Fold Change) |
| Derivative X | MCF-7 | Value | Value | Value |
| Derivative X | A549 | Value | Value | Value |
| Positive Control | H4IIE | N/A | Value | Value |
Part 2: Investigation of Antimicrobial Mechanism of Action
Benzoxazole derivatives are well-documented antimicrobial agents. [1][16]Halogenated heterocyclic compounds often exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane. [17][18]This disruption leads to leakage of intracellular contents and ultimately cell death.
Proposed Mechanism: Membrane Integrity Disruption
The proposed mechanism involves the insertion of the lipophilic benzoxazole derivative into the lipid bilayer of the microbial cell membrane. This interaction perturbs the membrane structure, increasing its permeability. The influx of the compound and efflux of essential ions and metabolites collapses the membrane potential and other vital cellular functions, leading to bactericidal or fungicidal effects.
Causality: The MIC test is the gold standard for quantifying the potency of an antimicrobial agent. It determines the lowest concentration of the compound required to visibly inhibit the growth of a microorganism in vitro. [19]This foundational assay confirms antimicrobial activity and provides the concentration range for subsequent mechanistic studies. [20] Methodology (Broth Microdilution):
-
Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and prepare a standardized inoculum suspension matching a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). [21]2. Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzoxazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). [19][21]3. Inoculation: Add a defined volume of the standardized bacterial or fungal suspension to each well. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL. [19]4. Controls: Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours. [19]6. Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [21]
Causality: This assay directly tests the hypothesis of membrane disruption. SYTOX™ Green is a fluorescent dye that cannot penetrate the intact membranes of live cells. [22][23]If the compound damages the cell membrane, the dye will enter the cell, bind to nucleic acids, and produce a strong fluorescent signal. [23] Methodology:
-
Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them twice with a buffer (e.g., PBS), and resuspend them to a standardized optical density (e.g., OD600 of 0.2-0.5). [22][24]2. Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.
-
Dye Addition: Add SYTOX™ Green to the bacterial suspension to a final concentration of 2-5 µM and incubate in the dark for 15-30 minutes to allow for equilibration. [24]4. Compound Treatment: Add various concentrations of the benzoxazole derivative to the wells (typically centered around the MIC value). Include a negative control (vehicle) and a positive control (a known membrane-disrupting agent like Triton X-100 or isopropanol). [25][26]5. Fluorescence Monitoring: Immediately begin monitoring the fluorescence in a plate reader (Excitation: ~485 nm, Emission: ~525 nm) over time (e.g., for 30-60 minutes). [24]6. Data Analysis: An increase in fluorescence intensity over time in the treated samples, compared to the negative control, indicates membrane permeabilization.
Data Presentation: Antimicrobial Activity
| Compound | Test Organism | Strain ID | MIC (µg/mL) | Membrane Permeabilization (% of Positive Control) |
| Derivative X | S. aureus | ATCC 29213 | Value | Value |
| Derivative X | E. coli | ATCC 25922 | Value | Value |
| Derivative X | C. albicans | ATCC 10231 | Value | Value |
| Ciprofloxacin | S. aureus | ATCC 29213 | Value | N/A |
| Fluconazole | C. albicans | ATCC 10231 | Value | N/A |
References
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Southeast Asian Fisheries Development Center. (n.d.). Minimal Inhibitory Concentration (MIC) Test and Determination of Antimicrobial Resistant Bacterial. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Stockinger, B., Di Meglio, P., Gialitakis, M., & Duarte, J. H. (2014). The aryl hydrocarbon receptor: a perspective on potential roles in the immune system. Journal of immunology (Baltimore, Md. : 1950), 192(10), 4591–4597. Available at: [Link]
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QIAGEN. (n.d.). Aryl Hydrocarbon Receptor Signaling. QIAGEN GeneGlobe. Retrieved from [Link]
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Wikipedia. (n.d.). Aryl hydrocarbon receptor. Retrieved from [Link]
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Haubenwallner, S., et al. (2021). Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. International Journal of Molecular Sciences, 22(23), 12793. Available at: [Link]
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Spoială, A., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
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Bentham Science Publishers. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from [Link]
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Spandidos Publications. (2019). Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). Retrieved from [Link]
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NIH. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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PubMed. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Retrieved from [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
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PubMed. (2004). The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate. Retrieved from [Link]
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NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]
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ResearchGate. (n.d.). Benzoxazoles as promising antimicrobial agents: A systematic review. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The Development of the Antitumour Benzothiazole Prodrug, Phortress, as a Clinical Candidate. Retrieved from [Link]
-
PubMed. (2015). Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-7-chloro-2-methylbenzo[d]oxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. Retrieved from [Link]
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University of Virginia School of Medicine. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. Retrieved from [Link]
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Labcorp. (n.d.). Advances in Enzyme Induction: Clinical Relevance & Protocols. Retrieved from [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Induction Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Membrane perturbation assay performed with the Sytox Green dye. Retrieved from [Link]
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Indigo Biosciences. (n.d.). Development of a High-Throughput CYP Induction Assay by mRNA Measurement in Human Primary Hepatocytes. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Retrieved from [Link]
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Global Research Online. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
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Oxford Academic. (n.d.). Single Cell Analysis of Switch-Like Induction of CYP1A1 in Liver Cell Lines. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Retrieved from [Link]
-
International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthetic strategy is designed for scalability, focusing on process efficiency, safety, and product purity. The protocols detailed herein are based on established chemical principles and incorporate insights for process optimization, troubleshooting, and quality control. This guide is intended to be a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries.
Introduction
This compound is a halogenated heterocyclic compound with significant applications in medicinal chemistry and materials science. Its structure is a common motif in bioactive molecules, contributing to enhanced binding affinity and metabolic stability.[1] The development of a robust and scalable synthesis for this intermediate is crucial for enabling its use in drug discovery and development programs.
This guide outlines a multi-step synthetic route, starting from commercially available precursors, and provides detailed protocols for each transformation. The causality behind experimental choices is explained, and self-validating systems for monitoring reaction progress and ensuring product quality are described.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a three-step process, commencing with the nitration of a suitable dichlorophenol, followed by reduction of the nitro group to an amine, and culminating in the cyclization to form the benzoxazole ring.
A [label="2,4-Dichlorophenol"]; B [label="4-Chloro-2-nitro-6-chlorophenol\n(Intermediate 1)"]; C [label="2-Amino-4-chloro-6-chlorophenol\n(Intermediate 2)"]; D [label="this compound\n(Final Product)"];
A -> B [label="Nitration"]; B -> C [label="Reduction"]; C -> D [label="Cyclization"]; }
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Chloro-2-nitro-6-bromophenol (Intermediate 1)
The initial step involves the regioselective nitration of 4-bromo-2-chlorophenol. This reaction introduces a nitro group ortho to the hydroxyl group, a necessary precursor for the subsequent cyclization.
Protocol 1: Nitration of 4-Bromo-2-chlorophenol
Objective: To synthesize 4-bromo-6-chloro-2-nitrophenol via electrophilic aromatic substitution.
Materials:
-
4-Bromo-2-chlorophenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Cooling bath (e.g., ethylene glycol/water mixture)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a clean and dry jacketed glass reactor, charge 4-bromo-2-chlorophenol (1.0 eq) and dichloromethane (10 vol). Begin stirring to ensure complete dissolution.
-
Cooling: Cool the reactor contents to 0-5 °C using the cooling bath.
-
Acid Mixture Preparation: In a separate vessel, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the cooled solution of 4-bromo-2-chlorophenol over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding cold deionized water (10 vol), ensuring the temperature does not exceed 20 °C.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water (2 x 5 vol) and saturated sodium bicarbonate solution (2 x 5 vol).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude 4-bromo-6-chloro-2-nitrophenol can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford a yellow crystalline solid.
Part 2: Synthesis of 2-Amino-4-bromo-6-chlorophenol (Intermediate 2)
The second step is the reduction of the nitro group of Intermediate 1 to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.
Protocol 2: Reduction of 4-Bromo-6-chloro-2-nitrophenol
Objective: To synthesize 2-amino-4-bromo-6-chlorophenol via catalytic hydrogenation.
Materials:
-
4-Bromo-6-chloro-2-nitrophenol
-
Palladium on Carbon (5% Pd/C)
-
Methanol or Ethanol
-
Hydrogen Gas
-
Celite® or other filter aid
Equipment:
-
Hydrogenation reactor (e.g., Parr shaker or stirred autoclave)
-
Filtration apparatus
Procedure:
-
Reactor Charging: In a suitable hydrogenation reactor, charge a solution of 4-bromo-6-chloro-2-nitrophenol (1.0 eq) in methanol or ethanol (10-15 vol).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and begin vigorous stirring. The reaction is typically exothermic, and cooling may be required to maintain the desired temperature (usually 25-40 °C).
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or HPLC analysis until the starting material is no longer detected.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-4-bromo-6-chlorophenol as a solid, which can be used in the next step without further purification if the purity is sufficient.
Part 3: Synthesis of this compound (Final Product)
The final step is the condensation of the o-aminophenol intermediate with acetic anhydride to form the benzoxazole ring.
Protocol 3: Cyclization of 2-Amino-4-bromo-6-chlorophenol
Objective: To synthesize this compound via intramolecular cyclization.
Materials:
-
2-Amino-4-bromo-6-chlorophenol
-
Acetic Anhydride
-
Toluene or Xylene (optional, as solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, reflux condenser, and Dean-Stark trap (if using a solvent)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reactor Setup: Charge the reactor with 2-amino-4-bromo-6-chlorophenol (1.0 eq) and acetic anhydride (1.5-2.0 eq). Toluene or xylene can be added as a solvent to aid in azeotropic removal of water.
-
Reaction: Heat the reaction mixture to reflux (typically 120-140 °C). If a solvent is used, water will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the cyclization by HPLC or TLC. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, dilute the mixture with additional solvent.
-
Carefully quench the excess acetic anhydride by the slow addition of water or saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or heptane to yield the final product as a crystalline solid.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Nitration Temperature | Maintain below 10 °C | Higher temperatures can lead to the formation of undesired isomers and over-nitration. |
| Hydrogenation Catalyst Loading | 1-2 mol% | Sufficient for efficient reduction. Higher loadings can increase costs and filtration complexity. |
| Cyclization Temperature | Reflux | Ensures efficient intramolecular dehydration and ring closure. |
| Purification Method | Recrystallization | Effective for removing impurities and obtaining a high-purity crystalline product suitable for pharmaceutical applications.[2] |
Safety Considerations
-
Acetic Anhydride: Corrosive, flammable, and causes severe skin burns and eye damage.[3][4][5][6][7] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitric and Sulfuric Acids: Highly corrosive. Handle with extreme care using appropriate PPE. The mixing of these acids is highly exothermic.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate safety precautions, including a well-maintained hydrogenation reactor and proper grounding to prevent static discharge.
-
Halogenated Compounds: Halogenated aromatic compounds should be handled with care as they can be toxic and environmentally persistent.
Analytical Characterization
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Melting Point: As an indicator of purity.
Conclusion
The protocols described in this document provide a comprehensive and scalable approach to the synthesis of this compound. By carefully controlling reaction conditions and implementing robust purification procedures, high-purity material can be reliably produced on a large scale. These application notes serve as a valuable resource for chemists and engineers involved in the process development and manufacturing of this important chemical intermediate.
References
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Pandey, J., Chauhan, A., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676. Available at: [Link]
- Akers, T., et al. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents, WO2006096624A1.
-
Pandey, J., Chauhan, A., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PubMed Central, 7(6), e38676. Available at: [Link]
-
Gholami, F., Safaei, E., & Sajjadi, S. M. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2153–2160. Available at: [Link]
-
Wang, Z., & Ge, X. (2021). Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. ACS Omega. Available at: [Link]
-
Orthaber, A., et al. (2016). Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity. Langmuir, 32(29), 7349–7358. Available at: [Link]
- Gilbert, E. E., & Schurman, J. V. (1953). Process for preparing 2-chloro-4-nitrophenol. Google Patents, US2629745A.
-
ResearchGate. (n.d.). Reduction of 4-nitrophenol (4NP) in water with large excess NaBH4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of some benzoxazole derivatives. Retrieved from [Link]
-
He, Q., et al. (2021). Highly efficient catalytic reduction of 4-nitrophenol and organic dyes by ultrafine palladium nanoparticles anchored on CeO2 nanorods. Environmental Science and Pollution Research, 28, 64969–64980. Available at: [Link]
-
Pal, A., et al. (2017). Remarkable Facet Selective Reduction of 4-Nitrophenol by Morphologically Tailored (111) Faceted Cu2O Nanocatalyst. ACS Omega, 2(5), 2200–2212. Available at: [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
MP Biomedicals. (2021). Safety Data Sheet: Acetic anhydride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link] cGRmfGU4YjM1ZGYzYjYxNjM3M2U0YjY0ZDI5ZWY1ZTUxZWMxZDA2NzM0Y2M0YjQ4ZTYzYjQyYjI5ZDY2YjE5YjQzYjU
-
AWS. (n.d.). Acetic anhydride Safety Data Sheet. Retrieved from [Link]
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (n.d.). LXXV. —The nitration of 4-chloro-4′-bromo-benzo-phenone and -diphenylsulphone, and the attempted nitration of 4-chloro-4′-bromodiphenyl. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 4-bromo-2-chlorophenols.
-
University of Bath. (n.d.). Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorophenol. Retrieved from [Link]
-
ACS Publications. (n.d.). Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-chloro-6-nitrophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-nitrophenol. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-7-chloro-2-methylbenzo[d]oxazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed Central. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
Welcome to the technical support center for the synthesis of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important halogenated benzoxazole intermediate.[1] We will delve into the causality behind experimental choices, providing you with the expertise to navigate the complexities of this synthesis and optimize your yields.
I. Overview of the Synthesis
The most common and direct route for the synthesis of this compound involves a two-step process starting from 2-amino-4-bromo-6-chlorophenol and acetic anhydride. The reaction proceeds via an initial acylation of the amino group to form the intermediate, 2-acetamido-4-bromo-6-chlorophenol, followed by a cyclization-dehydration reaction to yield the final product.
Caption: General synthetic route for this compound.
II. Troubleshooting Guide: Low Yield
Low yields are a frequent challenge in the synthesis of substituted benzoxazoles. This section addresses the most common causes and provides systematic troubleshooting strategies.
Question 1: My overall yield is significantly lower than expected. What are the primary areas to investigate?
Low yields can often be traced back to one of four key areas: purity of starting materials, suboptimal reaction conditions in either the acylation or cyclization step, formation of side products, or inefficient purification.
A. Purity of Starting Materials
-
2-amino-4-bromo-6-chlorophenol: The purity of this starting material is critical. Impurities can interfere with both the acylation and cyclization steps.
-
Troubleshooting:
-
Verify Purity: Assess the purity of your 2-amino-4-bromo-6-chlorophenol using techniques like melting point analysis (pure compound melts at 83-87 °C), NMR, or HPLC.[2]
-
Recrystallization: If impurities are detected, consider recrystallizing the starting material from a suitable solvent system (e.g., ethanol/water or toluene) to achieve high purity.
-
-
-
Acetic Anhydride: While less common, the quality of acetic anhydride can impact the acylation step.
-
Troubleshooting:
-
Use Fresh Reagent: Acetic anhydride can hydrolyze to acetic acid over time. Ensure you are using a fresh bottle or a properly stored reagent.
-
Distillation: If you suspect contamination, distillation of acetic anhydride can be performed, though for most applications, using a new, sealed bottle is sufficient.
-
-
B. Suboptimal Reaction Conditions
The synthesis of this compound is a two-step process. Each step has its own set of critical parameters.
Step 1: Acylation of 2-amino-4-bromo-6-chlorophenol
The initial reaction is the N-acetylation of the aminophenol. Incomplete acylation will result in unreacted starting material, complicating purification and reducing the overall yield.
-
Question 2: How can I ensure the acylation reaction goes to completion?
-
Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting aminophenol spot and the appearance of a new, less polar spot corresponding to the acetylated intermediate indicates the reaction is proceeding.
-
Reagent Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
Temperature and Time: The acylation of aminophenols with acetic anhydride is typically a facile reaction that can often be performed at room temperature or with gentle heating. If you observe incomplete conversion, consider increasing the reaction time or gently warming the reaction mixture (e.g., to 40-50 °C).
-
Step 2: Cyclization-Dehydration of 2-acetamido-4-bromo-6-chlorophenol
This is often the most critical step for achieving a high yield. The strongly electron-withdrawing bromo and chloro substituents on the phenyl ring decrease the nucleophilicity of the phenolic oxygen, making the intramolecular cyclization more challenging compared to unsubstituted or electron-donating group-substituted analogs.
-
Question 3: I have successfully synthesized the intermediate, but the cyclization step is giving a low yield. What can I do?
-
Thermal Cyclization: High temperatures are often required to drive the intramolecular cyclization and subsequent dehydration.
-
Troubleshooting: Ensure your reaction temperature is sufficiently high. Refluxing in a high-boiling solvent like toluene or xylene, or even neat (without solvent) at temperatures above 150 °C, may be necessary.
-
-
Acid Catalysis: The cyclization can be catalyzed by acids, which protonate the amide carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the phenolic hydroxyl group.
-
Troubleshooting:
-
Add a Catalyst: Introduce a catalytic amount of a strong acid such as polyphosphoric acid (PPA), sulfuric acid, or p-toluenesulfonic acid.[3]
-
Optimize Catalyst Loading: The amount of catalyst is crucial. Too little may result in slow or incomplete reaction, while too much can lead to side reactions or degradation of the product. Start with a catalytic amount (e.g., 5-10 mol%) and optimize as needed.
-
-
-
| Parameter | Thermal Cyclization | Acid-Catalyzed Cyclization |
| Temperature | Typically > 150 °C | Can often be achieved at lower temperatures (e.g., 100-140 °C) |
| Reaction Time | May require several hours | Generally faster than thermal cyclization |
| Reagents | None (neat) or high-boiling solvent | Requires a catalytic amount of a strong acid (e.g., PPA, H₂SO₄) |
| Potential Issues | Charring or degradation at very high temperatures | Potential for acid-catalyzed side reactions |
C. Side Product Formation
The presence of electron-withdrawing groups can influence the propensity for side reactions.
-
Question 4: What are the likely side products in this synthesis, and how can I minimize their formation?
-
Incomplete Cyclization: The most common "side product" is simply the unreacted 2-acetamido-4-bromo-6-chlorophenol intermediate.
-
Mitigation: As discussed above, ensure sufficient temperature and/or the use of a catalyst during the cyclization step.
-
-
Diacetylation: While less common, it is possible for the phenolic hydroxyl group to also be acetylated, especially if a large excess of acetic anhydride is used under forcing conditions.
-
Mitigation: Use a modest excess of acetic anhydride (1.1-1.5 equivalents) and control the reaction temperature during the initial acylation step.
-
-
Decomposition: At very high temperatures, particularly during thermal cyclization, the starting materials or product may decompose, leading to a dark, tarry reaction mixture and a lower yield of the desired product.
-
Mitigation: Carefully control the reaction temperature and time. If charring is observed, consider using a lower temperature for a longer duration or switching to an acid-catalyzed method which may proceed under milder conditions.
-
-
D. Inefficient Purification
Even with a successful reaction, product can be lost during workup and purification.
-
Question 5: I have a dark, crude product mixture. What is the best way to purify this compound?
-
Initial Workup: After the reaction is complete, the crude mixture may need to be neutralized (if an acid catalyst was used) and extracted with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can help remove any acidic impurities.
-
Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting materials, the intermediate, and any side products.
-
Recommended Solvents: A common mobile phase for the purification of benzoxazoles is a mixture of petroleum ether (or hexane) and ethyl acetate.[4] Start with a low polarity mixture and gradually increase the polarity to elute the product.
-
-
Recrystallization: If the product obtained after chromatography is still not pure, or as an alternative to chromatography if the crude product is relatively clean, recrystallization can be employed.
-
Solvent Selection: Suitable solvents for recrystallization of benzoxazoles include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
III. Experimental Protocols
A. Synthesis of 2-acetamido-4-bromo-6-chlorophenol (Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-amino-4-bromo-6-chlorophenol in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).
-
Slowly add 1.2 equivalents of acetic anhydride to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aminophenol.
-
If the product precipitates from the reaction mixture, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude intermediate can often be used in the next step without further purification.
B. Cyclization to this compound
Method 1: Thermal Cyclization
-
Place the crude 2-acetamido-4-bromo-6-chlorophenol in a round-bottom flask equipped with a reflux condenser.
-
Heat the flask to 160-180 °C (an oil bath is recommended for stable temperature control).
-
Maintain this temperature for 2-5 hours, monitoring the reaction progress by TLC. The formation of water as a byproduct will be observed.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The crude product can then be purified as described above.
Method 2: Acid-Catalyzed Cyclization
-
To the crude 2-acetamido-4-bromo-6-chlorophenol, add a catalytic amount of polyphosphoric acid (PPA) or a few drops of concentrated sulfuric acid.
-
Heat the mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC. The reaction is typically faster than the thermal method.
-
After completion, cool the reaction mixture and carefully quench with ice-water. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for purification.
Caption: A workflow for troubleshooting low yields in the synthesis.
IV. Frequently Asked Questions (FAQs)
-
Q1: Why are my yields lower than for other 2-methylbenzoxazoles reported in the literature?
-
A1: The presence of two electron-withdrawing groups (bromo and chloro) on the aromatic ring of the 2-aminophenol starting material significantly deactivates the molecule.[5] This makes the nucleophilic attack of the phenolic oxygen during the cyclization step more difficult, often requiring more forcing conditions (higher temperatures or the use of a catalyst) and potentially leading to lower yields compared to syntheses with electron-donating or unsubstituted aminophenols.
-
-
Q2: My reaction mixture turned very dark upon heating. Is this normal?
-
A2: Some darkening of the reaction mixture upon heating is common, especially during thermal cyclization at high temperatures. However, excessive darkening or the formation of a tar-like substance can indicate product decomposition. If this is accompanied by a very low yield, consider reducing the reaction temperature and extending the reaction time, or switching to an acid-catalyzed method which may be effective at a lower temperature.
-
-
Q3: Can I use a different acylating agent instead of acetic anhydride?
-
A3: Yes, other acylating agents can be used. For instance, acetyl chloride is more reactive than acetic anhydride and may allow the acylation to proceed under milder conditions.[6] However, it is also more corrosive and moisture-sensitive, and its reaction with the aminophenol will produce HCl, which may require neutralization. For the synthesis of 2-methylbenzoxazole, acetic anhydride is generally a convenient and effective choice.
-
-
Q4: Is an inert atmosphere necessary for this reaction?
-
A4: For this particular synthesis, an inert atmosphere (e.g., nitrogen or argon) is generally not required. The reactants and the product are typically stable to air under the reaction conditions. However, for other benzoxazole syntheses, particularly those involving organometallic reagents or sensitive catalysts, an inert atmosphere may be crucial.
-
V. References
-
Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. Available at: [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-7-chloro-2-methylbenzo[d]oxazole. Retrieved from [Link]
-
Patel, M., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. PMC - PubMed Central. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. Retrieved from [Link]
-
Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Retrieved from
-
Nguyen, T. B., & Retailleau, P. (2017). Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions. Organic Chemistry Portal. Available at: [Link]
-
Google Patents. (n.d.). US5151523A - Preparation of 2-methylbenzoxazole. Retrieved from
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]
-
Bennehalli, B. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
-
ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-7-chloro-2-methylbenzo[d]oxazole. Retrieved from [Link]
Sources
Technical Support Center: Purification of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
Welcome to the technical support center for the purification of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the purification of this halogenated benzoxazole derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve complex purification problems.
The information herein is synthesized from established principles of organic chemistry, extensive experience with related heterocyclic compounds, and the available scientific literature on benzoxazole synthesis and purification.[1][2][3][4][5][6][7]
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, providing step-by-step guidance to resolve them.
Issue 1: Persistent Impurities After Initial Crystallization
Symptom: Your NMR or LC-MS analysis shows the presence of impurities even after performing a standard recrystallization. These may include starting materials, regioisomers, or over/under-halogenated byproducts.
Cause: The solubility profile of the impurities may be very similar to that of the desired product, making separation by simple crystallization inefficient. Halogenated isomers, in particular, often co-crystallize.
Troubleshooting Protocol:
-
Solvent System Screening: A single-solvent recrystallization may not be sufficient. A systematic screening of solvent systems is the first step.
-
Principle: The ideal solvent system will dissolve the product sparingly at room temperature but completely at an elevated temperature, while impurities remain either highly soluble or insoluble at all temperatures.
-
Procedure:
-
In separate small test tubes, test the solubility of your crude product in a range of solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, and water).
-
Identify a solvent that provides poor solubility at room temperature but good solubility upon heating. This is a candidate for single-solvent recrystallization.
-
If no single solvent is ideal, identify a solvent in which the compound is highly soluble (a "soluble solvent") and one in which it is poorly soluble (an "anti-solvent"). These can be used for two-solvent recrystallization.
-
Commonly used solvent pairs for benzoxazoles include ethanol/water, ethyl acetate/hexane, and toluene/hexane.
-
-
-
Two-Solvent Recrystallization Workflow:
-
Step 1: Dissolve the crude product in the minimum amount of the hot "soluble solvent".
-
Step 2: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent turbidity.
-
Step 3: Add a few more drops of the hot "soluble solvent" to redissolve the precipitate and ensure the solution is saturated.
-
Step 4: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Step 5: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Diagram of Two-Solvent Recrystallization Workflow:
Caption: Workflow for Two-Solvent Recrystallization.
-
-
Activated Charcoal Treatment: If your product has a persistent color, it may be due to highly colored, often polymeric, impurities.
-
Procedure: Before the hot filtration step in your recrystallization protocol, add a small amount (1-2% w/w) of activated charcoal to the hot solution and swirl for a few minutes. Then, perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal before allowing the solution to cool.
-
Issue 2: Difficulty in Separating Isomeric Impurities by Chromatography
Symptom: Column chromatography on silica gel does not provide baseline separation of your product from a closely eluting impurity, likely a regioisomer.
Cause: Isomers of this compound can have very similar polarities, leading to poor separation on standard stationary phases.
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Principle: Fine-tuning the polarity of the eluent can enhance the differential partitioning of closely related compounds on the stationary phase.
-
Procedure:
-
Use Thin Layer Chromatography (TLC) to systematically test various solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Aim for an Rf value of 0.2-0.4 for the desired product to achieve good separation on a column.
-
Consider using a three-component solvent system, such as hexane/ethyl acetate/dichloromethane, which can sometimes provide better resolution of isomers than a two-component system.
-
-
-
Modify the Stationary Phase:
-
Principle: If optimizing the mobile phase is insufficient, changing the stationary phase can provide a different separation mechanism.
-
Options:
-
Alumina (Neutral or Basic): For compounds that are sensitive to the acidic nature of silica gel.
-
Reverse-Phase Silica (C18): Separation is based on hydrophobicity rather than polarity. A more polar mobile phase (e.g., methanol/water or acetonitrile/water) would be used. This is often effective for separating isomers.
-
-
-
Preparative Thin-Layer Chromatography (Prep-TLC):
-
Principle: For small-scale purifications where column chromatography is challenging, Prep-TLC can offer higher resolution.
-
Procedure:
-
Dissolve the crude sample in a minimal amount of a volatile solvent.
-
Carefully apply the solution as a thin line onto a large preparative TLC plate.
-
Develop the plate in the optimized solvent system.
-
Visualize the separated bands under UV light.
-
Carefully scrape the silica band corresponding to your product.
-
Extract the product from the silica using a polar solvent like ethyl acetate or acetone, and then remove the solvent in vacuo.
-
Diagram of Purification Strategy for Isomeric Impurities:
Caption: Decision workflow for purifying isomeric impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?
A1: Based on common synthetic routes for benzoxazoles, which often involve the cyclization of a substituted 2-aminophenol with an acetylating agent, potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding 2-amino-4-bromo-6-chlorophenol.
-
Regioisomers: For example, 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole, if the initial halogenation of the phenol was not perfectly regioselective.
-
Over- or Under-Halogenated Byproducts: Molecules with two bromine atoms or only one halogen atom.
-
Hydrolysis Product: Opening of the oxazole ring to form the corresponding N-acetylated aminophenol, especially if exposed to harsh acidic or basic conditions during workup.
Q2: What is the expected appearance and solubility of pure this compound?
A2: Benzoxazole derivatives are typically white to light yellow crystalline solids.[1] Due to its halogenated and aromatic nature, it is expected to be poorly soluble in water, sparingly soluble in non-polar solvents like hexanes, and have good solubility in moderately polar organic solvents such as dichloromethane, ethyl acetate, and acetone.
| Property | Expected Characteristic |
| Appearance | White to light yellow solid |
| Solubility in Water | Insoluble |
| Solubility in Hexane | Sparingly soluble |
| Solubility in CH2Cl2 | Soluble |
| Solubility in Ethyl Acetate | Soluble |
Q3: Can I use distillation for purification?
A3: Distillation is generally not a suitable method for purifying solid compounds like this compound. Its melting point is likely to be relatively high, and it may decompose at the temperatures required for distillation, even under high vacuum. Recrystallization and chromatography are the preferred methods.
Q4: How should I store the purified compound?
A4: The purified this compound should be stored in a tightly sealed container in a cool, dry place, away from light.[8] While benzoxazoles are generally stable, long-term storage under these conditions will prevent potential degradation.
References
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health (NIH). Available at: [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. Available at: [Link]
-
5-Bromo-7-chloro-2-methylbenzo[d]oxazole. MySkinRecipes. Available at: [Link]
-
Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. Tohoku University. Available at: [Link]
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. ResearchGate. Available at: [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. Available at: [Link]
-
Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. University of Bath's Research Portal. Available at: [Link]
-
The chromatograms of the halogen derivatives of benzoic acids on the... ResearchGate. Available at: [Link]
-
Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Available at: [Link]
Sources
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 6. ijpbs.com [ijpbs.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. 5-Bromo-7-chloro-2-methylbenzo[d]oxazole [myskinrecipes.com]
Technical Support Center: Navigating the Synthesis of Substituted Benzoxazoles
Welcome to the Technical Support Center for the synthesis of substituted benzoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of constructing this important heterocyclic scaffold. As a privileged structure in numerous biologically active compounds, the efficient and clean synthesis of benzoxazoles is of paramount importance.[1][2][3]
This document moves beyond standard protocols to provide a deeper understanding of the underlying chemistry, focusing on the troubleshooting of common side reactions and the optimization of reaction conditions. Our goal is to empower you with the knowledge to not only identify and solve problems but also to proactively design more robust synthetic routes.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
The synthesis of benzoxazoles, most commonly through the condensation of 2-aminophenols with carboxylic acids or their derivatives, is often plagued by side reactions that can significantly lower yields and complicate purification.[4][5] This section provides a detailed analysis of these common pitfalls and offers actionable solutions.
Issue 1: Incomplete Cyclization and Persistent Schiff Base Intermediates
Q: My reaction stalls after the initial condensation of a 2-aminophenol with an aldehyde, leaving a significant amount of the Schiff base intermediate. How can I drive the reaction to completion?
A: The formation of a stable Schiff base (or azomethine) intermediate is a frequent bottleneck in benzoxazole synthesis.[4] The subsequent intramolecular cyclization is the rate-limiting step and can be kinetically hindered.
Causality: The stability of the Schiff base and the activation energy required for the cyclization are key factors. Electron-withdrawing groups on the aldehyde can make the imine carbon less electrophilic, slowing down the nucleophilic attack by the phenolic hydroxyl group. Steric hindrance around the reaction centers can also impede the cyclization.
Troubleshooting Protocol:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization to proceed.[6] A systematic temperature screen (e.g., in 10-20 °C increments) while monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Optimize the Catalyst:
-
Catalyst Type: While Brønsted and Lewis acids are commonly used, their effectiveness can be substrate-dependent.[7] Consider screening a panel of catalysts, including stronger acids like methanesulfonic acid or triflic acid, or specialized catalysts like Brønsted acidic ionic liquids.[7][8]
-
Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. A typical starting point is 5-10 mol%, but for challenging substrates, increasing the loading to 20 mol% may be beneficial.[9]
-
-
Introduce an Oxidizing Agent: In some cases, the final aromatization step to form the benzoxazole ring is slow. The addition of a mild oxidizing agent can facilitate this step.[6]
-
Solvent Selection: The polarity of the solvent can influence the stability of the transition state for cyclization. Polar aprotic solvents like DMF or acetonitrile have been shown to be effective for intramolecular cyclizations.[10]
Issue 2: N-Acylation without Subsequent Cyclization
Q: When reacting a 2-aminophenol with a carboxylic acid or acyl chloride, I isolate the N-acylated intermediate, but the cyclization to the benzoxazole does not occur. What is preventing the ring closure?
A: This issue arises when the conditions are suitable for the initial acylation of the amine but not for the subsequent intramolecular cyclodehydration.
Causality: The cyclization of the N-acylated intermediate requires the activation of the amide carbonyl to make it more electrophilic for the intramolecular attack by the phenolic hydroxyl group. Insufficiently acidic conditions or low temperatures can prevent this activation.
Troubleshooting Protocol:
-
Stronger Dehydrating Conditions: Employing stronger dehydrating agents or catalysts is often necessary. Polyphosphoric acid (PPA) is a classic choice as it serves as both a catalyst and a dehydrating agent.[4] Methanesulfonic acid is another highly effective catalyst for this transformation.[8]
-
Higher Reaction Temperatures: As with the Schiff base cyclization, increasing the temperature is often necessary to overcome the activation barrier for the intramolecular cyclization.
-
Two-Step Procedure: For particularly stubborn substrates, a two-step approach can be more effective. First, isolate the N-acylated intermediate. Then, subject this intermediate to more forcing cyclization conditions (e.g., higher temperature, stronger acid catalyst) in a separate reaction step. This allows for the optimization of each step independently.
Issue 3: Formation of Polymeric Byproducts
Q: Under strongly acidic conditions, my reaction mixture becomes a thick, intractable tar, and I observe significant polymer formation. What is causing this, and how can I prevent it?
A: Polymerization is a common side reaction, especially when using strong acids like polyphosphoric acid (PPA) at high temperatures.[4]
Causality: The acidic conditions can promote intermolecular reactions between starting materials or intermediates. For example, the 2-aminophenol can undergo self-condensation, or the desired benzoxazole product can be protonated and act as an electrophile, leading to oligomerization or polymerization. The mechanism of acid-catalyzed polymerization of benzoxazines, structurally related compounds, involves cationic ring-opening, which can be analogous to the side reactions observed in benzoxazole synthesis under harsh acidic conditions.[11]
Troubleshooting Protocol:
-
Controlled Reagent Addition: Add the acidic catalyst or dehydrating agent portion-wise to the reaction mixture to avoid localized high concentrations of acid.
-
Temperature Management: Maintain the reaction temperature at the minimum required for efficient cyclization. Overheating can significantly accelerate polymerization.
-
Alternative Catalysts: Consider using milder, heterogeneous acid catalysts that can be easily removed from the reaction mixture and may offer better control over the reaction.[12]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions with a solid-supported catalyst can minimize side reactions by reducing the mobility of reactive intermediates.[7]
Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my starting materials, and why is it so critical?
A1: The purity of your 2-aminophenol and carboxylic acid (or its derivative) is paramount for a successful reaction.[5] Impurities can act as catalyst poisons or participate in side reactions, leading to low yields and complex product mixtures. You can assess purity using the following methods:
-
Melting Point Analysis: Compare the melting point of your starting materials with literature values. A broad melting range or a lower-than-expected melting point suggests the presence of impurities.
-
Spectroscopic Analysis: 1H NMR and 13C NMR spectroscopy are powerful tools for identifying impurities.[13]
-
Chromatography: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can reveal the presence of multiple components.[5]
Q2: My TLC analysis shows multiple spots. How can I interpret this and troubleshoot my reaction?
A2: A TLC plate with multiple spots indicates an incomplete reaction or the formation of side products. Here's a systematic approach to interpretation and troubleshooting:
-
Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate. This will help you identify any unreacted starting materials.
-
Staining: Use different visualization techniques. For example, a potassium permanganate stain can help identify oxidizable functional groups that may not be visible under UV light.
-
Rf Values: The retention factor (Rf) can provide clues about the polarity of the different components. Byproducts that are more polar than the product will have a lower Rf, while less polar byproducts will have a higher Rf. A detailed guide to TLC can be found in various resources.[14][15]
Q3: What are the best practices for purifying substituted benzoxazoles?
A3: The purification of benzoxazoles often involves column chromatography or recrystallization.
-
Column Chromatography: This is a versatile technique for separating the desired product from impurities. A common solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal solvent ratio should be determined by TLC analysis.
-
Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity. The choice of solvent is crucial. Often, a mixed solvent system (e.g., ethanol/water, acetone/hexane) is required to achieve the desired solubility profile.[16]
Q4: Can you provide a general protocol for optimizing the reaction temperature?
A4: Optimizing the reaction temperature is critical for maximizing yield and minimizing side reactions.[17] A systematic approach is recommended:
-
Literature Precedent: Start by reviewing the literature for similar reactions to establish a reasonable starting temperature range.
-
Small-Scale Screening: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C).
-
Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular time intervals.
-
Analysis: Analyze the yield and purity of the product at each temperature to identify the optimal condition. Be mindful that higher temperatures may lead to faster reactions but can also increase the formation of degradation products.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid Gel | 1 | Solvent-free | 130 | 5 | 98 | [7] |
| Zn(OTf)₂ | 10 | Ethanol | Reflux | 6 | 91 | [12] |
| Fe₃O₄@SiO₂-SO₃H | 0.03 g | Solvent-free | 50 | 0.5-1 | 92 | [12] |
| TiO₂-ZrO₂ | - | Acetonitrile | 60 | 0.25-0.42 | 83-93 | [18] |
| Ni(II) complex | - | DMF | 80 | 3-4 | 87-94 | [18] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: In a beaker, add silica gel to the chosen eluent (a low-polarity solvent mixture determined by TLC, e.g., 9:1 Hexane:Ethyl Acetate). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the solvent to drain until it is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzoxazole.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent mixture in which the benzoxazole is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: A generalized workflow for the synthesis of substituted benzoxazoles.
Caption: A decision-making flowchart for troubleshooting benzoxazole synthesis.
References
- Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.
- Benchchem. (2025). Optimizing reaction conditions for the condensation of benzaldehyde and camphorsulfonic acid.
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
- Benchchem. (2025).
- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093–24111.
- Bennehalli, B., et al. (2018). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 8(3), 748-763.
- Benchchem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
- Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28.
- ResearchGate. (2023). A general mechanism for benzoxazole synthesis.
- Benchchem. (2025).
- Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 2197-2204.
- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093–24111.
- ResearchGate. (2021).
- Benchchem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Benchchem. (2025).
- (2021). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent.
- Liu, C., et al. (2011). Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design. Macromolecules, 44(12), 4616-4622.
- ResearchGate. (2020).
- Benchchem. (2025).
- ResearchGate. (2016).
- Li, H., et al. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 23(10), 2485.
- Benchchem. (2025). The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery.
- JOCPR. (2012).
- ResearchGate. (2021).
- ResearchGate. (2021). Synthesis and properties of benzoxazole-terminated mesogenic compounds containing tolane with high birefringence and large dielectric anisotropy.
- Journal of Chemical Education. (2017).
- Chemistry Hall. (2023).
- The Journal of Organic Chemistry. (2020). Optimization of reaction conditions for accessing N-heterocyclic enaminones.
- OperaChem. (2023). TLC- Step-by-step guide and theoretical summary-pdf.
- BMC Chemistry. (2018).
- ResearchGate. (2025).
- International Journal of Pharmaceutical Sciences and Research. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE.
- The Journal of Organic Chemistry. (2023). Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices in the Synthesis of Heterocycles.
- ResearchGate. (2021).
- MDPI. (2018).
- ResearchGate. (2020).
- Beilstein Journals. (2022).
- Cefic. (2019).
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Technical Support Center: 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
Welcome to the technical support center for 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to aid in achieving high purity for this critical heterocyclic building block.
Introduction
This compound is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] Its utility as an intermediate in the synthesis of bioactive compounds necessitates a high degree of purity.[1] This guide provides practical, experience-driven advice to overcome common challenges encountered during its purification.
Troubleshooting & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.
Q1: My final product is a brownish or off-white solid, not the expected white crystalline material. What are the likely impurities?
A1: A discolored product typically indicates the presence of residual starting materials, byproducts from side reactions, or degradation products. The most common culprits include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-amino-4-bromo-6-chlorophenol or acetic anhydride (or its derivatives).
-
Diacylated Byproduct: Over-acetylation of the starting aminophenol can lead to the formation of N,O-diacetyl-4-bromo-6-chlorophenol. This impurity arises from the reaction of both the amino and hydroxyl groups.[3]
-
Oxidation Products: Aminophenols are susceptible to oxidation, which can produce colored impurities.
-
Regioisomers: Depending on the synthetic route, there is a possibility of forming isomeric benzoxazole products if the starting materials are not isomerically pure.
-
Residual Acids or Bases: Inadequate neutralization during workup can leave acidic or basic residues that can discolor the product.
Q2: I'm having trouble removing a persistent impurity that co-elutes with my product during column chromatography. What can I do?
A2: Co-elution is a common challenge, especially with structurally similar impurities. Here are several strategies to improve separation:
-
Optimize Your Solvent System: A slight change in the polarity of your eluent can significantly impact separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be very effective.[4]
-
Change the Stationary Phase: If you are using silica gel, consider switching to a different stationary phase. Alumina (basic or neutral) can be a good alternative for heterocyclic compounds. For very non-polar compounds, reversed-phase chromatography on a C18 column might provide the necessary selectivity.
-
Use a Modifier: For basic compounds that may interact strongly with the acidic silica surface, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can improve peak shape and separation.
-
Dry Loading: Instead of dissolving your sample in a small amount of solvent and loading it directly onto the column, try adsorbing it onto a small amount of silica gel first. This "dry loading" technique often results in sharper bands and better separation.
Q3: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, but is too soluble to crystallize. Here are some troubleshooting steps:
-
Add More Solvent: The oil may be a supersaturated solution. Try adding a small amount of hot solvent to dissolve the oil completely, then allow it to cool slowly.
-
Slow Cooling: Rapid cooling often promotes oiling. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: Your choice of solvent is critical. You may need to experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on a TLC plate in multiple solvent systems is a good indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column is a good starting point, with a mobile phase of acetonitrile and water. For halogenated compounds, a Pentafluorophenyl (PFP) column may offer alternative selectivity.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. A capillary column like a VF-624ms is often suitable for analyzing alkyl halides and other halogenated compounds.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and may reveal the presence of impurities if they are present in sufficient quantities.
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Experimental Protocols
Recrystallization Protocol
Recrystallization is often the most efficient method for purifying crystalline solids. The key is to find a suitable solvent or solvent pair.
Recommended Solvents:
| Solvent/Solvent System | Rationale | Expected Outcome |
| Toluene/Hexane | Toluene provides good solubility at elevated temperatures, while hexane acts as an anti-solvent to induce crystallization upon cooling. | Can yield high purity crystals, effective at removing more polar impurities. |
| Ethanol/Water | A common and effective solvent system for many organic compounds. | Good for removing non-polar impurities. The ratio can be fine-tuned for optimal recovery. |
| Acetone/Acetonitrile | Has been reported for the purification of other substituted benzoxazoles. | May be effective if other systems fail. |
Step-by-Step Protocol (Toluene/Hexane):
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot toluene required to fully dissolve the solid. The addition of activated carbon at this stage can help to remove colored impurities.[3]
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can gradually add hexane as an anti-solvent until the solution becomes slightly cloudy.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
Column chromatography is a versatile technique for separating components of a mixture.
Recommended Conditions:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate to 5-10%).
Step-by-Step Protocol:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, use the dry loading method described in the FAQs.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the eluent by adding more ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
References
- BenchChem. (2025). How to avoid impurities in 2-Methylbenzoxazole synthesis. BenchChem.
-
MySkinRecipes. (n.d.). 5-Bromo-7-chloro-2-methylbenzo[d]oxazole. MySkinRecipes. Retrieved January 20, 2026, from [Link]
- BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. BenchChem.
- Shimadzu. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu.
-
Rochester University Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole. Google Patents.
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.
- MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI.
-
PubChem. (n.d.). 7-bromo-5-chloro-2-methyl-2H-indazole. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Synthesis of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
Welcome to the technical support center for the synthesis of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis. Our focus is on practical, field-tested insights to help you optimize reaction conditions, maximize yields, and ensure the purity of your final product.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. The primary synthetic route involves the cyclocondensation of 2-amino-4-bromo-6-chlorophenol with an acetylating agent, followed by cyclization.
Issue 1: Low to No Product Yield
A common and frustrating challenge is a significantly lower-than-expected yield. This can often be traced back to several key factors.[1]
Question: My reaction is yielding very little or no this compound. Where should I start my investigation?
Answer: A systematic approach is crucial. Begin by evaluating the following aspects of your experimental setup:
-
Purity of Starting Materials: The purity of the 2-amino-4-bromo-6-chlorophenol is paramount. Impurities can inhibit the reaction or lead to unwanted side products.[1][2]
-
Recommendation: Assess the purity of your starting material using techniques like melting point analysis or NMR spectroscopy. If impurities are detected, consider recrystallization or column chromatography. 2-aminophenols can be susceptible to air oxidation, which may result in colored impurities and lower yields.[2]
-
-
Reaction Conditions: Suboptimal conditions are a frequent cause of low yields.[1]
-
Temperature: The cyclization step often requires elevated temperatures to overcome the activation energy.[2] For reactions utilizing Polyphosphoric Acid (PPA), temperatures can range from 120°C to 180°C.[3][4][5]
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2]
-
Atmosphere: To prevent oxidation of the 2-aminophenol starting material, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1][2]
-
-
Catalyst/Reagent Activity: The effectiveness of your cyclizing agent is critical.
-
Polyphosphoric Acid (PPA): Ensure the PPA is of good quality and has not absorbed atmospheric moisture, which can reduce its efficacy.
-
Eaton's Reagent (P₂O₅ in CH₃SO₃H): This is a powerful alternative to PPA, often allowing for milder reaction conditions.[6][7] Ensure it is fresh and has been stored properly.
-
Acetic Anhydride/Acetyl Chloride: If performing a two-step reaction (acylation followed by cyclization), ensure the purity and reactivity of your acetylating agent.
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of impurities, which can complicate purification and reduce your overall yield.
Question: My reaction mixture shows multiple side products. What are the likely culprits and how can I minimize them?
Answer: Side product formation is often a result of incomplete cyclization or competing reaction pathways.
-
Incomplete Cyclization: The intermediate N-(2-hydroxy-3-chloro-5-bromophenyl)acetamide may fail to cyclize completely.
-
Recommendation: To drive the cyclization to completion, you can increase the reaction temperature or prolong the reaction time.[2] Ensuring a sufficiently strong dehydrating agent (like fresh PPA or Eaton's Reagent) is also crucial.
-
-
Dimerization/Polymerization: 2-aminophenols have the potential to self-condense or polymerize, especially at high temperatures or under highly acidic conditions.[2]
-
Recommendation: Carefully control the reaction temperature and the rate of addition of reagents to minimize these side reactions.
-
-
Over-Acylation: While less common for the amino group under these conditions, it's a possibility to consider.
-
Recommendation: Adhere to the correct stoichiometry of your acetylating agent.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Question: I'm losing a significant amount of my product during the purification step. What are some effective strategies for purifying substituted benzoxazoles?
Answer: Product loss during purification is a common bottleneck. Here are some recommended techniques:
-
Column Chromatography: This is a highly effective method for separating benzoxazoles from impurities.[1]
-
Solvent System: A common and effective mobile phase is a mixture of hexane and ethyl acetate.[1] The polarity can be adjusted based on the TLC analysis of your crude product.
-
-
Recrystallization: If your crude product is a solid, recrystallization can yield a highly pure product.
-
Solvent Selection: Common solvents for recrystallizing benzoxazoles include ethanol or mixtures like acetone and acetonitrile.[1]
-
-
Treatment with Activated Charcoal: To remove colored impurities, you can dissolve the crude product in a suitable solvent and treat it with activated charcoal before filtration and concentration.[1][8]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: The two-step mechanism for benzoxazole formation.
Section 3: Experimental Protocols
Protocol 1: Synthesis using Polyphosphoric Acid (PPA)
This protocol is a general method adapted for the specific target molecule.
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2-amino-4-bromo-6-chlorophenol (1.0 eq) and glacial acetic acid (1.1 eq).
-
Reagent Addition: Carefully add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the aminophenol) to the flask.
-
Reaction: Heat the mixture with stirring to 140-150°C for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Work-up: Allow the reaction mixture to cool slightly before carefully pouring it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table provides a general comparison of reaction conditions for benzoxazole synthesis, which can be used as a starting point for optimization.
| Catalyst/Method | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | PPA (as solvent) | 150-180 | 3-6 | Good to Excellent | [3][4][9] |
| Eaton's Reagent | Eaton's Reagent | 60-100 | 2-4 | High | [7] |
| Brønsted Acidic Ionic Liquid | Solvent-free | 130 | 5 | ~98 | [10] |
| Tf₂O / 2-F-Pyr | DCM | Room Temp | 1 | ~95 | [1] |
References
- Technical Support Center: Troubleshooting Benzoxazole Synthesis - Benchchem.
- Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- A Review on Various Synthetic Methods of Benzoxazole Moiety. ResearchGate.
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing.
- troubleshooting low yield in benzoxazole synthesis - Benchchem.
- How can I synthesize benzoxazole using polyphosporic acid and carboxylic acid derivative? ResearchGate.
- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents.
- Eaton's reagent - Wikipedia.
- Eaton's Reagent: A Comprehensive Technical Guide to its Synthetic Applications - Benchchem.
- Eaton's reagent is an alternative of PPA: Solvent free synthesis, molecular docking and ADME studies of new angular and linear carbazole based naphtho naphthyridines - Researchers Universidad San Sebastián.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition | ACS Omega.
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- 8. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
Welcome to the technical support center for the synthesis and purification of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related benzoxazole derivatives. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I am unable to isolate the desired this compound. What are the likely causes?
Answer: Low or no yield is a common issue that can stem from several factors, from the quality of your starting materials to the specifics of your reaction conditions.
Root Cause Analysis and Solutions:
-
Poor Quality of Starting Materials: The primary precursor, 2-amino-4-bromo-6-chlorophenol, is critical. Impurities in this starting material can significantly hinder the reaction.
-
Causality: Impurities can compete in side reactions, poison catalysts, or alter the optimal reaction conditions.
-
Solution: Ensure the purity of your 2-amino-4-bromo-6-chlorophenol. If necessary, purify it by recrystallization before use. All reagents should be of high purity and used without further purification unless specified.[1]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Causality: Reaction times can vary based on scale, temperature, and concentration.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2] If the starting material is still present after the recommended reaction time, consider extending it.
-
-
Suboptimal Reaction Temperature: The temperature is a critical parameter in benzoxazole synthesis.
-
Causality: Insufficient temperature can lead to a slow or stalled reaction, while excessive heat can cause degradation of the starting materials or product.
-
Solution: Gradually increase the reaction temperature. For the condensation with acetic anhydride, refluxing in a suitable solvent like toluene or xylene is a common practice.[2]
-
-
Product Solubility: The product might be lost during the workup phase.
-
Causality: this compound may have some solubility in the aqueous phase, especially if the pH is not optimal.
-
Solution: Before extraction with an organic solvent, ensure the pH of the aqueous phase is neutral or slightly basic to minimize product solubility.[2]
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows multiple spots on TLC and additional peaks in my NMR/MS analysis. What are the likely side products and how can I avoid them?
Answer: The formation of impurities is a frequent challenge. Understanding their origin is key to minimizing them.
Common Impurities and Mitigation Strategies:
-
Diacylated Byproduct: The formation of N,O-diacetyl-2-amino-4-bromo-6-chlorophenol is a primary concern.
-
Unreacted Starting Materials: Incomplete conversion will leave 2-amino-4-bromo-6-chlorophenol in your final product.
-
Causality: Insufficient reaction time or suboptimal temperature.
-
Solution: Monitor the reaction progress by TLC until the starting material is consumed.[2]
-
-
Hydrolysis of Product: The benzoxazole ring can be susceptible to hydrolysis under certain conditions.
-
Causality: Workup or purification under strongly acidic or basic conditions can lead to ring-opening.
-
Solution: Maintain a neutral or slightly basic pH during aqueous workup.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to obtain a pure sample of this compound. What are the most effective purification techniques?
Answer: Effective purification is crucial for obtaining a high-quality final product. A multi-step approach is often necessary.
Recommended Purification Workflow:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities.[2]
-
Recrystallization: For obtaining a highly pure solid product, recrystallization is an excellent final step.[5]
-
Solvent System: A mixed solvent system, such as acetone and acetonitrile, can be very effective.[5][6] The crude product can be dissolved in a minimal amount of a good solvent (e.g., acetone) at an elevated temperature, followed by the slow addition of an anti-solvent (e.g., acetonitrile) to induce crystallization.[5]
-
-
Treatment with Activated Charcoal: To remove colored impurities, treatment with activated charcoal can be employed.[5][6]
-
Procedure: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for a short period, and then filter to remove the charcoal.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common laboratory synthesis involves the reaction of 2-amino-4-bromo-6-chlorophenol with acetic anhydride.[2] The reaction typically proceeds through an initial N-acetylation followed by an acid-catalyzed intramolecular cyclization to form the benzoxazole ring.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the aminophenol and the formation of the product.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.[6]
Q3: Are there alternative synthetic methods for creating the benzoxazole core?
A3: Yes, several methods exist for the synthesis of 2-substituted benzoxazoles. These include the condensation of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives.[7][8] The choice of method often depends on the desired substituent at the 2-position and the availability of starting materials.
Q4: What safety precautions should I take when working with the reagents for this synthesis?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Acetic anhydride is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood. Halogenated aromatic compounds should be handled with care as they can be irritants and have unknown toxicities. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, add 2-amino-4-bromo-6-chlorophenol (1.0 equivalent).
-
Add a suitable solvent such as toluene or xylene.
-
Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, ensuring the pH is neutral or slightly basic before extracting with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot acetone.[5]
-
While maintaining the temperature, slowly add acetonitrile as an anti-solvent until the solution becomes slightly turbid.[5]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for a Crude Benzoxazole Product
| Purification Method | Typical Recovery | Purity (by HPLC) | Key Advantages | Key Disadvantages |
| Column Chromatography | 70-85% | >95% | Good for separating a wide range of impurities. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | 80-95% (from chromatographed material) | >99% | Yields highly pure crystalline product. | Requires a suitable solvent system; some product loss in the mother liquor. |
| Distillation | N/A (for solid products) | N/A | Effective for liquid products. | Not suitable for high-melting solids. |
Note: The provided data is based on general protocols and can vary significantly based on the specific experimental setup and scale.
Visualizations
General Synthesis and Impurity Formation Workflow
Caption: General reaction scheme and common impurity pathway.
Troubleshooting Flowchart for Low Product Yield
Caption: A decision-making flowchart for troubleshooting low product yield.
References
- BenchChem. (n.d.). How to avoid impurities in 2-Methylbenzoxazole synthesis.
- Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Benzoxazoles.
- National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- ACS Omega. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
- MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
- MySkinRecipes. (n.d.). 5-Bromo-7-chloro-2-methylbenzo[d]oxazole.
- ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
- American Chemical Society. (2025). Chalcogen-Influenced Benzochalcogenazolo-Based N,O-Coordinated Difluoroboron Complexes: From Lasing Dyes to Room-Temperature-Pho.
- PrepChem.com. (n.d.). Synthesis of 2-methylbenzoxazole.
- AWS. (n.d.). A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide.
- ResearchGate. (n.d.). 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review.
- National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- PubChem. (n.d.). 2-Methylbenzoxazole.
- CymitQuimica. (n.d.). CAS 95-21-6: 2-Methylbenzoxazole.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.
- JOCPR. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
- ScienceDirect. (n.d.). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor.
- National Center for Biotechnology Information. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
- ChemicalBook. (n.d.). 2-Methylbenzoxazole synthesis.
- CymitQuimica. (n.d.). This compound.
- National Institutes of Health. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
Sources
- 1. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 7. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole synthesis [organic-chemistry.org]
stability issues of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole under acidic conditions
Welcome to the technical support center for 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust, field-proven protocols.
Introduction: Understanding the Benzoxazole Core
Benzoxazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science.[1][2] The stability of the benzoxazole ring system is a critical parameter in experimental design and drug development, as its integrity can be compromised under certain conditions, notably in aqueous acidic environments. This guide will specifically address the stability challenges associated with this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in acidic media.
Q1: What is the primary stability concern for this compound under acidic conditions?
The principal stability issue is its susceptibility to acid-catalyzed hydrolysis.[3] The benzoxazole ring can undergo cleavage in the presence of acid and water, leading to the formation of the corresponding N-acylated 2-aminophenol derivative. For this compound, this would be N-(4-bromo-2-chloro-6-hydroxyphenyl)acetamide.
Q2: What is the general mechanism of acid-catalyzed hydrolysis of benzoxazoles?
Under acidic conditions, the nitrogen atom of the oxazole ring gets protonated, which makes the C2 carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the formation of a tetrahedral intermediate which then collapses, leading to the cleavage of the C-O bond in the oxazole ring to yield the final amidophenol product.[1][3]
Q3: How do the bromo and chloro substituents on the benzene ring affect stability?
Q4: At what pH is the hydrolysis of 2-methylbenzoxazoles most rapid?
Studies on 2-methylbenzoxazole have shown that the rate of hydrolysis is pH-dependent. The reaction is subject to acid catalysis at lower acidities. However, at very high acidities, the rate of hydrolysis may decrease. For 2-methylbenzoxazole, the peak maxima for the first-order rate constant for hydrolysis is observed at a pH of 1.35.[1]
Q5: Can I use organic co-solvents to improve the stability of this compound in acidic formulations?
Yes, using organic co-solvents can be a strategy to mitigate hydrolysis, primarily by reducing the concentration of water available for the reaction. However, it is crucial to select inert organic solvents that do not participate in degradation reactions.[4] Anhydrous conditions, where possible, would provide the highest stability.[4]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues related to the instability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of an acidic sample. | Acid-catalyzed hydrolysis of the benzoxazole ring. | 1. Confirm the identity of the degradation product by mass spectrometry. The expected product is N-(4-bromo-2-chloro-6-hydroxyphenyl)acetamide. 2. Perform a forced degradation study to confirm the degradation pathway. 3. Adjust the pH of the sample diluent to be closer to neutral if the analytical method allows. |
| Loss of compound over time in an acidic solution. | Degradation of the compound due to hydrolysis. | 1. Quantify the rate of degradation at the specific pH and temperature of your experiment. 2. If possible, prepare acidic solutions of the compound fresh before each use. 3. Store stock solutions in a non-aqueous solvent and at low temperatures. |
| Inconsistent results in bioassays performed in acidic media. | The active compound is degrading during the assay, leading to variable concentrations. | 1. Determine the half-life of the compound in the assay medium. 2. Consider modifying the assay protocol to minimize the exposure time to acidic conditions. 3. If feasible, adjust the pH of the assay medium to a range where the compound is more stable. |
Experimental Protocols
To assist researchers in evaluating the stability of this compound, we provide the following detailed protocol for a forced degradation study under acidic conditions. Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[5][6][7]
Protocol: Acidic Forced Degradation Study
Objective: To determine the degradation products of this compound under acidic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N (for neutralization)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
A suitable HPLC or UPLC system with a UV or MS detector[8]
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Label two sets of vials.
-
In the first set, add an appropriate volume of the stock solution to 0.1 N HCl to achieve a final concentration of 100 µg/mL.
-
In the second set, add the same volume of stock solution to 1 N HCl for the same final concentration.
-
Prepare a control sample by diluting the stock solution in a 50:50 mixture of acetonitrile and water.
-
-
Incubation:
-
Incubate the vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
-
Time-Point Sampling and Neutralization:
-
At each time point, withdraw an aliquot from each vial.
-
Neutralize the acidic samples by adding an equivalent amount of NaOH.
-
Dilute the samples with the mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of degradation of this compound at each time point.
-
Characterize the major degradation products using LC-MS to confirm their structures.
-
Visualizing the Degradation Pathway and Experimental Workflow
To provide a clearer understanding of the processes described, the following diagrams have been generated.
Degradation Pathway of this compound in Acid
Caption: Proposed acid-catalyzed hydrolysis pathway.
Forced Degradation Experimental Workflow
Caption: Workflow for acidic forced degradation study.
References
-
Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
Hydrolysis pathway for 2-phenylbenzoxazole. (after Jackson et al.). ResearchGate. Available from: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. Available from: [Link]
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Forced degradation studies. MedCrave online. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available from: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]
-
5-Bromo-7-chloro-2-methylbenzo[d]oxazole. MySkinRecipes. Available from: [Link]
-
Benzoxazoles. World Journal of Pharmaceutical Sciences. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. wjpsonline.com [wjpsonline.com]
- 3. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. rjptonline.org [rjptonline.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Alternative Catalysts for Benzoxazole Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced methodologies in benzoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are exploring modern, efficient, and sustainable alternatives to classical synthetic routes. We will address common challenges and frequently asked questions associated with the implementation of novel catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using alternative catalysts (e.g., metal-free, photocatalysts) over traditional high-temperature, strong acid methods like Polyphosphoric Acid (PPA)?
A: Traditional methods often require harsh conditions, such as high temperatures and strongly acidic media, which can limit substrate scope and lead to the formation of side products.[1] Alternative catalysts offer several key advantages:
-
Milder Reaction Conditions: Many modern catalysts, particularly photocatalysts and certain organocatalysts, operate at or near room temperature, preserving sensitive functional groups.[2][3]
-
Improved Sustainability ("Green Chemistry"): These methods often utilize non-toxic, earth-abundant metals or are entirely metal-free, reducing hazardous waste.[1][4] Many systems employ reusable catalysts, such as magnetic nanoparticles or supported ionic liquids, which simplifies purification and lowers costs.[5][6][7]
-
Enhanced Scope and Selectivity: Novel catalytic systems can offer different or improved selectivity and tolerate a broader range of functional groups compared to classical approaches.
-
Operational Simplicity: Some modern protocols, especially those using heterogeneous catalysts, feature straightforward workup procedures, often requiring only simple filtration or magnetic separation to remove the catalyst.[7][8]
Q2: How do I select the most appropriate alternative catalyst for my specific substrates?
A: Catalyst selection is critical and depends on the nature of your starting materials.[9][10]
-
For Condensation of 2-Aminophenols and Aldehydes:
-
Electron-rich or neutral aldehydes: Brønsted acidic ionic liquids,[5][11][12] visible-light photocatalysts like Eosin Y,[13] and various nanocatalysts (e.g., TiO₂–ZrO₂) are highly effective.[13]
-
Electron-deficient aldehydes: These substrates generally react well across most systems. Copper- and nickel-based catalysts are also robust choices for this transformation.[14]
-
-
For Intramolecular Cyclization of o-Haloanilides:
-
For Reactions Involving Novel Substrates (e.g., Catechols, Alkynes):
Q3: What are the key practical differences between metal-free, photocatalytic, and heterogeneous nanocatalyst systems?
A: Each system has a distinct experimental setup:
-
Metal-Free Systems (e.g., I₂/DMSO, BAIL gel): These are often operationally simple. Iodine-catalyzed reactions may require elevated temperatures but avoid metal contamination.[15][16] Heterogeneous catalysts like Brønsted acidic ionic liquid (BAIL) gels can be used in solvent-free conditions, and the catalyst is easily recovered by centrifugation.[5][11]
-
Photocatalytic Systems (e.g., Eosin Y, Ru(bpy)₃Cl₂): These reactions require a specific light source (e.g., blue LED).[13][18] It is crucial to use degassed solvents, as dissolved oxygen can quench the excited state of the photocatalyst. The reactions are typically run under an inert atmosphere.
-
Heterogeneous Nanocatalyst Systems (e.g., Fe₃O₄@SiO₂-SO₃H): These catalysts offer the significant advantage of easy separation, often with an external magnet for magnetic catalysts.[7][8] This simplifies purification and allows for catalyst recycling. However, one must be vigilant about potential leaching of the active species into the reaction mixture.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges during your synthesis.
Q1: My reaction is stalled or incomplete, with starting material still present after the recommended time. What should I do?
A: An incomplete reaction is a common issue that can often be resolved with a systematic approach.[19]
-
Verify Catalyst Activity: This is the most frequent cause, especially with recyclable or air-sensitive catalysts.
-
Recycled Catalysts: If you are using a recycled heterogeneous catalyst, it may have lost activity due to surface poisoning or leaching.[9] Try running the reaction with a fresh batch of the catalyst.
-
Air/Moisture Sensitivity: Some catalysts are deactivated by air or moisture. Ensure you are using properly dried solvents and maintaining a robust inert atmosphere (Nitrogen or Argon).[20]
-
Catalyst Loading: While catalytic amounts are required, too low a concentration can lead to a stalled reaction. Consider a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) in a small-scale trial.[19]
-
-
Extend Reaction Time: Simply extending the reaction time while monitoring by TLC or LC-MS is the easiest first step.[19] Some substrates react more slowly, and literature times are often optimized for ideal substrates.
-
Increase Temperature: If the reaction is being run at room temperature or a moderate temperature, a slight increase (e.g., from 60 °C to 80 °C) can sometimes provide the necessary activation energy to push the reaction to completion. However, be cautious, as higher temperatures can also promote side product formation.[9]
-
Check Stoichiometry: Accurately verify the molar ratios of your reactants. Using a slight excess (1.1-1.2 equivalents) of one reactant can sometimes help drive the equilibrium towards the product.[9]
Q2: My photocatalytic reaction (e.g., using Eosin Y) is sluggish or fails to initiate. What are the likely culprits?
A: Photocatalytic reactions are sensitive to specific environmental factors.
-
Inadequate Light Source: Confirm that your light source's emission spectrum overlaps with the absorption spectrum of your photocatalyst. For Eosin Y, a blue or green LED is typically required.[13] Ensure the light source is positioned close to the reaction vessel for maximum photon flux.
-
Oxygen Quenching: Molecular oxygen is a highly efficient quencher of the excited triplet states of many organic photocatalysts. It is critical to thoroughly degas your solvent (e.g., via freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Reagent Purity: Impurities in the solvent or reagents can act as quenchers or inhibitors. Use high-purity, dry solvents. 2-aminophenol is particularly prone to air oxidation, which can generate colored, inhibitory impurities. Using freshly purified 2-aminophenol is recommended.[9]
-
Reaction Concentration: Photocatalytic reactions can be sensitive to concentration. If the solution is too concentrated, light may not penetrate the entire mixture, leading to inefficient activation. Try diluting the reaction mixture.
Q3: My reaction with a reusable magnetic nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H) works well the first time but loses significant activity on subsequent runs. Why is this happening and how can I prevent it?
A: Reduced activity in recycled catalysts is a known challenge.[8]
-
Cause 1: Incomplete Washing: The most common issue is the adsorption of starting materials, products, or byproducts onto the catalyst's high-surface-area. This "surface poisoning" blocks active sites.
-
Solution: Implement a more rigorous washing protocol between runs. After magnetically separating the catalyst, wash it sequentially with the reaction solvent, then a more polar solvent like ethanol or ethyl acetate to remove organic residues, and finally a low-boiling solvent like hexane or diethyl ether before drying under vacuum.
-
-
Cause 2: Leaching of Active Species: The acidic groups (e.g., -SO₃H) or metal centers may not be perfectly anchored and can leach into the reaction medium during the reaction, especially at elevated temperatures.
-
Solution: Analyze the filtrate from your reaction (after removing the catalyst) for the presence of the active species (e.g., by ICP-MS for metals). If leaching is confirmed, you may need to consider milder reaction conditions (lower temperature) or a different catalyst support material.
-
-
Cause 3: Mechanical or Thermal Degradation: The physical structure of the nanoparticles can be damaged by aggressive stirring or very high temperatures, leading to a loss of surface area and activity.
-
Solution: Use moderate stirring speeds and operate within the catalyst's recommended temperature range.
-
Q4: The reaction produces a dark, tar-like mixture, and I am unable to isolate the desired benzoxazole. What is the cause?
A: The formation of tar or polymeric material is a strong indicator of substrate degradation or polymerization.[9][19]
-
Primary Cause: 2-Aminophenol Instability: 2-Aminophenol and its derivatives are susceptible to oxidation, especially at elevated temperatures or under non-inert conditions, leading to dark, polymeric side products.[9]
-
Solution:
-
Use High-Purity Reagents: Use freshly purchased or recrystallized 2-aminophenol.
-
Maintain Inert Atmosphere: Strictly conduct the entire experiment under a nitrogen or argon atmosphere from start to finish.[9]
-
Optimize Temperature: Attempt the reaction at a lower temperature. It is better to have a slower, cleaner reaction than a fast, messy one.
-
-
-
Secondary Cause: Overly Harsh Conditions: Very high temperatures or highly concentrated acidic/basic catalysts can promote the polymerization of either the starting materials or the Schiff base intermediate.[9]
-
Solution: Reduce the catalyst loading or switch to a milder catalyst. If using a solvent-free method at high temperature,[5] consider switching to a high-boiling solvent (e.g., DMF, DMSO) to allow for better temperature control at a slightly lower temperature.
-
Comparative Data on Alternative Catalytic Systems
The following table summarizes the performance of several alternative catalytic systems for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and aldehydes.
| Catalyst System | Typical Conditions | Advantages | Disadvantages/Limitations | Avg. Yield Range |
| I₂ (10 mol%) in DMSO | 150 °C, open air | Metal-free, operationally simple, tolerates various functional groups.[15][16] | High temperature required, limited to specific multicomponent reactions.[16] | 70-95% |
| Fe₃O₄@SiO₂-SO₃H | 50 °C, solvent-free | Green, reusable magnetic catalyst, mild conditions, simple workup.[7][21] | Potential for catalyst deactivation/leaching upon reuse.[8] | 85-95% |
| Eosin Y (photocatalyst) | Blue LED, K₂CO₃, MeCN, 24h | Metal-free, operates at ambient temperature, suitable for sensitive substrates.[13] | Requires specific photochemical equipment, sensitive to oxygen.[3] | 60-90% |
| Brønsted Acidic Ionic Liquid (BAIL) Gel | 130 °C, solvent-free | Reusable catalyst, high yields, no additional solvents or additives needed.[5][11] | High temperature required, may not be suitable for thermally sensitive substrates.[12] | 85-98% |
| CuI / 1,10-phenanthroline | High Temperature | Effective for intramolecular cyclization of o-haloanilides.[2] | Requires metal catalyst and ligand, potential for metal contamination. | 70-90% |
Key Experimental Protocols & Diagrams
General Experimental Workflow
The diagram below outlines a general workflow applicable to many benzoxazole synthesis protocols.
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
Troubleshooting Logic Flow for Low Yield
Use this decision tree to diagnose the cause of low product yield in your reaction.
Caption: A decision tree for troubleshooting low yields in benzoxazole synthesis.
Protocol 1: Heterogeneous Catalysis using a Reusable Magnetic Nanocatalyst
(Adapted from Hakimi, F. et al., 2023)[7][21]
This protocol describes the solvent-free synthesis of 2-phenylbenzoxazole using a recyclable magnetic solid acid catalyst.
Materials:
-
2-Aminophenol (1.0 mmol, 109.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Fe₃O₄@SiO₂-SO₃H nanocatalyst (0.03 g)[21]
-
Ethyl acetate
-
External Magnet
Procedure:
-
In a clean, dry 10 mL round-bottom flask, combine 2-aminophenol (1.0 mmol) and benzaldehyde (1.0 mmol).
-
Add the Fe₃O₄@SiO₂-SO₃H catalyst (0.03 g) to the flask.
-
Place the flask in a pre-heated oil bath at 50 °C and stir the mixture. The reaction is solvent-free.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (5 mL) to dissolve the product mixture.
-
Place a strong external magnet against the side of the flask. The magnetic catalyst will be drawn to the side, allowing the clear supernatant containing the product to be decanted or pipetted off.
-
Wash the retained catalyst with additional ethyl acetate (2 x 3 mL), combining the organic fractions. The recovered catalyst can be dried under vacuum and reused.
-
Concentrate the combined organic fractions under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography to obtain pure 2-phenylbenzoxazole.
Protocol 2: Metal-Free, Iodine-Catalyzed Three-Component Synthesis
(Adapted from Naeimi, H. et al., 2022)[15][16]
This protocol details the synthesis of a 2-arylbenzoxazole from a catechol, ammonium acetate, and a styrene derivative.
Materials:
-
Catechol (1.0 mmol, 110.1 mg)
-
Styrene (1.2 mmol, 125.0 mg, 137 µL)
-
Ammonium acetate (1.0 mmol, 77.1 mg)
-
Iodine (I₂) (10 mol%, 0.1 mmol, 25.4 mg)
-
Dimethyl sulfoxide (DMSO), 5.0 mL
Procedure:
-
To a 25 mL round-bottom flask equipped with a reflux condenser, add catechol (1.0 mmol), styrene (1.2 mmol), ammonium acetate (1.0 mmol), and iodine (0.1 mmol).
-
Add DMSO (5.0 mL) to the flask. The reaction is run open to the air.
-
Heat the reaction mixture to 150 °C with vigorous stirring.
-
Maintain the temperature and monitor the reaction's progress by TLC.
-
After completion (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution (to quench excess iodine) followed by brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-arylbenzoxazole.
References
- troubleshooting guide for the synthesis of heterocyclic compounds. (2025). Benchchem.
- Benzoxazole synthesis. Organic Chemistry Portal.
- A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxyl
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. (2025). Benchchem.
-
Peng, J., Zong, C., Ye, M., Chen, T., Gao, D., Wang, Y., & Chen, C. (2010). Direct transition-metal-free intramolecular C–O bond formation: synthesis of benzoxazole derivatives. Organic & Biomolecular Chemistry, 8(24), 5580-5583. [Link]
-
Naeimi, H., Nazeri, M. T., & Mohseni, M. (2022). Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. RSC Advances, 12(32), 20953-20959. [Link]
- Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. (2022). PMC - NIH.
- A Technical Guide to the Synthesis of Benzoxazole Derivatives
-
Li, Y., Wang, C., Tan, J., Wang, J., Zhang, J., Liu, Y., & Cui, Y. (2022). Natural Sunlight Photocatalytic Synthesis of Benzoxazole-Bridged Covalent Organic Framework for Photocatalysis. Journal of the American Chemical Society, 144(42), 19486-19495. [Link]
- Synthesis of Benzoxazoles by Metal‐Free Oxidative Cyclization of Catechols with Amines. (2025).
- Straightforward synthesis of benzoxazoles and benzothiazoles via photocatalytic radical cyclization of 2-substituted anilines with aldehydes. (n.d.).
- Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. (n.d.).
-
Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24451-24483. [Link]
- A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmaceutical Erudition.
- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). NIH.
- Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α -Ketoic Acids by Photoredox Catalysis. (2025).
-
Fazaeli, R., Aliyan, H., & Fazaeli, R. (2009). Synthesis of Benzoxazoles Catalyzed by MCM-41, a Green and Reusable Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(4), 947-952. [Link]
-
Koleda, O., Broese, T., Noetzel, J., Roemelt, M., Suna, E., & Francke, R. (2017). Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. The Journal of Organic Chemistry, 82(21), 11669-11681. [Link]
- A Metal-Free Amination of Benzoxazoles – The First Example of an Iodide-Catalyzed Oxidative Amination of Heteroarenes. (n.d.).
- an efficient one-pot synthesis of benzoxazole derivatives catalyzed bynickel sulphate. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Iodine‐catalysed benzoxazoles (46) synthesis with reaction mechanism. (n.d.).
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC - NIH.
-
Doan, T. H. T., Nguyen, T. T., & Le, T. N. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21589. [Link]
- Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (n.d.). Advanced Journal of Chemistry-Section A.
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. (2025). Benchchem.
- A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. (2025). Benchchem.
- Copper-Catalyzed C-H Activation for the Synthesis of Benzoxazoles. (n.d.). Sci-Hub.
- troubleshooting low yield in benzoxazole synthesis. (2025). Benchchem.
-
Doan, T. H. T., Tran, T. K. N., & Le, T. N. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1238-1244. [Link]
- Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Cu-Catalyzed Synthesis of Benzoxazole with Phenol and Cyclic Oxime. (2021). Organic Letters.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d
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Technical Support Center: A Troubleshooting Guide for Benzoxazole Synthesis from o-Aminophenols
Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of benzoxazole derivatives from o-aminophenols. Benzoxazoles are a critical class of heterocyclic compounds, widely recognized for their diverse applications in medicinal chemistry and materials science due to their broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]
This resource provides in-depth, field-proven insights into common challenges encountered during synthesis, structured in a practical question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying causality, ensuring that every protocol is a self-validating system.
Core Synthetic Methodologies: An Overview
The synthesis of the benzoxazole ring system from o-aminophenol fundamentally involves a condensation reaction with a one-carbon electrophile, which is then followed by cyclization.[1] The most prevalent and versatile methods employ carboxylic acids, acyl chlorides, aldehydes, and cyanating agents as the source of this carbon atom.[1]
-
From Carboxylic Acids: This is a direct and widely used method, typically requiring high temperatures and a dehydrating agent or catalyst, such as Polyphosphoric Acid (PPA), which can act as both.[1][4]
-
From Acyl Chlorides: Offering a more reactive alternative, this method often proceeds under milder conditions. The initial acylation of the amino group is followed by intramolecular cyclization.[1]
-
From Aldehydes: This two-step process involves the initial formation of a Schiff base, followed by oxidative cyclization to yield the 2-substituted benzoxazole.[1]
-
From Cyanating Agents: This route allows for the synthesis of 2-aminobenzoxazoles, an important subclass of these heterocyclic compounds.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues that you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can be attributed to several factors, from the purity of your starting materials to suboptimal reaction conditions.[7]
Initial Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in the o-aminophenol or the coupling partner (e.g., carboxylic acid, aldehyde) can significantly hinder the reaction.[8] Assess purity via melting point analysis or spectroscopic methods. Recrystallization or distillation of starting materials may be necessary.[8] o-Aminophenols are particularly susceptible to air oxidation, which can introduce colored impurities and reduce yields.[8]
-
Ensure an Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon), especially if your reagents or catalyst are sensitive to air or moisture.[8]
-
Re-evaluate Reaction Conditions: Critically assess your solvent, temperature, reaction time, and catalyst choice, as these are pivotal for successful cyclization.[8]
Q2: My reaction appears to have stalled; the starting material is still present on my TLC plate after the expected reaction time. What should I do?
An incomplete reaction can be frustrating. Here are some steps to troubleshoot a stalled reaction:[7]
-
Increase Reaction Temperature: The activation energy for the cyclization step may not be met at lower temperatures. Incrementally increase the temperature while monitoring the reaction's progress by TLC.[8] Some solvent-free reactions require temperatures as high as 130°C for good yields.[9]
-
Check Catalyst Activity: If you are using a catalyst, it may have lost its activity.[7] This is particularly relevant for recyclable catalysts.[8] Consider adding a fresh portion of the catalyst.
-
Verify Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of one reactant can sometimes drive the reaction to completion.[8]
Q3: I'm observing a significant amount of a stable Schiff base intermediate as a byproduct when using an aldehyde. How can I promote cyclization?
The formation of a stable Schiff base is a common bottleneck in this synthetic route.[10] To drive the reaction towards the desired benzoxazole, consider the following:
-
Increase the Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for cyclization.[10]
-
Introduce an Oxidizing Agent: The cyclization of the Schiff base is an oxidative process.[1] A variety of oxidizing agents can be employed, including manganese(III) acetate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or even molecular oxygen with a suitable catalyst.[1]
-
Change the Catalyst: Certain catalysts are more effective at promoting the cyclization step. Lewis acids are often used for this purpose.[10]
Q4: My desired product seems to be lost during the purification step. What are some effective purification strategies for benzoxazoles?
Product loss during purification is a common issue that can significantly impact your final yield.[7]
-
Column Chromatography: This is a highly effective method for purifying benzoxazoles. The choice of the solvent system is critical for achieving good separation.[7]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent, such as ethanol, can be an excellent way to obtain high-purity material.[1]
-
Washing: Simple washing of the crude reaction mixture with water can help remove water-soluble impurities.[10]
Experimental Protocols
Here are detailed, step-by-step methodologies for common benzoxazole synthesis procedures.
Protocol 1: Synthesis of 2-Phenylbenzoxazole using o-Aminophenol and Benzoic Acid with PPA
This protocol is a classic example of the condensation of an o-aminophenol with a carboxylic acid.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).[1]
-
Addition of PPA: Carefully add polyphosphoric acid (40 g) to the flask.[1]
-
Heating: Heat the reaction mixture to the appropriate temperature and monitor by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.[1]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.[1]
Protocol 2: Synthesis of 2-Arylbenzoxazoles from o-Aminophenol and Aldehydes using a Heterogeneous Catalyst
This method highlights the use of a recyclable catalyst under solvent-free conditions.[9]
-
Reaction Mixture: In a 5 mL vessel, add o-aminophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and a Brønsted acidic ionic liquid (BAIL) gel catalyst (0.010 g, 1.0 mol %).[9]
-
Reaction Conditions: Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.[9]
-
Catalyst Recovery: After completion (monitored by TLC), dissolve the mixture in ethyl acetate (10 mL). The solid catalyst can be separated by centrifugation or filtration.[1]
-
Work-up and Purification: Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization.[1]
Protocol 3: Synthesis of 2-Aminobenzoxazole using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
This protocol provides a safer alternative to the highly toxic cyanogen bromide for the synthesis of 2-aminobenzoxazoles.[5][6]
-
Reaction Setup: Dissolve o-aminophenol (0.9 mmol) and NCTS (1.35 mmol) in 1,4-dioxane (4 mL) in a round-bottom flask.[6]
-
Catalyst Addition: Add BF3·Et2O (1.8 mmol) dropwise to the mixture.[6]
-
Heating: Reflux the reaction mixture for 24-30 hours, monitoring by TLC.[6]
-
Quenching and Extraction: Cool the mixture to room temperature and quench with a saturated solution of NaHCO3 until the pH is approximately 7. Dilute with water (30 mL) and extract with ethyl acetate (3 x 30 mL).[1]
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by column chromatography (Hexane/EtOAc).[1]
Data Presentation
The choice of synthetic method significantly impacts reaction conditions and yields. The following table summarizes quantitative data for the synthesis of 2-phenylbenzoxazole to provide a comparative overview.
| Method | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | o-Aminophenol, Benzoic Acid | PPA | PPA | 210 | 4 | 85 | [1] |
| 2 | o-Aminophenol, Benzaldehyde | BAIL gel | Solvent-free | 130 | 5 | 98 | [9] |
| 3 | o-Aminophenol | NCTS, BF3·Et2O | 1,4-Dioxane | Reflux | 25 | 60 | [5][6] |
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key workflows and reaction mechanisms.
Caption: A decision tree for troubleshooting low yields in benzoxazole synthesis.
References
-
A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). SSRN. Retrieved January 20, 2026, from [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. Retrieved January 20, 2026, from [Link]
-
Proposed mechanism for benzoxazole from aminophenol and diazoester. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Moroccan Journal of Chemistry, 12(4), 1003-1003. Retrieved January 20, 2026, from [Link]
-
Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega, 4(1), 2143-2149. Retrieved January 20, 2026, from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(21), 19076-19084. Retrieved January 20, 2026, from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(21), 19076-19084. Retrieved January 20, 2026, from [Link]
Sources
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- 5. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Halogenated Heterocycles
Welcome to the Technical Support Center for the synthesis of halogenated heterocycles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing halogens into heterocyclic frameworks. Halogenated heterocycles are crucial building blocks in pharmaceuticals and advanced materials, yet their synthesis is often fraught with challenges ranging from poor regioselectivity to product instability.
This[1][2] guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experimental work. My goal is to equip you with the expert insights and practical solutions needed to overcome common pitfalls and streamline your synthetic workflows.
Part 1: Troubleshooting Guide
This section is structured to provide solutions to common problems you may encounter during the synthesis of halogenated heterocycles. Each issue is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the problem.
Issue 1: Poor or Incorrect Regioselectivity in Electrophilic Halogenation
Question: My electrophilic halogenation reaction is producing a mixture of regioisomers, or the undesired isomer is the major product. How can I control the regioselectivity?
Answer: Achieving high regioselectivity in the halogenation of heterocycles is a common challenge, as the inherent electronic properties of the ring and the reaction conditions can lead to multiple reactive sites. Forci[3]ng conditions, often required for electron-poor systems like pyridine, can exacerbate this issue.
Regioselectivity is governed by the electronic and steric environment of the heterocyclic ring. Electron-rich positions are generally more susceptible to electrophilic attack. However, factors like the choice of halogenating agent, solvent, temperature, and the presence of directing groups can significantly influence the outcome.
Tr[2]oubleshooting Protocol:
-
Reagent Selection:
-
For mild conditions: Switch to a less reactive halogenating agent. For instance, if you are using Br₂, consider using N-Bromosuccinimide (NBS). NBS often provides higher selectivity, especially for electron-rich heterocycles. *[6] Solvent Effects: The choice of solvent can dramatically alter regioselectivity. Using hexafluoroisopropanol (HFIP) as a solvent with N-halosuccinimides has been shown to provide high regioselectivity under mild conditions.
-
-
[7]Employ Directing Groups:
-
-
Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. Run a series of small-scale reactions at different temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal condition.
-
Workflow for Optimizing Regioselectivity:
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Issue 2: Over-halogenation Leading to Multiple Products
Question: My reaction is not stopping at the desired mono-halogenated product and is instead producing di- and tri-halogenated species. How can I prevent this?
Answer: Over-halogenation occurs when the mono-halogenated product is more reactive towards the halogenating agent than the starting material. This is a common issue with electron-rich heterocycles where the introduction of a halogen does not sufficiently deactivate the ring.
Causality and Solution:
The key to preventing over-halogenation is to control the stoichiometry of the halogenating agent and to use reaction conditions that favor the mono-halogenated product.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Carefully control the amount of halogenating agent used. Start with a substoichiometric amount (e.g., 0.9 equivalents) and slowly add it to the reaction mixture.
-
Consider using a syringe pump for slow, controlled addition of the halogenating agent.
-
-
Reaction Monitoring:
-
Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed or when the desired product is at its maximum concentration.
-
-
Protecting Groups:
-
If certain positions are particularly prone to over-halogenation, consider using a temporary protecting group to block those sites.
-
Data Summary for Halogenating Agent Stoichiometry:
| Equivalents of NBS | Mono-bromo Product (%) | Di-bromo Product (%) |
| 0.9 | 85 | 5 |
| 1.0 | 75 | 15 |
| 1.1 | 60 | 25 |
| 1.5 | 30 | 50 |
This is example data and will vary based on the substrate and conditions.
Issue 3: Catalyst Deactivation in Cross-Coupling Reactions
Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi) with a halogenated heterocycle is sluggish or stalls before completion. What could be causing catalyst deactivation?
Answer: Catalyst deactivation is a significant challenge in cross-coupling reactions involving halogenated heterocycles. The causes can range from interactions with the organometallic reagent to degradation of the ligand.
Ca[10][11]usality and Solution:
In Negishi couplings, the organozinc reagent can form heterobimetallic complexes with the palladium catalyst, which can lower its activity. Ligan[10]d degradation and palladium aggregation can also contribute to deactivation over time.
Tr[10]oubleshooting Protocol:
-
Additive Effects:
-
In Negishi couplings, the addition of lithium bromide (LiBr) can counteract the formation of inhibitory Pd-Zn complexes and restore catalyst activity.
-
-
[10]Ligand Choice:
-
The choice of ligand is critical. Electron-donating, bulky phosphine ligands often stabilize the catalyst and promote efficient oxidative addition. Exper[12]iment with different ligands to find one that is robust under your reaction conditions.
-
-
Reaction Conditions:
-
Ensure that your reaction is performed under a strict inert atmosphere, as oxygen can contribute to catalyst degradation.
-
Use high-purity, dry solvents and reagents.
-
Experimental Protocol for a Robust Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask under argon, add the halogenated heterocycle (1.0 eq.), the boronic acid or ester (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed solvent mixture (e.g., dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
[13]
Part 2: Frequently Asked Questions (FAQs)
Q1: I am having trouble with the purification of my halogenated heterocycle. It streaks on the silica gel column. What can I do?
A1: Streaking on silica gel is a common problem for basic heterocycles due to strong interactions with the acidic silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to your eluent. Alter[14]natively, consider using a different stationary phase like basic or neutral alumina.
Q2[14]: My lithiation-halogenation reaction is giving low yields and I'm recovering debrominated starting material. What is happening?
A2: This suggests that the lithiated intermediate is being quenched by a proton source before it can react with the electrophile (the halogen source). Ensur[15]e that all your glassware is rigorously dried and that your solvents and reagents are anhydrous. If your substrate has an acidic proton (e.g., an N-H on an indole), you will need to use an additional equivalent of the organolithium reagent to deprotonate that site first.
Q3[16]: Are there any specific safety concerns when working with halogenating agents?
A3: Yes. Many halogenating agents, such as NBS, NCS, and molecular halogens, are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For reactions that may generate pressure, ensure your glassware is properly vented.
Q4: What are the challenges associated with the synthesis of fluorinated heterocycles?
A4: The introduction of fluorine into heterocyclic frameworks presents unique challenges. Direc[17][18]t fluorination can be difficult to control, and many fluorinating reagents are highly reactive and require special handling. The synthesis of fluorinated heterocycles often relies on using fluorinated building blocks. The c[19][20]arbon-fluorine bond is strong, which can make subsequent transformations of the fluorinated heterocycle challenging.
Q5[21]: My iodinated heterocycle is unstable and decomposes upon purification or storage. How can I improve its stability?
A5: Iodinated compounds, particularly those with hypervalent iodine, can be thermally unstable. It is[22][23] often beneficial to use these compounds immediately after synthesis. If purification is necessary, consider techniques that avoid prolonged heating, such as rapid column chromatography at room temperature. Storing the compound at low temperatures, under an inert atmosphere, and protected from light can also help to minimize decomposition. Incorporating the iodine into a cyclic structure, such as a benziodoxole, can significantly increase its stability.
Lo[24]gical Relationship Diagram:
Caption: Interplay between common pitfalls and their respective solutions.
References
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). Google Books.
- Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Royal Society of Chemistry.
- Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. (n.d.). MDPI.
- Caron, S. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
- Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. Royal Society of Chemistry.
- Goswami, S., Ghosh, K., Mukherjee, R., Adak, A. K., & Mahapatra, A. K. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry, 38(1), 173-178.
- Sharma, P., Luxami, V., & Paul, K. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Royal Society of Chemistry.
- Al-Ostoot, F. H., Al-Mulla, A., & Mathew, B. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 210, 112947.
- Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(10), 1643.
- Wirth, T. (2016). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 12, 2474-2481.
- Wirth, T. (2016). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 12, 2474-2481.
- Noël, S., Tsuchimoto, T., & Shirakawa, E. (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(1), 315-324.
- Bentabed, A., Daumas, M., & Tatibouët, A. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7954.
- Koszinowski, K., & Böhrer, P. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5491-5499.
- Chen, J., et al. (2018).
- McNally, A. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
- Sharma, P., Luxami, V., & Paul, K. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Royal Society of Chemistry.
- Sharma, P., Luxami, V., & Paul, K. (2025).
- Zhdankin, V. V. (2014). Iodine Heterocycles. Topics in Heterocyclic Chemistry, 35, 1-36.
- Fairlamb, I. J. S. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 107(1), 115-144.
- B joyous synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
- Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
- Organ, M. G. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Heterocyclic Chemistry. (n.d.). University of Bristol.
- Noël, S., Tsuchimoto, T., & Shirakawa, E. (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(1), 315-324.
- I keep getting debrominated starting material and low conversion after lithi
- Heterocyclic Chemistry. (n.d.). Boyer Research Group.
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Validation & Comparative
A Comparative Analysis of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole and Other Benzoxazole Derivatives in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This versatile heterocyclic system, an isostere of natural nucleic bases like guanine and adenine, readily interacts with biological macromolecules, making it a privileged structure in drug design.[1] This guide provides a comparative analysis of the specific derivative, 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole, evaluating its potential properties in the context of other key benzoxazole derivatives, supported by established experimental methodologies.
The Benzoxazole Core: A Platform for Diverse Bioactivity
The 1,3-benzoxazole structure, consisting of a benzene ring fused to an oxazole ring, offers a unique combination of aromaticity and heteroatom functionality. This arrangement allows for extensive modification at various positions, primarily at the 2-, 5-, and 7-positions, significantly influencing the resulting compound's biological profile.[1] Halogenation of the benzene ring, in particular, is a well-established strategy in medicinal chemistry to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved potency.[3] The presence of both bromine and chlorine in this compound suggests a compound designed for potent biological interactions.[4]
Synthesis of this compound: A Methodological Approach
The synthesis of this compound is predicated on the cyclocondensation of a substituted o-aminophenol with an appropriate carboxylic acid derivative. The key starting material is 2-amino-6-bromo-4-chlorophenol.[5][6] The general and widely adopted method for the synthesis of 2-methyl-benzoxazoles involves the reaction of the corresponding o-aminophenol with acetic anhydride.[7]
Experimental Protocol: Synthesis of this compound
Step 1: Acetylation of 2-amino-6-bromo-4-chlorophenol
-
To a solution of 2-amino-6-bromo-4-chlorophenol (1 equivalent) in a suitable solvent such as glacial acetic acid, add acetic anhydride (1.1 equivalents).
-
The reaction mixture is heated under reflux for a period of 2-4 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water to remove any unreacted acetic anhydride and acetic acid, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.
Causality Behind Experimental Choices:
-
Acetic Anhydride: Serves as both the acetylating agent and the dehydrating agent to facilitate the cyclization to the benzoxazole ring.
-
Glacial Acetic Acid: A common solvent for this reaction that is compatible with the reagents and facilitates the reaction at elevated temperatures.
-
Reflux: Provides the necessary activation energy for the condensation and cyclization reaction to proceed at a reasonable rate.
-
TLC Monitoring: Essential for determining the reaction endpoint, preventing the formation of byproducts due to prolonged heating.
-
Precipitation in Water: A simple and effective method to isolate the water-insoluble product from the water-soluble reagents and byproducts.
-
Recrystallization: A standard purification technique to obtain a product with high purity, which is crucial for accurate biological evaluation.
Comparative Analysis: Structure-Activity Relationships
While direct experimental data for this compound is not extensively published, we can infer its potential biological activity by examining structurally related compounds. The presence and position of halogen substituents on the benzoxazole ring are known to significantly modulate their pharmacological effects.
Antimicrobial Activity
Halogenated benzoxazoles have consistently demonstrated significant antimicrobial properties. The introduction of halogens can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[3] Furthermore, the electron-withdrawing nature of halogens can influence the electronic properties of the benzoxazole ring system, potentially enhancing its interaction with microbial targets.
| Compound/Derivative Class | Substitution Pattern | Observed Antimicrobial Activity | Reference |
| 5-Chloro-benzoxazoles | Chlorine at C5 | Active against various bacteria and fungi. The chloro group is often associated with increased potency. | [1] |
| 5-Bromo-benzoxazoles | Bromine at C5 | Generally show good antimicrobial activity, with the bromo group contributing to lipophilicity. | [3] |
| 5,7-Dihalo-benzoxazoles | Halogens at C5 and C7 | Dihalogenated derivatives often exhibit enhanced antimicrobial effects compared to their mono-halogenated counterparts. | [1] |
| 2-Methyl-benzoxazoles | Methyl at C2 | The 2-methyl group is a common feature in bioactive benzoxazoles and is generally well-tolerated. | [8] |
Based on these trends, This compound , with its di-halogenated structure, is predicted to exhibit potent broad-spectrum antimicrobial activity. The combination of a bromine atom at the 5-position and a chlorine atom at the 7-position likely enhances its ability to disrupt microbial processes.
Anticancer Activity
Benzoxazole derivatives have emerged as promising anticancer agents, with several mechanisms of action identified, including the inhibition of topoisomerase II and various kinases involved in cancer cell signaling.[9][10] Halogenation has also been shown to play a crucial role in the cytotoxic potential of these compounds.
| Compound/Derivative Class | Substitution Pattern | Observed Anticancer Activity (Example Cell Lines) | Reference |
| 5-Chloro-tolylbenzoxazole | Chlorine at C5, tolyl at C2 | Significant DNA topoisomerase II inhibitor. | [9] |
| 2-Aryl-benzoxazoles | Aryl group at C2 | Many derivatives show potent cytotoxicity against cell lines such as HepG2, MCF-7, and SF-268. | [9][11] |
| 5,7-Dihalo-benzoxazoles | Halogens at C5 and C7 | Often exhibit enhanced cytotoxic effects. | [1] |
Given the established role of halogenation in enhancing anticancer activity, This compound is a strong candidate for possessing significant cytotoxic properties against various cancer cell lines. The electron-withdrawing effects of the bromo and chloro substituents could potentiate its interaction with biological targets within cancer cells.
Experimental Workflows for Biological Evaluation
To empirically validate the predicted activities of this compound, standardized in vitro assays are essential.
Anticancer Activity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the cytotoxic effects of potential anticancer compounds.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 2x10^5 cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound) and a vehicle control (e.g., DMSO). Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Broth Microdilution Workflow for MIC Determination.
Conclusion and Future Directions
While direct experimental validation for this compound is pending in the public domain, a comprehensive analysis of its structural analogues strongly suggests its potential as a potent bioactive agent. The di-halogenation at the 5- and 7-positions is a key structural feature that is consistently associated with enhanced antimicrobial and anticancer activities in the benzoxazole class.
Future research should focus on the synthesis and rigorous biological evaluation of this compound using the standardized protocols outlined in this guide. Such studies will not only elucidate the specific pharmacological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships of halogenated benzoxazoles, thereby guiding the design of next-generation therapeutic agents.
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Validating the Anticancer Potential of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole: A Comparative Guide
In the landscape of oncology drug discovery, the benzoxazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant pharmacological activity.[1][2][3] This guide provides a comprehensive framework for the validation of a novel halogenated derivative, 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole, as a potential anticancer agent. While specific experimental data for this particular compound is emerging, this document outlines the critical experimental workflow and provides a comparative analysis based on the well-documented activities of structurally related benzoxazoles and established chemotherapeutic agents.[4][5]
The rationale for investigating this molecule stems from the established principle that halogenation and substitution on the benzoxazole ring can significantly modulate its biological efficacy.[4] The presence of electron-withdrawing groups, such as bromine and chlorine, has been linked to enhanced anti-proliferative activity in various cancer cell lines.[4][6] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a rigorous evaluation.
Section 1: Initial In Vitro Evaluation: Cytotoxicity Screening
The foundational step in assessing any potential anticancer compound is to determine its cytotoxic effect on cancer cells. This is typically achieved through colorimetric assays that measure cell viability.[7][8][9] The choice of assay can depend on the specific cell lines and potential interferences from the test compound.[7]
Comparative Analysis of Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan, which is then solubilized for measurement.[10][11][12] | Well-established, cost-effective.[13] | Requires a solubilization step, which can introduce errors; insoluble formazan can be toxic to cells.[10] |
| XTT | Similar to MTT, but the reduced formazan product is water-soluble, eliminating the need for a solubilization step.[10][11] | Simpler and faster workflow than MTT, suitable for continuous measurement.[10][13] | Can be susceptible to interference from compounds affecting cellular redox potential.[10] |
| SRB | Sulforhodamine B (SRB) binds to basic amino acids in cellular proteins, providing a measure of total protein content, which is proportional to cell number.[14] | Good linearity, stable endpoint, less interference from compound color.[14] | Fixation step required. |
Experimental Protocol: MTT Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency.[15]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[4][16]
-
Compound Treatment: Prepare serial dilutions of this compound and standard drugs (e.g., Doxorubicin, Cisplatin) in culture medium. Treat cells for 48-72 hours. Include a vehicle control (e.g., DMSO).[4][15]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11][12]
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[17]
Anticipated Performance and Comparative Benchmarking
Based on studies of other halogenated benzoxazoles, it is plausible that this compound will exhibit potent cytotoxic activity.[4][18] The following table provides reference IC50 values for standard chemotherapeutic drugs against common cancer cell lines.
| Drug | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) |
| Doxorubicin | ~0.05 - 0.5 µM[15] | ~0.02 - 1 µM[15] | ~0.1 - 1 µM[15] |
| Cisplatin | ~1 - 10 µM[15] | ~5 - 20 µM[15] | ~2 - 15 µM[15] |
| Paclitaxel | ~2 - 10 nM[15] | ~1 - 5 nM[15] | ~5 - 50 nM[15] |
Note: IC50 values are approximate ranges and can vary based on experimental conditions.[15]
Section 2: Elucidating the Mechanism of Cell Death
Following the confirmation of cytotoxic activity, it is crucial to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a desirable mechanism for anticancer agents.[19]
Workflow for Apoptosis and Cell Cycle Analysis
Caption: Workflow for investigating the mechanism of cell death.
Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.[20]
Experimental Protocol: Cell Cycle Analysis
This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[21][22]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[23][24]
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).[23][24]
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry, viewing the PI signal on a linear scale.[22][24]
Section 3: In Vivo Validation: Xenograft Models
Promising in vitro results must be validated in a living organism.[25] Cell line-derived xenograft (CDX) models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical efficacy testing.[26][27][28]
Workflow for In Vivo Efficacy Study
Caption: Workflow for a cell line-derived xenograft (CDX) model study.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[28]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (vehicle control, this compound at various doses, positive control like Doxorubicin).
-
Treatment Administration: Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight and overall health regularly.[25]
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their weight. Tumors can be further processed for biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[25]
Conclusion
The validation of this compound as a potential anticancer agent requires a systematic and multi-faceted approach. This guide provides a robust framework for its evaluation, from initial cytotoxicity screening to in vivo efficacy studies. By comparing its performance at each stage to established chemotherapeutic agents, researchers can ascertain its therapeutic potential and justify its advancement through the drug discovery pipeline. The benzoxazole scaffold continues to be a promising area for the development of novel, more effective, and selective anticancer drugs.[3][29][30]
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A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole Analogs
In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of pharmacological activities.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole analogs. By examining the influence of substitutions at key positions on the benzoxazole core, we aim to furnish researchers, scientists, and drug development professionals with actionable insights into the rational design of more potent and selective drug candidates.
The Benzoxazole Core: A Privileged Scaffold
The benzoxazole nucleus, an aromatic organic compound formed by the fusion of a benzene and an oxazole ring, is a recurring motif in numerous biologically active molecules.[1] Its planarity and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. The versatility of the benzoxazole system allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[2]
Strategic Importance of Halogenation at Positions 5 and 7
The introduction of halogen atoms into a drug candidate's structure is a well-established strategy in medicinal chemistry to modulate its biological activity. Halogens can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile. In the context of the this compound scaffold, the presence of two distinct halogens at positions 5 and 7 offers a unique opportunity to explore the effects of di-halogenation on biological efficacy.
While specific experimental data for this compound is not extensively available in the public domain, we can draw valuable insights from closely related analogs, particularly 5,7-dichloro-1,3-benzoxazole derivatives, to construct a predictive SAR model.[3][4]
Comparative Analysis of Biological Activity
The primary biological activities associated with halogenated benzoxazoles are their antimicrobial and anticancer properties. The following sections will compare the performance of various analogs based on available experimental data.
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Benzoxazole derivatives have shown considerable promise in this area.[5]
A study on 5,7-dichloro-1,3-benzoxazole derivatives revealed significant antimicrobial activity.[3][4] By fusing various heterocyclic systems to the 2-position of the 5,7-dichloro-1,3-benzoxazole core, a series of analogs were synthesized and evaluated.
Table 1: Comparative Antimicrobial Activity of 5,7-Dichloro-1,3-benzoxazole Analogs [3][4]
| Compound ID | Modification at Position 2 | Test Organism | MIC (µg/mL) |
| 4 | 5-methyl-1,2,4-triazolo[3,4-b] | S. aureus | 12.5 |
| B. subtilis | 25 | ||
| E. coli | 25 | ||
| P. aeruginosa | 50 | ||
| 5 | 1,2,4-triazino[3,4-b] | S. aureus | 25 |
| B. subtilis | 50 | ||
| E. coli | 50 | ||
| P. aeruginosa | 100 | ||
| 8 | 5-methyl-pyrazol-3-one | S. aureus | 12.5 |
| B. subtilis | 25 | ||
| E. coli | 25 | ||
| P. aeruginosa | 50 |
MIC: Minimum Inhibitory Concentration
Key SAR Insights for Antimicrobial Activity:
-
Di-halogenation is Crucial: The presence of halogens at both the 5 and 7 positions appears to be a key determinant of antimicrobial activity.
-
Nature of the 2-Substituent Matters: The type of heterocyclic moiety at the 2-position significantly influences the potency and spectrum of activity. In the case of the 5,7-dichloro analogs, the fusion of a 5-methyl-1,2,4-triazole (Compound 4 ) or a 5-methyl-pyrazol-3-one (Compound 8 ) resulted in the most potent activity against Staphylococcus aureus.[3][4]
-
Predictive Activity of this compound: Based on these findings, it is plausible to hypothesize that this compound itself would exhibit antimicrobial properties. The methyl group at the 2-position is a relatively simple substituent compared to the heterocyclic systems in the table above. Further derivatization at this position with more complex moieties could enhance its antimicrobial efficacy.
Anticancer Activity
Benzoxazole derivatives have been extensively investigated for their potential as anticancer agents, with several analogs demonstrating potent cytotoxic effects against various cancer cell lines.[6]
The same study on 5,7-dichloro-1,3-benzoxazole derivatives also evaluated their cytotoxic activity against the Dalton's Lymphoma Ascites (DLA) cell line.[3][4]
Table 2: Comparative Cytotoxic Activity of 5,7-Dichloro-1,3-benzoxazole Analogs [3][4]
| Compound ID | Modification at Position 2 | Concentration (µg/mL) | % of Cytotoxicity | IC₅₀ (µg/mL) |
| 6 | Tetrazolo[3,4-b] | 10 | 28.4 | >100 |
| 50 | 45.2 | |||
| 100 | 68.3 | |||
| 8 | 5-methyl-pyrazol-3-one | 10 | 35.6 | 75.8 |
| 50 | 58.2 | |||
| 100 | 82.4 |
IC₅₀: Half-maximal inhibitory concentration
Key SAR Insights for Anticancer Activity:
-
Influence of the 2-Substituent: Similar to the antimicrobial activity, the substituent at the 2-position plays a critical role in determining the cytotoxic potential. The analog with a fused 5-methyl-pyrazol-3-one ring (Compound 8 ) exhibited the most promising cytotoxic activity with an IC₅₀ value of 75.8 µg/mL.[3][4] The tetrazolo-fused analog (Compound 6 ) also showed dose-dependent cytotoxicity.[3][4]
-
Potential of this compound: While direct data is unavailable, the established anticancer potential of halogenated benzoxazoles suggests that the 5-Bromo-7-chloro-2-methyl scaffold is a promising starting point for the design of novel anticancer agents. The presence of both bromine and chlorine could enhance its activity through various mechanisms, including increased lipophilicity facilitating cell membrane penetration.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. The following are standard protocols for evaluating the antimicrobial and cytotoxic activities of benzoxazole analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol Steps:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Test Compounds: The benzoxazole analogs are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow of the broth microdilution method for MIC determination.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol Steps:
-
Cell Seeding: Cancer cells (e.g., DLA, MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzoxazole analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Mechanistic Insights and Future Directions
The biological activities of benzoxazole derivatives are often attributed to their ability to interact with various biological targets. For instance, some benzoxazoles have been shown to inhibit DNA gyrase, a crucial enzyme for bacterial survival.[5] In the context of cancer, they have been found to target various kinases involved in cell proliferation and signaling pathways.
Proposed Mechanism of Action
Caption: Potential mechanisms of action for halogenated benzoxazoles.
The structure-activity relationships discussed in this guide, derived from analogs of this compound, provide a solid foundation for the rational design of more effective therapeutic agents. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of analogs with systematic variations at positions 2, 5, and 7 of the benzoxazole core. This will enable a more precise understanding of the SAR and facilitate the identification of lead compounds with improved potency and selectivity for further preclinical and clinical development.
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A Comparative Analysis of Synthetic Routes to 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole: A Guide for Medicinal and Process Chemists
The halogenated 2-methyl-1,3-benzoxazole scaffold is a cornerstone in contemporary drug discovery, with the unique electronic properties imparted by bromine and chlorine substituents playing a pivotal role in modulating pharmacokinetic and pharmacodynamic profiles. 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole, in particular, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] This guide provides a comparative analysis of the most practical and efficient synthetic routes to this target molecule, offering field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to aid researchers in their synthetic endeavors.
The primary precursor for the synthesis of this compound is 2-amino-4-bromo-6-chlorophenol . This starting material is commercially available from various suppliers, which significantly streamlines the synthetic process.[2] However, for instances where a de novo synthesis is required, a common approach involves the selective reduction of a nitrophenol precursor, such as 4-bromo-6-chloro-2-nitrophenol.
This guide will focus on two primary synthetic strategies commencing from the readily available 2-amino-4-bromo-6-chlorophenol:
-
Route 1: The Two-Step Acylation and Cyclization Pathway
-
Route 2: The One-Pot Condensation Approach
A head-to-head comparison of these routes will be presented, evaluating them on parameters such as yield, purity, reaction time, and scalability.
Comparative Overview of Synthetic Routes
| Parameter | Route 1: Two-Step Acylation and Cyclization | Route 2: One-Pot Condensation |
| Starting Material | 2-amino-4-bromo-6-chlorophenol | 2-amino-4-bromo-6-chlorophenol |
| Key Reagents | Acetic anhydride, Pyridine or heat | Polyphosphoric acid (PPA), Acetic acid |
| Intermediate | N-(5-bromo-3-chloro-2-hydroxyphenyl)acetamide | None (in situ formation) |
| Overall Yield | Generally high | Moderate to high |
| Purity of Crude Product | Often higher, intermediate can be purified | May require more extensive purification |
| Scalability | Good, well-established procedures | Good, but can be limited by handling of PPA |
| Safety Considerations | Use of acetic anhydride (corrosive) | Use of PPA (corrosive, viscous) |
Route 1: The Two-Step Acylation and Cyclization Pathway
This classical and highly reliable method involves two distinct steps: the acylation of the aminophenol precursor followed by an intramolecular cyclization-dehydration to form the benzoxazole ring.[3] This approach offers excellent control over the reaction and often results in high yields of the pure product.
Causality Behind Experimental Choices
The initial acylation of the amino group of 2-amino-4-bromo-6-chlorophenol is a crucial step. Acetic anhydride is the reagent of choice due to its high reactivity and the fact that the byproduct, acetic acid, is easily removed. The reaction is typically carried out at room temperature. The subsequent cyclization is an intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by the elimination of water. This step is usually promoted by heat or the use of a mild acid catalyst.
Experimental Protocol
Step 1: Synthesis of N-(5-bromo-3-chloro-2-hydroxyphenyl)acetamide
-
In a 250 mL round-bottom flask, suspend 2-amino-4-bromo-6-chlorophenol (e.g., 22.2 g, 0.1 mol) in 100 mL of water.
-
While stirring, slowly add acetic anhydride (e.g., 10.2 mL, 0.11 mol). The reaction is exothermic.
-
Continue stirring at room temperature for 1 hour. The N-acetylated intermediate will precipitate as a solid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Place the dried N-(5-bromo-3-chloro-2-hydroxyphenyl)acetamide from the previous step into a flask suitable for heating.
-
Heat the solid under vacuum (or with a slow stream of inert gas) to a temperature above its melting point (typically 180-200 °C).
-
Maintain this temperature for 1-2 hours, during which water will be eliminated. The progress of the reaction can be monitored by TLC.
-
The product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Synthetic Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Route 2: The One-Pot Condensation Approach
This route offers a more streamlined approach by combining the acylation and cyclization steps into a single operation. This is typically achieved by heating the aminophenol precursor with a carboxylic acid in the presence of a dehydrating agent or a catalyst. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a catalyst and a solvent.
Causality Behind Experimental Choices
The use of polyphosphoric acid facilitates the reaction by protonating the carbonyl group of acetic acid, making it more electrophilic for the initial N-acylation. PPA also serves as a powerful dehydrating agent, driving the subsequent cyclization to completion. This one-pot method can be more time and resource-efficient than the two-step process.
Experimental Protocol
Synthesis of this compound
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, place 2-amino-4-bromo-6-chlorophenol (e.g., 22.2 g, 0.1 mol) and glacial acetic acid (e.g., 6.6 g, 0.11 mol).
-
Carefully add polyphosphoric acid (e.g., 100 g) to the mixture with stirring.
-
Heat the reaction mixture to 130-140 °C and maintain this temperature for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to about 80 °C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
The crude product will precipitate and can be collected by filtration.
-
The product can be purified by recrystallization from ethanol or by column chromatography.
Synthetic Workflow Diagram
Sources
A Comparative Spectroscopic Guide to 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole and Related Analogues
Introduction
Benzoxazole derivatives are a cornerstone of modern medicinal chemistry and materials science, lauded for their diverse pharmacological activities and unique photophysical properties.[1] The precise substitution pattern on the benzoxazole core dictates its biological and chemical character. Therefore, unambiguous structural elucidation is not merely a procedural step but the foundation of reliable drug development and materials engineering.
This guide provides an in-depth spectroscopic comparison of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole , a halogenated derivative with significant potential in synthetic chemistry[2], against its structurally related analogues. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, explaining how the interplay of methyl, bromo, and chloro substituents sculpts the spectral output. The objective is to equip researchers with the expertise to interpret complex spectral data and confidently differentiate between these closely related structures.
Molecular Structures Under Comparison
To understand the specific contributions of each substituent, we will compare our target molecule with key analogues that systematically build up its complexity: the parent heterocycle (Benzoxazole), the 2-methyl substituted core, and the mono-halogenated derivatives.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C1=C(C2=C(C=C1Br)N=C(O2)C)Cl | C₈H₅BrClNO | 246.49[3] |
| 2-Methyl-1,3-benzoxazole | CC1=NC2=CC=CC=C2O1 | C₈H₇NO | 133.15[4] |
| 5-Bromo-2-methyl-1,3-benzoxazole | CC1=NC2=C(O1)C=C(C=C2)Br | C₈H₆BrNO | 212.04 |
| Benzoxazole | C1=CC=C2C(=C1)N=CO2 | C₇H₅NO | 119.12[5] |
Overall Workflow for Spectroscopic Characterization
The rigorous identification of a synthesized benzoxazole derivative follows a multi-technique spectroscopic approach. This ensures each aspect of the molecular structure is validated, from its overall mass and elemental composition to the precise connectivity of its atoms.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is profoundly influenced by the electronegativity and aromaticity of nearby groups.
¹H NMR Spectroscopy: The Proton Environment
In this compound, we expect to see distinct signals for the methyl group and the two remaining aromatic protons. The electron-withdrawing nature of the bromine and chlorine atoms deshields the aromatic protons, shifting their signals downfield compared to the unsubstituted 2-methylbenzoxazole.[6]
-
Methyl Protons (C2-CH₃): This signal appears as a sharp singlet, typically in the range of δ 2.6-2.8 ppm. Its position is relatively consistent across the methyl-substituted analogues.
-
Aromatic Protons (H4, H6): The protons on the benzene ring of 2-methylbenzoxazole appear as a complex multiplet between δ 7.3-7.7 ppm.[4] In our target molecule, only two aromatic protons remain at positions 4 and 6. Due to the strong deshielding from the adjacent halogens, these protons will be shifted significantly downfield. They will appear as two distinct doublets (or singlets if coupling is minimal), likely above δ 7.5 ppm.
Comparative ¹H NMR Data (Chemical Shifts in δ ppm)
| Compound | Aromatic Protons | Methyl Protons (C2-CH₃) | Solvent | Reference |
|---|---|---|---|---|
| This compound | ~7.6-7.9 (Predicted, 2H) | ~2.7 (Predicted, 3H, s) | CDCl₃ | - |
| 2-Methyl-1,3-benzoxazole | 7.69 (m), 7.49 (m), 7.33 (m) | 2.66 (s) | CDCl₃ | [4] |
| 5-Bromo-2-methyl-1,3-benzoxazole | 7.78 (d), 7.39 (d), 7.33 (d) | 2.64 (s) | CDCl₃ | [7] |
| 2,5-Dimethyl-1,3-benzoxazole | 7.42 (s), 7.30 (d), 7.07 (d) | 2.60 (s) | CDCl₃ |[7] |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a direct map of the carbon framework. The chemical shifts of the aromatic carbons are particularly informative, with halogen substitution causing significant shifts.
-
C2 Carbon: The carbon atom at the junction of the oxazole ring and the methyl group (C=N) is typically found far downfield, often in the δ 160-165 ppm region.
-
Aromatic Carbons: In the parent 2-methylbenzoxazole, these carbons resonate between δ 110-151 ppm.[8] The carbons directly bonded to the electronegative bromine (C5) and chlorine (C7) atoms in the target molecule will experience a direct electronic effect, altering their chemical shifts in a predictable manner. Other aromatic carbons (C4, C6, C3a, C7a) will also be shifted based on their proximity to the substituents.
Comparative ¹³C NMR Data (Chemical Shifts in δ ppm)
| Compound | C2 (C=N) | Aromatic Carbons | Methyl Carbon | Solvent | Reference |
|---|---|---|---|---|---|
| This compound | ~165 (Predicted) | ~110-150 (Predicted) | ~14 (Predicted) | CDCl₃ | - |
| 2-Methyl-1,3-benzoxazole | 163.6 | 150.8, 141.4, 124.5, 124.0, 119.3, 110.2 | 14.5 | CDCl₃ | [8] |
| 5-Bromo-2-methyl-1,3-benzoxazole | 165.1 | 149.9, 143.1, 127.5, 122.5, 116.8, 111.4 | 14.6 | CDCl₃ |[7] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified benzoxazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse program. A greater number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying key functional groups. The benzoxazole core and its substituents have characteristic absorption bands.
-
C=N Stretch: A strong absorption band characteristic of the imine group within the oxazole ring is typically observed around 1615-1650 cm⁻¹.
-
C-O Stretch: The aryl-ether C-O stretching vibration usually appears in the 1240-1270 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the benzene ring stretching vibrations.
-
C-H Stretch: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is seen just below 3000 cm⁻¹.
-
C-X (Halogen) Stretch: The vibrations for C-Cl (typically 700-800 cm⁻¹) and C-Br (typically 500-650 cm⁻¹) bonds are found in the fingerprint region and provide direct evidence of halogenation.
Comparative FTIR Data (Key Absorption Bands in cm⁻¹)
| Compound | C=N Stretch | C-O Stretch | Aromatic C=C | C-Cl / C-Br Stretches | Reference |
|---|---|---|---|---|---|
| This compound | ~1640 (Predicted) | ~1250 (Predicted) | ~1580, 1470 (Predicted) | ~750 (C-Cl), ~600 (C-Br) (Predicted) | - |
| Benzoxazole | ~1620 | ~1245 | ~1570, 1455 | N/A | [5][9] |
| 2-(2'-hydroxyphenyl)benzoxazole | - | - | Yes | N/A |[10] |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry, solid benzoxazole derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is formed.[1]
-
Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables.[1]
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. For halogenated molecules, MS provides a unique isotopic signature that is powerfully diagnostic.
The most compelling feature in the mass spectrum of This compound is its molecular ion (M⁺) peak cluster. Due to the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will not be a single peak.[11][12] Instead, it will appear as a characteristic cluster of peaks:
-
M⁺ peak: Corresponds to the ion with ⁷⁹Br and ³⁵Cl.
-
M+2 peak: A combination of ions with (⁷⁹Br and ³⁷Cl) and (⁸¹Br and ³⁵Cl). This will be the most abundant peak in the cluster.
-
M+4 peak: Corresponds to the ion with ⁸¹Br and ³⁷Cl.
The expected intensity ratio for this M⁺: M+2 : M+4 cluster will be approximately 3:4:1 .[11] This pattern is an unambiguous indicator of the presence of one bromine and one chlorine atom in the molecule.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Ions (m/z) | Isotopic Pattern |
|---|---|---|---|
| This compound | 244/246/248/250 | M-CH₃, M-Br, M-Cl | M:M+2:M+4 ratio of ~3:4:1 |
| 2-Methyl-1,3-benzoxazole | 133 | 132 (M-H), 92 (M-CH₃CN) | None |
| 5-Bromo-2-methyl-1,3-benzoxazole | 211/213 | M-CH₃, M-Br | M:M+2 ratio of ~1:1 |
| 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | 201/203/205 | M-Cl, M-CH₂Cl | M:M+2:M+4 ratio of ~9:6:1 |
Caption: Plausible MS fragmentation pathways.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzoxazole system contains a conjugated π-system, which gives rise to characteristic absorptions in the UV region.
The absorption maxima (λmax) are typically attributed to π-π* transitions.[1] For the parent benzoxazole, these transitions occur in the 250-280 nm range.[13] The addition of substituents to the benzene ring acts to modify the electronic structure and can shift the λmax. Halogens, with their lone pairs of electrons, can act as auxochromes, typically causing a slight bathochromic (red) shift to longer wavelengths.[14]
Comparative UV-Vis Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Reference |
|---|---|---|---|---|
| This compound | ~280-290 (Predicted) | - | Ethanol | - |
| Benzoxazole | ~274 | - | Vapor | [13] |
| 2-(2'-hydroxyphenyl)benzoxazole derivatives | 336 - 374 | 1.83 - 5.30 x 10⁴ | Ethanol |[15] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, chloroform).[1]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution. Place both cuvettes in a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorption (λmax).
Conclusion
The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive and self-validating toolkit for the structural characterization of this compound. While ¹H and ¹³C NMR establish the precise atom connectivity and the electronic impact of the substituents, FTIR confirms the presence of key functional groups. Crucially, mass spectrometry offers definitive proof of elemental composition through its unique and predictable M:M+2:M+4 isotopic pattern for a bromo-chloro-substituted molecule. UV-Vis spectroscopy complements this by characterizing the compound's electronic properties. By systematically comparing these spectral data against simpler analogues, researchers can confidently verify the identity and purity of their target molecule, a critical step for all subsequent applications in drug discovery and materials science.
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Assessing the In Vitro Efficacy of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole: A Comparative Guide
In the landscape of contemporary drug discovery, the benzoxazole scaffold represents a cornerstone of medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive framework for the in vitro evaluation of a specific halogenated derivative, 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole, a compound noted for its potential as a bioactive agent.[4] The strategic inclusion of bromine and chlorine moieties is anticipated to modulate its biological activity, making a thorough in vitro assessment critical to elucidating its therapeutic potential.[5]
This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to characterizing the efficacy of this compound in comparison to established alternatives. The experimental designs herein are grounded in principles of scientific integrity, ensuring that the generated data is both robust and reproducible.
Foundational Efficacy Screening: Cytotoxicity Profiling
A prerequisite to evaluating the specific therapeutic activities of any novel compound is to ascertain its cytotoxic profile. This initial screening provides a therapeutic window and identifies potential liabilities. The widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Comparative Cytotoxicity Analysis
To contextualize the cytotoxic potential of this compound, it is essential to perform parallel assessments against a panel of both cancerous and non-cancerous cell lines. For this guide, we will consider a breast adenocarcinoma cell line (MCF-7) and a non-cancerous human embryonic kidney cell line (HEK293).[6] Doxorubicin, a standard chemotherapeutic agent, will serve as the positive control. The half-maximal inhibitory concentration (IC₅₀) will be the primary endpoint for comparison.[7]
| Cell Line | This compound (IC₅₀ in µM) | Doxorubicin (Positive Control) (IC₅₀ in µM) |
| MCF-7 (Breast Cancer) | 25.8 ± 2.1 | 1.5 ± 0.3 |
| HEK293 (Non-cancerous) | > 100 | 5.2 ± 0.7 |
Interpretation of Hypothetical Data: The data suggests that this compound exhibits moderate cytotoxicity against the MCF-7 cancer cell line, with a significantly lower potency than Doxorubicin. Importantly, its cytotoxicity towards the non-cancerous HEK293 cell line is minimal at the concentrations tested, indicating a favorable preliminary selectivity index.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate MCF-7 and HEK293 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Doxorubicin for 48 hours. Include untreated cells as a negative control.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ values using non-linear regression analysis.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Investigating Antimicrobial Potential
The benzoxazole core is a well-established pharmacophore in antimicrobial agents.[1][8] Therefore, evaluating the efficacy of this compound against a panel of pathogenic bacteria and fungi is a logical next step. The minimum inhibitory concentration (MIC) is a key parameter determined using the broth microdilution method.[2]
Comparative Antimicrobial Activity
The compound's activity will be compared against standard antibiotics and antifungals. For this guide, we will assess its efficacy against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).
| Microorganism | This compound (MIC in µg/mL) | Ciprofloxacin (Antibacterial Control) (MIC in µg/mL) | Fluconazole (Antifungal Control) (MIC in µg/mL) |
| Staphylococcus aureus | 16 | 1 | - |
| Escherichia coli | 64 | 0.5 | - |
| Candida albicans | 32 | - | 2 |
Interpretation of Hypothetical Data: The hypothetical results suggest that this compound possesses moderate antibacterial activity, particularly against the Gram-positive bacterium S. aureus, and some antifungal activity against C. albicans. Its efficacy is less pronounced than the standard controls, Ciprofloxacin and Fluconazole.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound and control drugs in a 96-well microtiter plate containing appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Evaluation of Anti-inflammatory Properties
Chronic inflammation is implicated in a multitude of diseases, and many benzoxazole derivatives have demonstrated anti-inflammatory effects.[9][10] In vitro assays that model aspects of the inflammatory response can provide initial insights into the potential of this compound in this therapeutic area.
Comparative Anti-inflammatory Activity
A common in vitro method to assess anti-inflammatory potential is the inhibition of protein denaturation assay, as denaturation of proteins is a well-documented cause of inflammation.[11][12] Diclofenac sodium, a non-steroidal anti-inflammatory drug (NSAID), will be used as a positive control.
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| This compound | 100 | 75.2 ± 5.8 |
| 50 | 48.5 ± 4.1 | |
| 25 | 22.1 ± 3.5 | |
| Diclofenac Sodium | 100 | 92.8 ± 3.9 |
| 50 | 78.3 ± 4.5 | |
| 25 | 55.6 ± 3.2 |
Interpretation of Hypothetical Data: The hypothetical data indicates that this compound exhibits a dose-dependent inhibition of protein denaturation, suggesting potential anti-inflammatory properties, though it is less potent than the standard drug Diclofenac Sodium.
Experimental Protocol: Inhibition of Protein Denaturation Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing bovine serum albumin (BSA) and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Denaturation Induction: Induce denaturation by heating at 57°C for 30 minutes.
-
Turbidity Measurement: After cooling, measure the turbidity of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100.[10]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole. As researchers and drug development professionals, understanding a compound's selectivity is paramount for predicting its therapeutic window, identifying potential off-target toxicities, and uncovering novel therapeutic applications. This document will detail a multi-tiered experimental approach, grounded in established scientific principles, to build a robust cross-reactivity profile.
The Benzoxazole Scaffold: A Privileged Structure with Cross-Reactivity Potential
The benzoxazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Derivatives of this versatile heterocycle have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and analgesic properties, among others.[2][3][4][5] This inherent biological promiscuity underscores the critical need for thorough cross-reactivity studies for any new benzoxazole derivative, such as this compound. While its primary application is as a synthetic intermediate, its structural alerts warrant a full safety and selectivity assessment before advancing it in any drug discovery pipeline.[6]
A Multi-Tiered Approach to Comprehensive Cross-Reactivity Assessment
A hierarchical approach, moving from broad, high-throughput screening to more focused, mechanistic studies, is the most efficient and scientifically rigorous method for determining a compound's selectivity profile.
Tier 1: Broad In Vitro Safety Pharmacology Profiling
The initial step in assessing cross-reactivity is to screen the compound against a broad panel of known biological targets that are commonly associated with adverse drug reactions.[7][8][9][10][11] This provides a panoramic view of potential off-target liabilities.
Experimental Rationale: By simultaneously testing the compound against a diverse set of receptors, ion channels, transporters, and enzymes, we can rapidly identify potential "red flags" for further investigation. This early de-risking is crucial for making informed decisions about a compound's future development.[7][9][10]
Protocol: Broad Panel Radioligand Binding and Functional Assays
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and two comparator benzoxazole derivatives (e.g., a known selective kinase inhibitor and a compound with known GPCR activity) in 100% DMSO.
-
Assay Concentration: Perform initial screening at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
-
Panel Selection: Utilize a commercially available safety panel, such as Eurofins Discovery's SafetyScreen44™ or Reaction Biology's InVEST panel, which includes a wide range of targets.[7][9]
-
Assay Execution: Assays are typically performed in a 96- or 384-well format. For binding assays, the test compound competes with a radiolabeled ligand for binding to the target protein. Functional assays measure the compound's effect on the biological activity of the target (e.g., agonist or antagonist activity).
-
Data Analysis: Results are typically expressed as the percent inhibition of radioligand binding or percent of control activity. A threshold of >50% inhibition is generally considered a "hit" that warrants further investigation.
Hypothetical Comparative Data for Tier 1 Screening
| Target Class | Target | This compound (% Inhibition @ 10 µM) | Comparator A (Selective Kinase Inhibitor) (% Inhibition @ 10 µM) | Comparator B (GPCR-active Compound) (% Inhibition @ 10 µM) |
| GPCRs | 5-HT2B | 68% | 5% | 92% |
| Adrenergic α1 | 15% | 2% | 75% | |
| Dopamine D2 | 8% | 1% | 65% | |
| Ion Channels | hERG | 45% | 10% | 25% |
| Nav1.5 | 12% | 3% | 18% | |
| Transporters | SERT | 55% | 8% | 88% |
| Enzymes | COX-2 | 22% | 4% | 15% |
| Kinase Panel | See Tier 2 | See Tier 2 | 12% (average) |
This is hypothetical data for illustrative purposes.
Interpretation of Tier 1 Results:
In this hypothetical scenario, this compound shows potential interactions with the 5-HT2B receptor and the serotonin transporter (SERT), as well as a moderate effect on the hERG channel. These "hits" would be prioritized for follow-up dose-response studies to determine their IC50 or Ki values.
Tier 2: Focused Kinase Selectivity Profiling
Given that the ATP-binding site is highly conserved across the human kinome, kinase inhibitors often exhibit off-target activity.[12][13][14] Therefore, a dedicated kinase panel screen is a critical component of cross-reactivity profiling for any small molecule.
Experimental Rationale: Kinome-wide profiling provides a quantitative measure of a compound's selectivity within this important target class.[15][16] This is essential for both identifying potential anti-cancer applications and avoiding off-target toxicities associated with unintended kinase inhibition.
Protocol: Kinase Activity/Binding Assays
-
Panel Selection: Choose a comprehensive kinase panel, such as Reaction Biology's Kinase HotSpot™, which covers a large portion of the human kinome.[15]
-
Assay Format: Both activity-based assays (measuring the phosphorylation of a substrate) and binding assays (measuring the displacement of a broad-spectrum kinase probe) are suitable.[12] Radiometric assays using [³³P]-ATP are a common and robust method for activity measurement.[15]
-
Compound Concentration: An initial screen at 1 µM is often sufficient to identify potent off-target kinases.
-
Data Analysis: Results are typically expressed as percent inhibition. Hits are often defined as those kinases showing >80% inhibition at the screening concentration. Follow-up IC50 determination for the primary target and any significant off-targets is essential.
Hypothetical Comparative Kinase Selectivity Data
| Kinase | This compound (% Inhibition @ 1 µM) | Comparator A (Selective Kinase Inhibitor) (% Inhibition @ 1 µM) |
| Primary Target (Hypothetical) | 95% | 98% |
| Aurora Kinase A | 85% | 15% |
| VEGFR2 | 75% | 12% |
| CDK2 | 40% | 8% |
| p38α | 18% | 5% |
| SRC | 15% | 9% |
This is hypothetical data for illustrative purposes.
Visualization of Kinase Profiling Workflow
Caption: Workflow for Kinase Selectivity Profiling.
Tier 3: Cellular Target Engagement Assessment
While biochemical and binding assays are essential, it is crucial to confirm that a compound engages its intended target (and potential off-targets) in a more physiologically relevant cellular environment.[17][18][19] The Cellular Thermal Shift Assay (CETSA) is a powerful tool for this purpose.[20][21]
Experimental Rationale: CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[17][20][21] By measuring the amount of soluble protein remaining after heat treatment, we can infer target engagement within intact cells or cell lysates.[17][18][19]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing the primary target) and treat with the test compound or vehicle control.
-
Heat Challenge: Aliquot the treated cells and expose them to a temperature gradient for a short period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or an AlphaScreen® assay.[20]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualization of the CETSA Principle
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Tier 4: Quantitative Affinity Determination via Competitive Binding
For the primary target and any high-priority off-targets identified in the previous tiers, it is essential to determine their binding affinities quantitatively. Competitive binding assays are the gold standard for this purpose.[22][23][24][25][26]
Experimental Rationale: These assays measure the ability of a test compound to displace a known, labeled ligand from its binding site.[23][25][26] The resulting inhibition constant (Ki) or dissociation constant (Kd) provides a precise measure of binding affinity, allowing for a quantitative comparison of selectivity.
Protocol: Competitive Binding Assay (e.g., using Surface Plasmon Resonance - SPR)
-
Immobilization: Immobilize the purified target protein onto an SPR sensor chip.
-
Reference Ligand Binding: Inject a known binding partner (reference ligand) over the chip to establish a baseline binding signal.
-
Competition: Co-inject a fixed concentration of the reference ligand with increasing concentrations of the test compound (this compound).
-
Detection: The SPR instrument detects changes in the refractive index at the sensor surface, which is proportional to the amount of bound ligand. A decrease in the binding signal of the reference ligand indicates competition by the test compound.
-
Data Analysis: Plot the response at equilibrium against the concentration of the test compound and fit the data to a suitable binding model to determine the Kd or Ki.
Visualization of Competitive Binding Assay Principle
Caption: Principle of a Competitive Binding Assay.
Synthesizing the Data: Building a Comprehensive Selectivity Profile
By integrating the data from these four tiers, a comprehensive cross-reactivity profile for this compound can be constructed. The ideal outcome is a compound with high potency for its intended target and a Ki or IC50 value at least 100-fold higher for all tested off-targets. This "selectivity window" is a strong indicator of a promising therapeutic candidate.
This systematic and multi-faceted approach ensures a thorough understanding of a compound's interactions with the broader proteome, fulfilling the principles of scientific integrity and providing the authoritative data necessary for advancing a compound through the drug discovery and development process.
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Bowes, J., et al. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today. Available at: [Link]
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Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
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Al-Aqbi, Z. T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Schoofs, G., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments. Available at: [Link]
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Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]
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A Comparative Guide to the Applications of Substituted Benzoxazoles in Drug Discovery and Materials Science
Abstract
The benzoxazole scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and materials science due to its unique structural and electronic properties.[1][2][3] This guide provides a comprehensive literature review and comparative analysis of substituted benzoxazole derivatives, focusing on their diverse applications. We delve into their performance as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, supported by comparative experimental data. Furthermore, this guide elucidates the critical structure-activity relationships (SAR) that govern their efficacy and explores the mechanistic pathways through which they exert their biological effects. Detailed experimental protocols for synthesis and biological evaluation are provided to offer researchers a self-validating framework for advancing the development of novel benzoxazole-based compounds.
The Benzoxazole Scaffold: A Privileged Structure
Benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[3][4] Its molecular formula is C₇H₅NO.[1] This planar, heterocyclic structure is relatively stable and serves as a versatile starting material for synthesizing more complex, bioactive molecules.[4] The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, while the planar benzene ring allows for π–π stacking and hydrophobic interactions with biological macromolecules.[5] This ability to engage in multiple types of noncovalent interactions makes the benzoxazole scaffold a "privileged structure" in drug design, capable of interacting with a wide array of biological targets.[2][5]
The synthesis of substituted benzoxazoles is well-established, with the most common method being the condensation of 2-aminophenols with various substrates like carboxylic acids, aldehydes, or nitriles.[5][6] The choice of reactants allows for the strategic placement of different substituents, primarily at the 2-position, to modulate the compound's physicochemical properties and biological activity.
Caption: General synthesis of 2-substituted benzoxazoles via condensation.
Antimicrobial Applications: Combating Resistance
The rise of multidrug-resistant pathogens presents a severe global health threat, necessitating the development of novel antimicrobial agents.[7] Substituted benzoxazoles have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[7][8][9]
Mechanism of Action: DNA Gyrase Inhibition
A key mechanism for the antibacterial action of some benzoxazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[8] By binding to the enzyme, these compounds prevent the re-ligation of cleaved DNA strands, leading to double-strand breaks and subsequent cell death. This target is attractive as it is present in bacteria but not in humans.
Caption: Experimental workflow for evaluating anticancer activity. [12]
Anti-inflammatory and Antiviral Applications
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but can have significant gastrointestinal side effects due to the non-selective inhibition of cyclooxygenase (COX) enzymes. [10][11]The therapeutic benefits come from inhibiting COX-2, while side effects arise from inhibiting COX-1. [10]Several 2-substituted benzoxazole derivatives have been developed as selective COX-2 inhibitors, showing potent anti-inflammatory activity with a better safety profile. [10][11][12]In recent studies, specific benzoxazole derivatives were also identified as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory response to bacterial lipopolysaccharide (LPS), with IC₅₀ values against IL-6 production as low as 5.09 µM. [13]
Antiviral Activity
The benzoxazole scaffold is also being explored for its antiviral properties. [1][20]Research has shown that certain derivatives can inhibit the replication of various viruses. For example, a series of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles were evaluated for activity against influenza A virus. One compound, 7h, demonstrated excellent inhibitory activity against the A/H3N2 strain with a half-maximal effective concentration (EC₅₀) of 37.03 µM, which was superior to the reference drug oseltamivir in the same assay. [20]Other studies have investigated benzoxazoles as potential agents against Hepatitis C virus and HIV. [7][10]
Conclusion and Future Directions
The substituted benzoxazole framework is a remarkably versatile and pharmacologically significant scaffold. [1][2][8]The extensive body of research demonstrates its potential across multiple therapeutic areas, driven by the ability to fine-tune biological activity through targeted chemical modifications.
-
As Antimicrobials: Benzoxazoles offer a promising avenue for developing new antibiotics to combat resistant bacteria.
-
As Anticancer Agents: Their ability to target multiple pathways, including RTKs and topoisomerases, makes them strong candidates for novel cancer therapies, with some derivatives showing outstanding potency. [14][15]* As Anti-inflammatory Agents: The development of selective COX-2 and MD2 inhibitors from the benzoxazole class provides a path toward safer and more effective anti-inflammatory drugs. [10][13] The future of benzoxazole research lies in the rational design of new derivatives based on a deeper understanding of structure-activity relationships and mechanisms of action. [16][17]The use of computational tools like molecular docking can further aid in identifying novel targets and optimizing ligand binding. [8]Continued exploration of this privileged scaffold is highly likely to yield the next generation of innovative therapeutics.
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A Technical Guide to Benchmarking Novel Benzoxazole Derivatives: A Case Study with 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the benchmarking of a novel bioactive compound, using 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole as a case study. While this specific molecule is known as a synthetic intermediate with potential antimicrobial and anticancer properties, a definitive biological target has not been explicitly identified in publicly available literature.[1] This scenario is common in drug discovery and necessitates a systematic approach to first identify a plausible biological target and then benchmark the compound's activity against established inhibitors.
Part 1: The Initial Challenge - Target Identification and Validation
Before any benchmarking can occur, the biological target of a novel compound must be identified and validated. The benzoxazole scaffold is present in a wide array of biologically active molecules, demonstrating activities such as anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] Derivatives have been shown to inhibit enzymes like acetylcholinesterase, PARP-2, and monoamine oxidase.[4][5] This promiscuity of the core structure requires a logical and multi-pronged approach to pinpoint the specific target of a new derivative like this compound.
A typical target identification workflow would involve a combination of computational and experimental methods.
Target Identification Workflow
Caption: A generalized workflow for identifying the biological target of a novel compound.
For the purpose of this guide, we will proceed with a hypothesized target based on literature precedent for structurally related compounds. A recent study highlighted that 2-methylbenzo[d]oxazole derivatives are potent inhibitors of monoamine oxidase (MAO), an enzyme crucial in neurotransmitter metabolism and a target for treating neuropsychiatric and neurodegenerative disorders.[5] This makes MAO a plausible and scientifically justified target for our case study.
Part 2: A Case Study in Target-Based Benchmarking: Monoamine Oxidase (MAO) Inhibition
With a hypothesized target, we can design a rigorous benchmarking study. This involves selecting appropriate known inhibitors as benchmarks and employing validated experimental protocols to compare their activity with our compound of interest.
Selection of Benchmark Inhibitors
The choice of benchmark inhibitors is critical for a meaningful comparison. For MAO, which has two main isoforms (MAO-A and MAO-B), it is essential to select both isoform-selective and non-selective inhibitors.
| Benchmark Inhibitor | Target Selectivity | Therapeutic Application | Rationale for Selection |
| Moclobemide | MAO-A selective | Antidepressant | A well-characterized, reversible inhibitor of MAO-A. |
| Selegiline | MAO-B selective (at low doses) | Anti-Parkinson's agent | An established irreversible inhibitor of MAO-B. |
| Tranylcypromine | Non-selective | Antidepressant | A potent, irreversible non-selective inhibitor, providing a broad comparison. |
Experimental Protocols
The following protocols outline the necessary steps to determine the inhibitory potency and selectivity of this compound against MAO-A and MAO-B.
1. In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified MAO-A and MAO-B. A common method is a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of MAO activity.
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
A fluorogenic HRP substrate (e.g., Amplex Red)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (this compound) and benchmark inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compound and benchmark inhibitors in assay buffer.
-
In a 96-well plate, add the assay buffer, Amplex Red, and HRP to each well.
-
Add the serially diluted test compounds and benchmark inhibitors to their respective wells. Include wells with no inhibitor as a positive control and wells with no MAO enzyme as a negative control.
-
Initiate the reaction by adding the MAO-A or MAO-B enzyme to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the enzymatic reaction by adding the MAO substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to the positive control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a suitable sigmoidal curve.
-
2. Cell-Based Assay for MAO Activity
To assess the compound's activity in a more physiologically relevant context, a cell-based assay is employed. This can be performed using a neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses MAO.
-
Protocol Outline:
-
Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency.
-
Treat the cells with various concentrations of the test compound and benchmark inhibitors for a predetermined time (e.g., 24 hours).
-
Lyse the cells and measure the MAO-A and MAO-B activity in the cell lysates using the same fluorometric assay described above.
-
Alternatively, measure the levels of MAO metabolites (e.g., DOPAC, HVA) in the cell culture supernatant using HPLC or LC-MS/MS.
-
Determine the EC50 value (the effective concentration to inhibit 50% of MAO activity in a cellular system).
-
Part 3: Data Interpretation and Visualization
The quantitative data generated from these assays should be summarized in a clear and concise format to allow for easy comparison.
Comparative Inhibitory Potency (Hypothetical Data)
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 85 | 15 | 5.7 |
| Moclobemide | 200 | 5000 | 0.04 |
| Selegiline | 1000 | 10 | 100 |
| Tranylcypromine | 50 | 60 | 0.83 |
This data is hypothetical and for illustrative purposes only.
Mechanism of Action Visualization
Understanding the underlying biological pathway is crucial for interpreting the results.
Caption: The catalytic cycle of Monoamine Oxidase (MAO) and the point of inhibition.
Conclusion
Benchmarking a novel compound like this compound against known inhibitors is a cornerstone of the drug discovery process. When a specific biological target is not yet known, a systematic approach involving target identification followed by rigorous, multi-faceted assays is paramount. This guide, using MAO inhibition as a scientifically plausible case study, illustrates a robust workflow from target hypothesis to comparative data analysis. By adhering to principles of scientific integrity, employing validated protocols, and carefully selecting benchmarks, researchers can effectively characterize the therapeutic potential of new chemical entities.
References
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- 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride. Benchchem. Accessed January 19, 2026.
- Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central. Accessed January 19, 2026.
- The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives.
- The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Semantic Scholar. Accessed January 19, 2026.
- Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. Accessed January 19, 2026.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole
As researchers and drug development professionals, our work with novel chemical intermediates like 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole is foundational to discovery. However, our responsibility extends beyond synthesis and application to the safe and compliant management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in the principles of laboratory safety and environmental stewardship. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a safe and compliant workflow from the bench to final disposal.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of a compound is the first step in managing its risks. This compound is a halogenated heterocyclic compound.[1][2] Its structure, containing both bromine and chlorine, dictates its classification as a halogenated organic waste , which has specific disposal requirements.[3][4] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available in the search results, we can infer its likely hazard profile from structurally similar benzoxazoles.[5][6][7]
Causality Behind Hazard Classification: The presence of bromine and chlorine atoms on the aromatic ring significantly influences the compound's reactivity and environmental fate.[8] Combustion of halogenated compounds can produce toxic and corrosive acid gases (hydrochloric acid and hydrobromic acid), necessitating disposal via specialized high-temperature incineration with acid gas scrubbers.[9] Therefore, it is imperative not to mix halogenated waste with non-halogenated organic waste .[4]
Table 1: Chemical and Safety Profile of this compound
| Property | Value / Information | Source |
| Chemical Name | This compound | [10][11] |
| Molecular Formula | C₈H₅BrClNO | [1][2] |
| Molecular Weight | ~246.49 g/mol | [2][12] |
| Appearance | Likely a solid at room temperature. | [7] |
| Waste Class | Halogenated Organic Waste | [3][4][9] |
| Anticipated Hazards | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. Potential environmental toxin. | [5][6][7][13] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [2][5] |
Trustworthiness Check: Always consult the manufacturer-specific Safety Data Sheet (SDS) that accompanies your product shipment for the most accurate and detailed hazard information. The information above is based on available data for the compound and its structural analogs.
Personal Protective Equipment (PPE) and Handling
Before handling the chemical for any purpose, including disposal preparation, ensuring adequate personal protection is paramount.
-
Hand Protection : Wear chemically resistant gloves. Double-gloving with nitrile or using thicker Viton gloves is recommended for handling halogenated solvents and solids.[3]
-
Eye Protection : Chemical splash goggles are mandatory.[14] Standard safety glasses do not provide adequate protection from splashes.
-
Body Protection : A fully buttoned laboratory coat must be worn to protect from skin contact.[3]
-
Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]
Expert Insight: The choice of PPE is not merely a checklist item; it is your primary defense against exposure. Halogenated organics can have varying degrees of skin and eye irritability.[5][6] A fume hood is critical because, even with a low vapor pressure, fine powders can become airborne, posing an inhalation risk.
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. For small spills of this compound solid:
-
Alert Personnel : Inform colleagues in the immediate area.
-
Isolate the Area : Restrict access to the spill location.
-
Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.
-
Absorb/Contain : Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container designated for halogenated solid waste.[3][14]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. The contaminated cloth and any wipes must also be disposed of as halogenated solid waste.
-
Label and Dispose : Seal the waste container and label it clearly as "Hazardous Waste: this compound Spill Debris (Halogenated)." Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.
Step-by-Step Disposal Procedures
This protocol covers the disposal of unused product, contaminated materials, and empty containers.
Step 1: Waste Segregation
This is the most critical step. As a halogenated compound, all waste streams containing this compound must be kept separate from non-halogenated waste.[4][9]
-
Solid Waste : Collect unused or waste product, contaminated PPE (gloves, wipes), and spill cleanup materials in a dedicated, sealed container. A high-density polyethylene (HDPE) container is suitable.[9]
-
Liquid Waste : If the compound is dissolved in a solvent, the entire solution must be treated as halogenated liquid waste. Collect in a dedicated, sealed, and properly vented hazardous waste container.[4]
Step 2: Container Labeling
Proper labeling is a legal requirement and essential for safety. Your institution's EHS office will provide specific labels, but they must include:
-
The words "Hazardous Waste" .[4]
-
The full chemical name: "this compound" . Avoid abbreviations.
-
The hazard characteristics (e.g., "Toxic," "Irritant").
-
An approximate concentration and the solvent if in solution.
-
The accumulation start date.
Step 3: Decontamination of Empty Containers
The original product container is not "empty" until it has been properly decontaminated.
-
Triple Rinse : Rinse the container three times with a small amount of a suitable solvent (e.g., acetone).
-
Collect Rinsate : Each rinse must be collected and added to your halogenated liquid waste container. Do not pour the rinsate down the drain. [3]
-
Deface Label : After triple rinsing, deface or remove the original product label to prevent misuse.
-
Dispose of Container : The decontaminated container can typically be disposed of in the regular laboratory glass or plastic recycling, but confirm this with your institutional EHS policy.
Step 4: Storage and Final Disposal
Store your sealed and labeled hazardous waste containers in a designated satellite accumulation area, such as a secondary containment bin within a fume hood or a ventilated cabinet.[3] Do not overfill containers; a maximum of 90% capacity is a common rule.[9][15] Contact your institution's EHS office to schedule a pickup for final disposal at an approved hazardous waste facility.[5][6]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work with this compound.
Caption: Decision workflow for proper waste management.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of correct hazard assessment, segregation of halogenated waste streams, proper labeling, and coordination with institutional EHS departments, we ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. This structured approach builds a self-validating system of trust and accountability in our daily laboratory operations.
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MySkinRecipes. 5-Bromo-7-chloro-2-methylbenzo[d]oxazole. Available from: [Link]
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PubChem. 7-Bromo-2-chloro-6-methyl-1,3-benzoxazole. Available from: [Link]
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A Senior Application Scientist's Guide to Handling 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole: A Framework for Safety and Efficacy
As researchers and drug development professionals, our work with novel chemical intermediates like 5-Bromo-7-chloro-2-methyl-1,3-benzoxazole is foundational to innovation. This halogenated benzoxazole is a valuable building block in the synthesis of bioactive compounds for pharmaceuticals and agrochemicals.[1] However, its reactive nature, conferred by the halogenated aromatic system, necessitates a rigorous and well-understood safety protocol.
This guide moves beyond a simple checklist. It provides a comprehensive operational plan grounded in the principles of chemical reactivity and laboratory safety. Our objective is to empower you with the knowledge to handle this compound not just safely, but with the confidence that comes from understanding the causality behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly indexed, its structure as a halogenated benzoxazole allows us to infer its hazard profile from analogous compounds. Halogenated heterocyclic compounds often present specific risks that must be managed proactively.
The primary hazards associated with similar benzoxazole derivatives include:
-
Skin Irritation: Causes skin irritation upon contact.[2][3][4]
-
Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or fume.[2][3]
These hazards are summarized in the table below, based on classifications for similar chemical structures.
| Hazard Class | Category | GHS Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[2][4] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[2][4] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[2] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. It is not merely a set of garments but an engineered barrier system. Given the hazards of halogenated organic compounds, the following PPE is mandatory.
| Body Area | Required PPE | Rationale and Field Insights |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is required when handling larger quantities (>5g) or when there is a significant splash risk. | Standard safety glasses are insufficient. The benzoxazole ring system can be irritating, and the halogen substituents enhance this effect. Chemical splash goggles provide a complete seal. A face shield protects the entire face from splashes during transfers.[2] |
| Hands | Double-gloving with nitrile gloves. | Halogenated solvents and solids can degrade single layers of standard nitrile gloves.[5] Double-gloving provides a critical time buffer in case of a splash, allowing you to remove the outer glove without compromising skin integrity. Always inspect gloves for any signs of degradation or perforation before use. |
| Respiratory | Certified Chemical Fume Hood. | All handling of this compound must be performed within a properly functioning and certified chemical fume hood. This is non-negotiable. The hood's constant airflow prevents the accumulation of vapors or fine dust, protecting you from respiratory exposure.[4][5] |
| Body | Fully-buttoned, flame-retardant laboratory coat. | A lab coat provides a removable barrier to protect your personal clothing and skin from minor spills and contamination. It should be kept clean and regularly laundered separately from other clothing. |
| Feet | Closed-toe shoes. | Substantial, closed-toe shoes made of a non-porous material are required to protect against spills.[6] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes risk and ensures experimental reproducibility. The following protocol outlines the essential steps for safely handling this compound.
Workflow for Handling this compound
Caption: Logical workflow for handling the chemical, from preparation to cleanup.
Detailed Protocol Steps:
-
Preparation:
-
Ensure all required PPE is donned correctly before entering the lab space where the chemical is stored or used.
-
Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.
-
Confirm the location of the nearest eyewash station, safety shower, and a spill kit appropriate for chemical spills.[7]
-
-
Handling (perform all steps inside the fume hood):
-
To prevent static discharge, especially with fine powders, ground and bond containers and receiving equipment where necessary.
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully scoop the required amount of this compound onto the weigh boat. Avoid generating dust.
-
Gently transfer the compound into the designated reaction vessel.
-
Immediately and securely close the primary container of the chemical.[4][8]
-
-
Post-Handling & Cleanup:
-
Wipe down the balance and the work surface inside the fume hood with an appropriate solvent to decontaminate them.
-
Place any contaminated weigh boats, gloves, and paper towels into a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[5][8]
-
Doff PPE by removing the outer gloves first, followed by the lab coat, goggles, and finally the inner gloves.
-
Wash hands thoroughly with soap and water.[4]
-
Contingency and Disposal Plans
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]
-
Small Spill (inside fume hood): Absorb the spill with an inert, dry material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a designated hazardous waste container.[2][5]
-
Large Spill: Evacuate the laboratory immediately and alert your institution's environmental health and safety (EHS) office.
Waste Disposal Protocol
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal can cause significant environmental harm.
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste streams. This is critical for proper disposal and cost management.[10]
-
Waste Containers: All waste must be collected in a compatible, properly sealed, and clearly labeled container.[8][11] The label should read "Hazardous Waste: Halogenated Organic Solids" and list the chemical constituents.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[5][10]
Waste Disposal Workflow
Caption: Waste disposal workflow for halogenated materials.
By integrating this comprehensive safety and handling framework into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
PubChem. 7-Bromo-5-chloro-2-piperazin-1-yl-1,3-benzoxazole. [Link]
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MySkinRecipes. 5-Bromo-7-chloro-2-methylbenzo[d]oxazole. [Link]
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Washington State University. Halogenated Solvents Safety Information. [Link]
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PubChem. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. [Link]
-
PubChem. 7-Bromo-2-chloro-6-methyl-1,3-benzoxazole. [Link]
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Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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American Elements. 7-bromo-5-chloro-2-methyl-1,3-benzoxazole. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
